molecular formula C8H6N2O3S B063376 2-Methoxy-4-nitrophenyl isothiocyanate CAS No. 190774-55-1

2-Methoxy-4-nitrophenyl isothiocyanate

Cat. No.: B063376
CAS No.: 190774-55-1
M. Wt: 210.21 g/mol
InChI Key: NXWXXLFRMVILJN-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1) is a high-purity synthetic isothiocyanate building block with significant promise in biochemical and pharmacological research. With a molecular formula of C8H6N2O3S and a molecular weight of 210.21 g/mol, this compound, characterized by its melting point of 107-109°C, is a versatile scaffold for developing novel therapeutic agents . Key Research Applications: Oncology Research: This compound falls under the class of isothiocyanates being investigated for their role in cancer therapy. Patents highlight the use of similar isothiocyanate compounds in combination with established anticancer drugs, such as kinase inhibitors and endocrine therapy agents, to potentially inhibit cancer cell growth . The general mechanism of isothiocyanates in chemoprevention involves the inhibition of cytochrome P450 enzymes, induction of Phase II detoxifying enzymes like glutathione S-transferase (GST), and the promotion of apoptosis in pre-cancerous cells . Metabolic and Cardiovascular Disease Research: Recent patent applications indicate that structurally related isothiocyanate compounds are being explored for the prevention and treatment of atherosclerosis and other lipid metabolism disorders . These compounds are studied for their potential to reduce lipid accumulation, inhibit inflammatory responses, and suppress the oxidation of lipids, which are key drivers of atherosclerotic plaque formation . Mechanism of Action Insight: The biological activity of isothiocyanates is largely attributed to their ability to modify protein thiols via a process known as thiocarbamoylation . This modification can activate critical cellular signaling pathways, leading to increased expression of antioxidant and detoxification proteins. The compound's sensitivity to moisture should be considered during experimental handling to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O3S/c1-13-8-4-6(10(11)12)2-3-7(8)9-5-14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWXXLFRMVILJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346269
Record name 1-Isothiocyanato-2-methoxy-4-nitrobenzene
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Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-55-1
Record name 1-Isothiocyanato-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
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Record name 1-Isothiocyanato-2-methoxy-4-nitrobenzene
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Record name 2-Methoxy-4-nitrophenyl isothiocyanate
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-4-nitrophenyl isothiocyanate, detailing a proposed synthetic pathway and established characterization data. The document offers in-depth experimental protocols and presents quantitative data in a structured format to support researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Physicochemical Properties

This compound is an aromatic compound featuring methoxy, nitro, and isothiocyanate functional groups. These groups confer specific reactivity and properties to the molecule, making it a subject of interest for further chemical exploration. Its key properties are summarized below.

PropertyValueSource
CAS Number 190774-55-1[1][2]
Molecular Formula C₈H₆N₂O₃S[1][2][3]
Molecular Weight 210.21 g/mol [1][2][3]
Appearance Yellow to green to red to brown powder or lumps[1][4]
Melting Point 105.0 - 115.0 °C[1][4]
IUPAC Name 1-isothiocyanato-2-methoxy-4-nitrobenzene[1][4]
InChI Key NXWXXLFRMVILJN-UHFFFAOYSA-N[1]

Proposed Synthesis

The synthesis of aryl isothiocyanates from the corresponding primary amines is a well-established transformation in organic chemistry.[5] While various reagents like the highly toxic thiophosgene can be used, a common and effective method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.[5][6]

The proposed synthesis for this compound starts from the commercially available 2-methoxy-4-nitroaniline. The electron-withdrawing nitro group on the aniline may require a two-step process for efficient conversion.[5]

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step reaction pathway from the starting aniline to the final isothiocyanate product.

G reactant reactant reagent reagent intermediate intermediate product product A 2-Methoxy-4-nitroaniline C Dithiocarbamate Salt (Intermediate) A->C Step 1 B Carbon Disulfide (CS₂) Triethylamine (Et₃N) B->C E 2-Methoxy-4-nitrophenyl isothiocyanate C->E Step 2 D Tosyl Chloride (TsCl) or similar desulfurating agent D->E

Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from established methods for synthesizing aryl isothiocyanates from electron-deficient anilines.[5][6] Optimization may be required.

Materials:

  • 2-methoxy-4-nitroaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

Step 1: Formation of the Dithiocarbamate Salt

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • While stirring vigorously, add carbon disulfide (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Step 2: Decomposition to Isothiocyanate

  • Cool the reaction mixture containing the dithiocarbamate salt back to 0 °C.

  • Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1-3 hours, again monitoring by TLC.

Work-up and Purification:

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer two times with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves spectroscopic analysis to elucidate the molecular structure.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (GC-MS) Mass spectrometry confirms the molecular weight of the compound.

m/z (Relative Intensity)AssignmentSource
210[M]⁺ (Molecular Ion)[3]
164[M - NO₂]⁺[3]
132[M - NO₂ - S]⁺[3]

Infrared (IR) Spectroscopy (Predicted) IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2100 - 2000Strong, BroadAsymmetric N=C=S stretch
~ 1520, 1340StrongAsymmetric & Symmetric NO₂ stretch
~ 1250StrongAsymmetric C-O-C stretch (Aryl Ether)
~ 2950 - 2850MediumAliphatic C-H stretch (-OCH₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted) ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Data is predicted for a solution in CDCl₃.

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.9 - 8.1 m 2H Aromatic protons ortho/meta to NO₂
~ 7.2 - 7.4 d 1H Aromatic proton ortho to NCS

| ~ 3.9 - 4.0 | s | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment
~ 155 - 160 C-OCH₃
~ 140 - 145 C-NO₂
~ 135 - 140 N=C=S
~ 125 - 130 C-NCS
~ 110 - 125 Aromatic C-H

| ~ 56 - 58 | -OCH₃ |

Characterization Workflow Diagram

This diagram outlines the logical flow for the characterization of the newly synthesized compound.

G cluster_analyses start start process process analysis analysis decision decision end end A Crude Synthesized Product B Purification (Recrystallization or Column Chromatography) A->B C Purity Check (TLC/GC) B->C D Is Purity ≥ 96%? C->D D->B No E Structural Analysis D->E Yes F Mass Spectrometry (MS) E->F G Infrared (IR) Spectroscopy E->G H NMR Spectroscopy (¹H, ¹³C) E->H I Characterized Product F->I G->I H->I

Caption: Workflow for the purification and characterization of the final product.
Detailed Experimental Protocol: Characterization

Instrumentation:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]

  • IR Spectroscopy: Spectra obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample analyzed as a KBr pellet or as a thin film.[8]

  • Mass Spectrometry: Mass spectra recorded on a mass spectrometer, potentially coupled with Gas Chromatography (GC-MS) for separation and analysis.[3]

  • Melting Point: Determined using a calibrated melting point apparatus.[1]

Procedure:

  • Sample Preparation: Ensure the purified product is thoroughly dried to remove any residual solvent before analysis.

  • NMR Analysis: Prepare a dilute solution (~5-10 mg) of the compound in ~0.6 mL of CDCl₃ in an NMR tube. Acquire ¹H and ¹³C spectra.

  • IR Analysis: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk, or cast a thin film on a salt plate from a volatile solvent. Obtain the IR spectrum.

  • MS Analysis: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Analyze via direct infusion or GC-MS.

  • Melting Point Determination: Place a small amount of the crystalline solid in a capillary tube and determine the melting range. A sharp melting range is indicative of high purity. The reported range is 105.0-115.0 °C.[1][4]

References

chemical and physical properties of 2-Methoxy-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed potential synthesis protocol, and a summary of the predicated biological activities of 2-Methoxy-4-nitrophenyl isothiocyanate. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

This compound is a nitroaromatic organic compound. Its core structure consists of a benzene ring substituted with a methoxy group, a nitro group, and a reactive isothiocyanate functional group. The presence of these functionalities suggests potential for diverse chemical reactions and biological activities.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 2-isothiocyanato-1-methoxy-4-nitrobenzenePubChem[1]
CAS Number 190774-55-1Santa Cruz Biotechnology[2]
Molecular Formula C₈H₆N₂O₃SPubChem[1]
Molecular Weight 210.21 g/mol PubChem[1]
Appearance Yellow to green to red to brown powder or lumpsThermo Scientific Chemicals
Melting Point 105.0-115.0 °C (clear melt)Thermo Scientific Chemicals
Purity (Assay by GC) ≥96.0%Thermo Scientific Chemicals
XLogP3 (Computed) 3.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 99.5 ŲPubChem[1]

Synthesis and Characterization

The synthesis of this compound can be achieved from the commercially available precursor, 2-methoxy-4-nitroaniline. A common and effective method for the conversion of an aromatic amine to an isothiocyanate is through the use of thiophosgene or its equivalents.

Experimental Protocol: Synthesis via Thiophosgene

This protocol describes a potential method for the synthesis of this compound from 2-methoxy-4-nitroaniline using thiophosgene. Caution: Thiophosgene is a highly toxic and corrosive chemical and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Methoxy-4-nitroaniline

  • Thiophosgene (CSCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ice

Procedure:

  • Dissolution of Amine: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve 2-methoxy-4-nitroaniline (1 equivalent) in dichloromethane.

  • Reaction with Thiophosgene: Cool the solution in an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane dropwise from the dropping funnel with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the excess thiophosgene by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong and broad band in the region of 2000-2200 cm⁻¹ is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group[3]. Other expected peaks include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C-O stretching of the methoxy group (around 1020-1250 cm⁻¹), and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (-NO₂) typically found around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ at m/z 210. Fragmentation patterns for isothiocyanates often involve the loss of the NCS group or fragments thereof.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern on the benzene ring. The methoxy group protons will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the isothiocyanate group is expected to appear in the range of δ 125-140 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, and the methoxy carbon will be observed around δ 55-60 ppm.

Potential Biological Activities and Signaling Pathways

While no specific biological studies for this compound have been identified in the reviewed literature, the broader class of isothiocyanates is well-known for a range of biological activities, primarily anticancer and antimicrobial effects.[4][5][6][7] The biological activity of isothiocyanates is largely attributed to the electrophilic nature of the -N=C=S group, which can react with nucleophilic cellular targets such as cysteine residues in proteins.[4]

Potential Anticancer Activity

Isothiocyanates have been extensively studied for their chemopreventive and therapeutic potential against various cancers.[4][6][7] The proposed mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).[4]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, often at the G2/M phase.[6]

  • Inhibition of Angiogenesis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Modulation of Phase I and Phase II Enzymes: Isothiocyanates can inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that detoxify carcinogens.

A representative signaling pathway for the anticancer activity of isothiocyanates, focusing on the induction of apoptosis, is depicted below.

anticancer_pathway ITC 2-Methoxy-4-nitrophenyl isothiocyanate (Hypothetical) ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 Bcl-2 family (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothesized Apoptotic Pathway for Isothiocyanates.
Potential Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8] Their mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular respiration. The lipophilicity of the isothiocyanate molecule can influence its ability to penetrate microbial cell walls and membranes.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

synthesis_workflow Start Start: 2-Methoxy-4-nitroaniline Reaction Reaction with Thiophosgene in CH₂Cl₂ Start->Reaction Workup Aqueous Work-up (NaHCO₃ wash) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final Pure 2-Methoxy-4-nitrophenyl isothiocyanate Characterization->Final

General Synthesis and Characterization Workflow.

Conclusion

This compound is a compound with well-defined chemical and physical properties. While specific biological data for this molecule is currently limited, the extensive research on the isothiocyanate class of compounds suggests a strong potential for anticancer and antimicrobial activities. This technical guide provides a solid foundation for researchers interested in the synthesis and further investigation of this and related compounds for potential applications in drug discovery and development. Further experimental studies are warranted to elucidate the specific biological profile of this compound.

References

Solubility Profile of 2-Methoxy-4-nitrophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-4-nitrophenyl isothiocyanate, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document summarizes available data, provides a generalized experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts: Understanding Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by its molecular structure, which includes a polar nitro group (-NO2), a moderately polar methoxy group (-OCH3), and a reactive isothiocyanate group (-NCS) attached to an aromatic benzene ring. The interplay of these functional groups dictates its interaction with various solvents. Generally, polar solvents are more likely to dissolve polar compounds, and nonpolar solvents are better for nonpolar compounds, following the principle of "like dissolves like."

Estimated Solubility of this compound

SolventSolvent TypeEstimated SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]
AcetonePolar AproticModerate to HighAcetone is a good solvent for many moderately polar organic compounds.
AcetonitrilePolar AproticModerateAcetonitrile is a common solvent for organic reactions and can dissolve compounds with a range of polarities.
EthanolPolar ProticModerateThe hydroxyl group of ethanol can interact with the polar groups of the solute.
MethanolPolar ProticModerateSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
Dichloromethane (DCM)NonpolarModerateDCM is a versatile solvent that can dissolve many organic compounds of low to moderate polarity.
TolueneNonpolarLow to ModerateThe aromatic nature of toluene may provide some interaction with the phenyl ring of the solute.
HexaneNonpolarLowAs a nonpolar aliphatic solvent, hexane is unlikely to be a good solvent for this relatively polar molecule.
WaterPolar ProticVery LowThe molecule has a calculated log10 of water solubility (log10WS) of -3.16 mol/L, indicating low aqueous solubility.[2] The hydrophobic phenyl ring and isothiocyanate group limit its solubility in water.

Note: This table provides estimations and should be confirmed by experimental determination.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized "shake-flask" method, a common technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Compound Obtain Pure Compound Prep_Samples Prepare Supersaturated Solutions Compound->Prep_Samples Solvents Select Solvents Solvents->Prep_Samples Equilibrate Equilibrate (Shake-Flask) Prep_Samples->Equilibrate Constant Temperature Separate Separate Solid and Liquid Phases Equilibrate->Separate Centrifugation/Filtration Dilute Dilute Supernatant Separate->Dilute Quantify Quantify by HPLC Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate Data_Table Compile Solubility Data Table Calculate->Data_Table

Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers perform experimental solubility studies using the described protocol to obtain quantitative data for their specific solvent systems and conditions.

References

The Isothiocyanate Revolution: A Technical Guide to its Historical Development in Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of isothiocyanates in the advancement of protein chemistry. From the foundational principles to the evolution of automated sequencing, this document provides a comprehensive overview of the key milestones, experimental protocols, and quantitative data that have defined this critical area of research.

A Historical Perspective: The Dawn of Protein Sequencing

The quest to unravel the primary structure of proteins was a formidable challenge for early biochemists. Before the advent of isothiocyanate-based methods, protein sequencing was a laborious process involving partial hydrolysis and fragment analysis, techniques that were both time-consuming and often yielded incomplete results. The breakthrough came in 1950 when Pehr Edman introduced a method for the stepwise degradation of peptides from the N-terminus using phenylisothiocyanate (PITC).[1][2] This innovative approach, which became known as the Edman degradation, revolutionized protein chemistry by providing a systematic and reliable method for determining the amino acid sequence of a protein.[3]

Initially a manual procedure, the Edman degradation was a significant leap forward, but it was the automation of this process in 1967 by Edman and Begg that truly unlocked its potential for routine and large-scale protein sequencing.[3] This automated "sequenator" dramatically increased the speed and efficiency of the process, making it possible to sequence longer peptides with greater accuracy. By 1973, over 100 automated Edman sequencers were in use worldwide, a testament to the transformative impact of this technology.[3]

Further refinements, such as the integration of High-Performance Liquid Chromatography (HPLC) for the identification of the cleaved amino acid derivatives, continued to enhance the sensitivity and reliability of the method.[4][5] These advancements pushed the boundaries of protein analysis, allowing for the sequencing of picomole quantities of protein and laying the groundwork for the burgeoning field of proteomics.

The Core Chemistry: The Edman Degradation

The Edman degradation is a cyclical three-step process that sequentially removes and identifies the N-terminal amino acid of a peptide or protein.

Step 1: Coupling

Under mildly alkaline conditions (pH 8-9), the N-terminal α-amino group of the peptide nucleophilically attacks the electrophilic carbon of phenylisothiocyanate (PITC).[6][7] This reaction forms a stable phenylthiocarbamoyl (PTC) derivative of the peptide.[6]

Step 2: Cleavage

The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA).[4] This acidic environment promotes the cleavage of the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[4] The remainder of the peptide chain is left intact for the next cycle of degradation.

Step 3: Conversion and Identification

The unstable ATZ-amino acid is extracted and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.[4] This stable PTH-amino acid is then identified by chromatographic methods, most commonly HPLC, by comparing its retention time to that of known standards.[8]

This three-step cycle is repeated to sequentially identify the amino acids from the N-terminus of the peptide.

Edman_Degradation_Workflow cluster_cycle Edman Degradation Cycle Peptide Peptide (n residues) PTC_Peptide PTC-Peptide Peptide->PTC_Peptide Coupling (PITC, pH 8-9) Shortened_Peptide Shortened Peptide (n-1 residues) PTC_Peptide->Shortened_Peptide Cleavage ATZ_Amino_Acid ATZ-Amino Acid PTC_Peptide->ATZ_Amino_Acid Cleavage (TFA) Shortened_Peptide->Peptide Next Cycle PTH_Amino_Acid PTH-Amino Acid ATZ_Amino_Acid->PTH_Amino_Acid Conversion (Aqueous Acid) Identification Identification (HPLC) PTH_Amino_Acid->Identification

A diagram illustrating the cyclical workflow of the Edman degradation process.

Quantitative Performance of Edman Degradation

The efficiency of each cycle of the Edman degradation is critical for determining the length of the readable sequence. Modern automated sequencers can achieve a repetitive yield of over 99% per cycle for most amino acids.[3] However, the yield can vary depending on the specific amino acid being cleaved and the experimental conditions.

ParameterPhenylisothiocyanate (PITC)Phenethylisothiocyanate (PEITC) (Theoretical)Fluorescent Isothiocyanates (e.g., FITC)
Repetitive Yield >99% (automated)[3]Potentially high, but may be affected by steric hindrance[9]Generally high, but can be influenced by the fluorophore
Sensitivity Low picomole to femtomole[10]Expected to be similar to PITCSub-picomole to femtomole
Detection Method UV-Vis (HPLC)[9]UV-Vis (HPLC)[9]Fluorescence (HPLC)
Key Advantage Well-established, robust chemistry-High sensitivity
Key Disadvantage Lower sensitivity compared to fluorescent methodsNot well-documented for sequencing[9]Potential for photobleaching and altered biological activity

Table 1: Comparative Performance of Different Isothiocyanate Reagents.

Amino AcidTypical Repetitive Yield (%)Notes
Alanine (Ala)>99
Arginine (Arg)90-95Can exhibit lower yields due to its basic side chain.
Asparagine (Asn)95-98Can undergo side reactions.
Aspartic Acid (Asp)95-98Can block further degradation in solid-phase sequencing.[11]
Cysteine (Cys)Requires derivatizationUnmodified cysteine is unstable and does not yield a detectable PTH derivative.[12]
Glutamic Acid (Glu)95-98
Glutamine (Gln)95-98Can undergo cyclization.
Glycine (Gly)>99
Histidine (His)90-95Can exhibit lower yields.
Isoleucine (Ile)>99
Leucine (Leu)>99
Lysine (Lys)90-95The ε-amino group also reacts with PITC.
Methionine (Met)95-98Can be susceptible to oxidation.
Phenylalanine (Phe)>99
Proline (Pro)>99
Serine (Ser)80-90Susceptible to dehydration, leading to reduced yield.[11]
Threonine (Thr)85-95Susceptible to dehydration.[11]
Tryptophan (Trp)85-95Can be partially destroyed during the cleavage step.
Tyrosine (Tyr)>99
Valine (Val)>99

Table 2: Estimated Repetitive Yields of Common Amino Acids in Automated Edman Degradation. Note: These are approximate values and can vary based on the specific instrument, reagents, and peptide sequence.

Detailed Experimental Protocols

Manual Edman Degradation

This protocol outlines the general steps for manual Edman degradation. Precise volumes and incubation times may require optimization based on the specific peptide and available equipment.

Materials:

  • Peptide sample (1-10 nmol)

  • Phenylisothiocyanate (PITC) solution (5% v/v in pyridine)

  • Coupling buffer (e.g., pyridine/water/triethylamine in optimized ratios)

  • Anhydrous trifluoroacetic acid (TFA)

  • Heptane and Ethyl Acetate (for extraction)

  • Aqueous acid for conversion (e.g., 1 N HCl or 25% TFA in water)[4]

  • Nitrogen gas source

  • Heating block or water bath

  • Centrifuge

  • HPLC system for PTH-amino acid analysis

Procedure:

  • Coupling:

    • Dissolve the peptide sample in coupling buffer in a small reaction tube.

    • Add the PITC solution and incubate at 40-50°C for 30-60 minutes under a nitrogen atmosphere.[7]

    • Dry the sample under a stream of nitrogen.

  • Extraction 1:

    • Wash the dried sample with heptane and ethyl acetate to remove excess PITC and byproducts.

    • Dry the sample completely.

  • Cleavage:

    • Add anhydrous TFA to the dried sample and incubate at 40-50°C for 10-30 minutes under a nitrogen atmosphere.

    • Dry the sample under a stream of nitrogen.

  • Extraction 2:

    • Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate or chlorobutane).[13] The remaining peptide stays in the aqueous phase.

    • Transfer the organic phase containing the ATZ-amino acid to a new tube.

    • Dry both the extracted ATZ-amino acid and the remaining peptide.

  • Conversion:

    • Add aqueous acid to the dried ATZ-amino acid and incubate at 80°C for 10 minutes to convert it to the stable PTH-amino acid.[4]

    • Dry the PTH-amino acid sample.

  • Identification:

    • Reconstitute the PTH-amino acid in a suitable solvent and inject it into an HPLC system for identification.

  • Next Cycle:

    • The dried, shortened peptide is ready for the next cycle of Edman degradation, starting from the coupling step.

Automated Edman Degradation

Modern protein sequencers automate the entire Edman degradation process. The following is a generalized workflow for an automated sequencer. Specific parameters are set according to the manufacturer's instructions.

Workflow:

  • Sample Preparation: The purified protein or peptide is immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.

  • Instrument Setup: The sequencer is prepared with the necessary reagents and solvents (PITC, TFA, extraction solvents, conversion acid, and HPLC mobile phases).

  • Method Programming: A sequencing method is selected or programmed, defining the parameters for each step of the cycle (e.g., delivery times, reaction temperatures, and HPLC gradient).

  • Automated Sequencing Cycles: The instrument automatically performs the coupling, cleavage, extraction, and conversion steps for a predetermined number of cycles.

  • On-line HPLC Analysis: After each cycle, the resulting PTH-amino acid is automatically injected into an integrated HPLC system for separation and detection.

  • Data Analysis: The chromatography data is processed by software that identifies each PTH-amino acid based on its retention time and quantifies the yield.

Evolution of Isothiocyanate Reagents

While PITC remains the gold standard for Edman degradation, other isothiocyanate reagents have been developed to enhance sensitivity and facilitate detection.

Fluorescent Isothiocyanates

The introduction of fluorescently labeled isothiocyanates, such as fluorescein isothiocyanate (FITC) and rhodamine B isothiocyanate (RBITC), marked a significant advancement in the sensitivity of protein detection and labeling. These reagents react with primary amines on proteins in a similar manner to PITC, forming stable, fluorescently tagged proteins.

Fluorescent_Labeling Protein Protein (with primary amines) Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Reaction (pH 8-9.5) FITC Fluorescein Isothiocyanate (FITC) FITC->Labeled_Protein Detection Detection (Fluorescence Microscopy, Flow Cytometry, etc.) Labeled_Protein->Detection

A simplified workflow for labeling proteins with fluorescent isothiocyanates.

Protocol for Protein Labeling with FITC:

  • Protein Preparation: Dissolve the protein in a carbonate-bicarbonate buffer (pH 9.0-9.5) to a concentration of 1-10 mg/mL. Avoid amine-containing buffers like Tris.

  • FITC Solution: Prepare a fresh solution of FITC in anhydrous DMSO (e.g., 1 mg/mL).

  • Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A molar excess of FITC to protein (e.g., 10-20 fold) is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted FITC by gel filtration or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).

Conclusion

The introduction of isothiocyanates, particularly phenylisothiocyanate, into protein chemistry fundamentally changed the landscape of biological research. The Edman degradation, in both its manual and automated forms, has provided the foundation for our understanding of protein structure and function. While mass spectrometry has emerged as a powerful complementary and, in many cases, superseding technology for protein sequencing, the principles and applications of isothiocyanate chemistry remain a cornerstone of protein analysis. The continued development of novel isothiocyanate-based reagents and methodologies ensures that this versatile class of compounds will continue to play a vital role in advancing our knowledge of the proteome.

References

An In-depth Technical Guide on the Safety and Handling of 2-Methoxy-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Methoxy-4-nitrophenyl isothiocyanate (CAS No. 190774-55-1) for researchers, scientists, and drug development professionals. The following sections detail the chemical's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a chemical intermediate used in laboratory research.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 190774-55-1[2][3]
Molecular Formula C8H6N2O3S[2][3][4]
Molecular Weight 210.21 g/mol [3][4]
Appearance Yellow to green to red to brown powder or lumps[2]
Melting Point 105.0 - 115.0 °C[2]
Boiling Point 739.29 K (Calculated)[4]
logP (Octanol/Water Partition Coefficient) 2.338 (Calculated)[4]
Water Solubility (log10WS) -3.16 (Calculated)[4]
SMILES COc1cc(--INVALID-LINK--[O-])ccc1N=C=S[2][4]
InChI Key NXWXXLFRMVILJN-UHFFFAOYSA-N[2][4]

Hazard Identification and Classification

Safety data for the specific isomer this compound is limited. Therefore, hazard classification is based on data from closely related isomers such as 4-Methoxy-2-nitrophenyl isothiocyanate and general data for nitrophenyl isothiocyanates. Users should handle this compound with the utmost care, assuming it possesses similar or greater hazards.

Hazard ClassHazard StatementNotes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5]Isothiocyanates can be toxic and irritating.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5][6][7][8]The isothiocyanate group is highly reactive and can cause severe tissue damage.
Eye Damage/Irritation Causes serious eye damage.[5][6][7]Lachrymatory properties are common in related compounds.[6]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.Inhalation of dust or vapors should be strictly avoided.
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.Should not be released into the environment.[5]

Note: This table is a composite based on data for related nitrophenyl and methoxyphenyl isothiocyanates. A substance-specific risk assessment is mandatory before use.

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict safety protocols is essential when working with this compound.

3.1 Engineering Controls

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or potential vapors.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection:

    • Gloves: Wear nitrile rubber gloves. Inspect gloves for integrity before use.[6]

    • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. Wear appropriate protective clothing to prevent any skin exposure.[9]

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for particulates and organic vapors.[9]

3.3 Hygiene Measures

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][6][10]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[5]

  • Remove and wash contaminated clothing before reuse.[10]

Storage and Disposal

4.1 Storage

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5][6]

  • Store in a designated corrosives area, away from incompatible materials such as water or moist air, as the compound is moisture-sensitive.[6]

  • Store locked up or in an area accessible only to qualified and authorized personnel.[11]

4.2 Disposal

  • Dispose of the substance and its container at an approved waste disposal plant, in accordance with all applicable local, state, and federal regulations.[5][6][11]

  • Do not allow the product to enter drains or waterways.

Emergency and First-Aid Procedures

Immediate medical attention is required for all exposure routes.[5][6]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[5][6][7][11]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][6][7][11]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[6][7]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin or eyes by wearing the appropriate PPE as described in Section 3.2.[5]

  • Cleanup: Sweep up the spilled material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[5] Clean the affected area thoroughly.

Logical Workflow for Safe Handling

The following diagram illustrates the essential steps for safely managing this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_storage Storage cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) & Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Select & Inspect Required PPE (Gloves, Goggles, Lab Coat) B->C D Work Exclusively in Chemical Fume Hood C->D E Weigh & Handle Compound Carefully to Avoid Dust D->E K Spill, Exposure, or Fire Occurs D->K F Perform Experiment E->F E->K G Decontaminate Glassware & Work Surfaces F->G J Store in Cool, Dry, Ventilated Area Keep Tightly Closed F->J Return to Storage F->K H Segregate Waste into Labeled Containers G->H I Dispose of Waste via Approved Channels H->I L Follow Emergency Procedures (Evacuate, First Aid, Alarm) K->L M Report Incident L->M

Caption: Logical workflow for the safe handling of this compound.

References

A Technical Guide to the Mechanism and Application of 2-Methoxy-4-nitrophenyl isothiocyanate in Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC) as a reagent in Edman degradation for N-terminal peptide sequencing. We will detail the core chemical reactions, provide representative experimental protocols, and visualize the process workflows. While MNP-ITC is a specialized reagent, its function is grounded in the well-established principles of the Edman reaction, enhanced by the unique chemical properties of its methoxy and nitro functional groups.

Introduction to Edman Degradation and the Role of MNP-ITC

The Edman degradation, developed by Pehr Edman, is a cornerstone technique for determining the amino acid sequence of a peptide or protein from its N-terminus. The method involves a stepwise process of labeling the N-terminal amino acid, cleaving it from the peptide chain without hydrolyzing other peptide bonds, and identifying the released amino acid derivative.[1] This cycle is repeated to sequentially identify residues along the peptide chain.

The success of the Edman degradation hinges on the specific and efficient reaction of a labeling agent with the N-terminal α-amino group. While phenyl isothiocyanate (PITC) is the most common Edman reagent, other isothiocyanates have been developed to enhance detection or alter reactivity.[2][3] this compound (MNP-ITC) is one such analog. Its chemical structure is C₈H₆N₂O₃S with a molecular weight of 210.21 g/mol .[4][5] The inclusion of a 4-nitro group, a strong chromophore, and a 2-methoxy group on the phenyl ring modifies the electronic properties of the reagent, influencing its reactivity and providing a strong UV-visible signal for detection of the final thiohydantoin derivative.

The Core Mechanism of Action

The mechanism of MNP-ITC in Edman degradation follows the classic three-stage process: Coupling , Cleavage , and Conversion . The fundamental chemistry is analogous to that of PITC, but the reaction kinetics and detection properties are influenced by the MNP-ITC structure.

Stage 1: Coupling Reaction

Under mildly alkaline conditions (typically pH 8.5-9.0), the uncharged N-terminal α-amino group of the peptide acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of MNP-ITC. This reaction forms a stable 2-methoxy-4-nitrophenyl-thiocarbamoyl (MNP-TC) peptide derivative. The strong electron-withdrawing effect of the 4-nitro group increases the electrophilicity of the isothiocyanate carbon, potentially facilitating a rapid and efficient coupling reaction.

Stage 2: Cleavage Reaction

The MNP-TC-peptide is treated with a strong anhydrous acid, most commonly trifluoroacetic acid (TFA). The acidic conditions promote the cyclization of the derivatized N-terminal residue. The sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond. This intramolecular attack cleaves the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative. The remainder of the peptide chain is left intact, now one residue shorter, and can be subjected to the next cycle of degradation.

Stage 3: Conversion and Identification

The released ATZ derivative is unstable and is typically extracted into an organic solvent. It is then converted to a more stable 2-methoxy-4-nitrophenyl-thiohydantoin (MNP-TH) amino acid derivative through treatment with aqueous acid.[6][7] This MNP-TH-amino acid is a stable, cyclic compound that can be readily identified.

The key advantage of using MNP-ITC lies in this final product. The 4-nitrophenyl group is a potent chromophore, meaning the MNP-TH-amino acid derivatives exhibit strong absorbance in the UV-visible spectrum. This enhances the sensitivity of detection during subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Visualizing the Mechanism and Workflow

To clarify the chemical transformations and the overall experimental process, the following diagrams have been generated using the DOT language.

G Chemical Mechanism of MNP-ITC in Edman Degradation Peptide Peptide (H₂N-CHR₁-CO-NH-CHR₂-...) Peptide->p1 MNP_ITC This compound (MNP-ITC) MNP_ITC->p1 MNP_TC_Peptide MNP-Thiocarbamoyl-Peptide (MNP-NH-CS-NH-CHR₁-...) MNP_TC_Peptide->p2 Cleavage (Anhydrous Acid, e.g., TFA) ATZ_Derivative Anilinothiazolinone Derivative (ATZ-Amino Acid) ATZ_Derivative->p3 Conversion (Aqueous Acid) Short_Peptide Shortened Peptide (H₂N-CHR₂-CO-...) MNP_TH_Amino_Acid MNP-Thiohydantoin Amino Acid (MNP-TH-Amino Acid) p1->MNP_TC_Peptide Coupling (Alkaline pH) p2->ATZ_Derivative p2->Short_Peptide p3->MNP_TH_Amino_Acid

Figure 1: Chemical pathway of Edman degradation using MNP-ITC.

G Experimental Workflow for N-Terminal Sequencing cluster_cycle Automated Sequencing Cycle Coupling 1. Coupling Reaction Peptide + MNP-ITC (Alkaline) Wash1 Wash Coupling->Wash1 Cleavage 2. Cleavage Anhydrous TFA Wash1->Cleavage Extraction 3. Extraction ATZ-derivative collected Cleavage->Extraction Conversion 4. Conversion ATZ to MNP-TH (Aqueous Acid) Extraction->Conversion Next_Cycle Return Shortened Peptide to Step 1 Extraction->Next_Cycle HPLC 5. HPLC Analysis Identify MNP-TH-Amino Acid Conversion->HPLC Data 6. Data Interpretation Determine N-Terminal Residue HPLC->Data Next_Cycle->Coupling

Figure 2: Cyclical workflow of automated Edman sequencing.

Experimental Protocols

The following sections provide representative protocols for N-terminal sequencing using MNP-ITC. These are based on standard Edman degradation procedures and should be optimized for specific instrumentation and peptides.[8]

Protocol 1: Sample Preparation
  • Purification : The peptide or protein sample must be highly purified (typically >95%) and free of salts, detergents, and primary amine-containing buffers (e.g., Tris), which can interfere with the coupling reaction.

  • Quantification : Accurately determine the amount of peptide, typically in the range of 10-100 picomoles.

  • Immobilization : For automated sequencers, the sample is adsorbed onto a solid support, such as a PVDF membrane or a glass fiber disk, and placed into the reaction cartridge.

Protocol 2: One Cycle of Edman Degradation
  • Coupling Reaction :

    • Deliver a solution of MNP-ITC (e.g., 5% w/v in heptane or acetonitrile) to the sample.

    • Deliver a coupling buffer (e.g., N-methylpiperidine/water/2-propanol) to create an alkaline environment (pH ~9.0).

    • Incubate at an elevated temperature (e.g., 50°C) for 15-30 minutes to form the MNP-TC-peptide.

    • Wash the support extensively with solvents like ethyl acetate and heptane to remove excess reagent and byproducts.

  • Cleavage Reaction :

    • Deliver anhydrous trifluoroacetic acid (TFA) to the reaction cartridge.

    • Incubate for 5-10 minutes at ~50°C to cleave the N-terminal residue.

    • Dry the support under a stream of argon or nitrogen to remove the TFA.

  • Extraction and Conversion :

    • Extract the cleaved ATZ-amino acid derivative with an organic solvent (e.g., 1-chlorobutane).

    • Transfer the extract to a conversion flask.

    • Add an aqueous acid solution (e.g., 25% TFA in water) to the flask and incubate at ~65°C for 20-30 minutes to convert the ATZ derivative to the stable MNP-TH-amino acid.

    • Dry the sample completely in the conversion flask.

  • HPLC Analysis :

    • Redissolve the dried MNP-TH-amino acid in a suitable solvent (e.g., acetonitrile/water).

    • Inject the sample onto a reverse-phase HPLC system.

    • Identify the MNP-TH-amino acid by comparing its retention time with those of known standards.

Data Presentation

Quantitative data from Edman degradation is crucial for accurate sequencing. The tables below summarize the key parameters for the reaction and analysis steps.

Table 1: Representative Reaction Conditions for MNP-ITC Edman Degradation

Stage Reagent(s) Solvent/Buffer Temperature (°C) Duration (min)
Coupling MNP-ITC N-methylpiperidine solution 50 15 - 30
Cleavage Anhydrous Trifluoroacetic Acid (TFA) None (neat) 50 5 - 10

| Conversion | Aqueous Trifluoroacetic Acid (25%) | Water | 65 | 20 - 30 |

Table 2: Typical HPLC Parameters for Thiohydantoin-Amino Acid Analysis

Parameter Specification Purpose
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm) Separates MNP-TH-amino acids based on hydrophobicity.[9]
Mobile Phase A Aqueous buffer (e.g., 0.1% TFA in Water) The polar component of the solvent system.
Mobile Phase B Organic solvent (e.g., Acetonitrile) The non-polar component for elution.
Gradient Linear gradient from low to high %B Elutes MNP-TH-amino acids in order of increasing hydrophobicity.[10]
Flow Rate ~1.0 mL/min Standard analytical flow rate.[9]
Detection UV-Vis Detector Monitors absorbance at a specific wavelength.

| Wavelength | To be determined (likely 300-400 nm) | Selected at the λmax of the MNP chromophore for maximum sensitivity. |

Note: The optimal detection wavelength for MNP-TH-amino acids must be determined empirically but is expected to be significantly higher than the 254-269 nm used for PTH-amino acids, due to the presence of the 4-nitrophenyl group.

Conclusion

This compound serves as a specialized reagent for Edman degradation, operating via the established three-stage mechanism of coupling, cleavage, and conversion. Its primary advantage lies in the strong chromophoric properties imparted by the 4-nitro group, which facilitates highly sensitive detection of the resulting MNP-TH-amino acid derivatives by HPLC. For researchers in proteomics and drug development, MNP-ITC offers a potentially valuable tool for N-terminal sequencing, particularly when high sensitivity is required. Successful application requires careful sample preparation and optimization of reaction and analysis conditions, consistent with the rigorous demands of the Edman degradation technique.

References

Spectroscopic Profile of 2-Methoxy-4-nitrophenyl isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-4-nitrophenyl isothiocyanate (CAS No. 190774-55-1). Due to the limited availability of direct experimental spectra in public literature, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure:

  • IUPAC Name: 1-isothiocyanato-2-methoxy-4-nitrobenzene

  • Molecular Formula: C₈H₆N₂O₃S[1]

  • Molecular Weight: 210.21 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-5
~7.95dd1HH-3
~7.30d1HH-6
~4.00s3H-OCH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~155C-2 (C-OCH₃)
~148C-4 (C-NO₂)
~142C-1 (C-NCS)
~135 (broad)-NCS
~126C-6
~118C-5
~108C-3
~57-OCH₃

Predicted in CDCl₃ at 100 MHz. The isothiocyanate carbon signal is often broad.[2]

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2100 - 2200Strong, sharpAsymmetric N=C=S stretching
~1580, ~1340StrongAsymmetric and symmetric NO₂ stretching
~1500, ~1450MediumAromatic C=C stretching
~1250MediumAr-O-CH₃ stretching
~830MediumC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
210100[M]⁺ (Molecular Ion)
19540[M - CH₃]⁺
18020[M - NO]⁺
16460[M - NO₂]⁺
15230[M - NCS]⁺
10625[C₇H₄O]⁺

Predicted under Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Methoxy-4-nitrophenyl isothiocyanate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report/ Publication Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for N-Terminal Peptide Sequencing using 2-Methoxy-4-nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing is a cornerstone technique in proteomics and protein characterization, providing fundamental insights into a protein's identity, structure, and function. The Edman degradation, a sequential process of identifying amino acids from the N-terminus of a peptide, remains a highly accurate and widely used method.[1][2] This process relies on the reaction of the N-terminal amino group with an isothiocyanate reagent. While phenyl isothiocyanate (PITC) is the most common reagent, various analogs have been synthesized to enhance sensitivity and detection.[3]

This document provides detailed application notes and a generalized protocol for the use of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) in N-terminal peptide sequencing. The introduction of the methoxy and nitro groups to the phenyl ring is hypothesized to alter the reactivity of the isothiocyanate group and the chromatographic properties of the resulting amino acid derivatives, potentially offering advantages in specific applications. However, it is crucial to note that detailed experimental data and established protocols specifically for MNPITC in peer-reviewed literature are limited. Therefore, the following protocols are based on the well-established principles of Edman degradation using other isothiocyanates and should be considered a starting point for method development and optimization.

Principle of the Method

The N-terminal sequencing process using this compound follows the fundamental three-stage Edman degradation chemistry:

  • Coupling: Under alkaline conditions, the MNPITC molecule reacts with the free α-amino group at the N-terminus of the peptide. This reaction forms a stable 2-Methoxy-4-nitrophenylthiocarbamoyl (MNPTC)-peptide derivative.

  • Cleavage: In the presence of a strong anhydrous acid, typically trifluoroacetic acid (TFA), the sulfur atom of the thiourea attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact with a newly exposed N-terminus.

  • Conversion and Identification: The unstable ATZ-amino acid derivative is then converted to a more stable 2-Methoxy-4-nitrophenylthiohydantoin (MNPTH)-amino acid derivative by treatment with aqueous acid. This stable derivative is subsequently identified by chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known MNPTH-amino acid standards. This cycle is repeated to identify the subsequent amino acids in the peptide sequence.

Data Presentation

Quantitative data is essential for evaluating the performance of N-terminal sequencing. Due to the lack of specific data for MNPITC, the following tables are presented as templates. Researchers should populate these tables with their experimental data to assess the efficacy of MNPITC.

Table 1: Reaction Conditions for MNPITC Coupling

ParameterRecommended RangeOptimized Value (to be determined)
pH 8.5 - 9.5
Temperature (°C) 25 - 50
Reaction Time (min) 20 - 60
MNPITC:Peptide Molar Ratio 10:1 - 50:1
Coupling Buffer 50 mM Borate Buffer or Triethylamine

Table 2: Sequencing Efficiency with MNPITC

Cycle NumberAmino AcidInitial Yield (pmol)Repetitive Yield (%)Lag (pmol)
1(e.g., Ala)(to be determined)(to be determined)(to be determined)
2(e.g., Val)(to be determined)(to be determined)(to be determined)
3(e.g., Leu)(to be determined)(to be determined)(to be determined)
...............

Table 3: HPLC Retention Times for MNPTH-Amino Acid Standards

MNPTH-Amino AcidRetention Time (min)
MNPTH-Ala(to be determined)
MNPTH-Arg(to be determined)
MNPTH-Asn(to be determined)
MNPTH-Asp(to be determined)
MNPTH-Cys(to be determined)
MNPTH-Gln(to be determined)
MNPTH-Glu(to be determined)
MNPTH-Gly(to be determined)
MNPTH-His(to be determined)
MNPTH-Ile(to be determined)
MNPTH-Leu(to be determined)
MNPTH-Lys(to be determined)
MNPTH-Met(to be determined)
MNPTH-Phe(to be determined)
MNPTH-Pro(to be determined)
MNPTH-Ser(to be determined)
MNPTH-Thr(to be determined)
MNPTH-Trp(to be determined)
MNPTH-Tyr(to be determined)
MNPTH-Val(to be determined)

Experimental Protocols

The following are detailed, generalized protocols for N-terminal peptide sequencing using MNPITC. These protocols are based on established Edman degradation procedures and will require optimization for specific peptides and instrumentation.

Protocol 1: N-Terminal Derivatization (Coupling)
  • Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in 50 µL of a suitable coupling buffer (e.g., 50 mM borate buffer, pH 9.0, or 12.5% v/v triethylamine in 50% acetonitrile/water).

  • Reagent Preparation: Prepare a fresh 50 mM solution of this compound in a dry, inert solvent such as acetonitrile or dimethylformamide (DMF).

  • Coupling Reaction: Add a 10- to 50-fold molar excess of the MNPITC solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at 45-50°C.

  • Drying: After the incubation, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the solvent and excess reagents.

Protocol 2: Cleavage of the N-Terminal Amino Acid
  • Acidification: Add 20-50 µL of anhydrous trifluoroacetic acid (TFA) to the dried sample.

  • Incubation: Incubate the sample at 50°C for 10 minutes to effect the cleavage of the ATZ-amino acid derivative.

  • Extraction: Add 100 µL of a non-polar organic solvent, such as n-butyl chloride or ethyl acetate, to extract the cleaved ATZ-amino acid derivative. Vortex the mixture thoroughly.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic phases. The upper organic phase contains the ATZ-amino acid derivative.

  • Peptide Recovery: Carefully transfer the upper organic phase to a new tube. The lower aqueous/TFA phase contains the shortened peptide. This can be dried and subjected to the next sequencing cycle.

Protocol 3: Conversion to MNPTH-Amino Acid and HPLC Analysis
  • Drying: Evaporate the organic solvent containing the ATZ-amino acid derivative to dryness under a stream of nitrogen.

  • Conversion: Add 20-30 µL of 25% (v/v) aqueous TFA to the dried residue.

  • Incubation: Incubate the sample at 50-60°C for 20-30 minutes to convert the ATZ-amino acid to the more stable MNPTH-amino acid.

  • Drying: Dry the sample completely in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried MNPTH-amino acid in a small, known volume (e.g., 10-20 µL) of the initial HPLC mobile phase.

  • HPLC Analysis: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

  • Gradient Elution: Use a suitable gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile with 0.1% TFA) to separate the MNPTH-amino acids.

  • Detection: Monitor the elution of the MNPTH-amino acids using a UV detector at a wavelength appropriate for the 2-methoxy-4-nitrophenyl chromophore (a wavelength scan is recommended to determine the optimal absorbance).

  • Identification: Identify the amino acid by comparing the retention time of the eluted peak with a standard chromatogram of MNPTH-amino acid standards.

Visualizations

Edman_Degradation_Workflow cluster_cycle Repetitive Sequencing Cycle Peptide Peptide (n residues) Coupling Coupling (MNPITC, pH 9.0) Peptide->Coupling MNPTC_Peptide MNPTC-Peptide Coupling->MNPTC_Peptide Cleavage Cleavage (Anhydrous TFA) MNPTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Peptide (n-1 residues) Cleavage->Short_Peptide To next cycle Conversion Conversion (Aqueous TFA) ATZ_AA->Conversion MNPTH_AA MNPTH-Amino Acid Conversion->MNPTH_AA HPLC HPLC Analysis MNPTH_AA->HPLC Identification Amino Acid Identification HPLC->Identification

Caption: Workflow of N-terminal peptide sequencing using MNPITC.

MNPITC_Reaction cluster_reactants Reactants cluster_product Product MNPITC 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) Coupling + Peptide N-terminus of Peptide (R-NH2) MNPTC_Peptide MNPTC-Peptide Derivative Coupling->MNPTC_Peptide Alkaline pH

Caption: Coupling reaction of MNPITC with the N-terminus of a peptide.

Conclusion

This compound presents a potential alternative to traditional reagents for N-terminal peptide sequencing. The generalized protocols and application notes provided herein offer a framework for researchers to explore its utility. It is imperative to perform thorough optimization and validation to establish the specific reaction conditions and performance characteristics of MNPITC. The generation of quantitative data, as outlined in the provided tables, will be crucial in determining the advantages and limitations of this reagent compared to established methods. This will enable the scientific community to assess its potential for routine and specialized applications in protein analysis and drug development.

References

Application Notes and Protocols for Protein Labeling with 2-Methoxy-4-nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a fundamental technique in life science research and drug development, enabling the study of protein function, localization, and interactions. Isothiocyanates are a class of amine-reactive reagents widely used for the covalent modification of proteins. This document provides a detailed protocol for the labeling of proteins using 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC).

The isothiocyanate group (-N=C=S) of MNP-ITC reacts with primary amino groups (-NH2), such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form a stable thiourea bond. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0). The resulting MNP-labeled protein can be used in various downstream applications.

Principle of Reaction

The reaction between a protein and this compound proceeds via a nucleophilic addition of a deprotonated primary amine on the protein to the electrophilic carbon atom of the isothiocyanate group. This forms an unstable intermediate that rearranges to a stable thiourea linkage.

Reaction Scheme:

Protein-NH₂ + S=C=N-Ph(OCH₃)(NO₂) → Protein-NH-C(=S)-NH-Ph(OCH₃)(NO₂)

Materials and Equipment

Reagents:

  • Protein of interest

  • This compound (MNP-ITC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification Resin: Size-exclusion chromatography resin (e.g., Sephadex G-25) or desalting spin columns

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Spectrophotometer

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • Chromatography columns or spin columns

  • Reaction tubes

  • Pipettes and tips

Experimental Protocols

This section provides a detailed step-by-step protocol for the labeling of a protein with this compound.

Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Labeling Buffer before proceeding.

  • MNP-ITC Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Protect the stock solution from light.

Protein Labeling Reaction

The optimal molar ratio of MNP-ITC to protein for efficient labeling may need to be determined empirically. A 10- to 20-fold molar excess of MNP-ITC is a common starting point.

  • Calculate the required volume of MNP-ITC stock solution:

    • Moles of protein = (Protein concentration (mg/mL) * Protein solution volume (mL)) / Protein molecular weight ( g/mol )

    • Moles of MNP-ITC = Moles of protein * Molar excess

    • Volume of MNP-ITC stock (µL) = (Moles of MNP-ITC * MNP-ITC molecular weight ( g/mol )) / MNP-ITC stock concentration (mg/µL)

  • Slowly add the calculated volume of the MNP-ITC stock solution to the stirring protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

Quenching the Reaction
  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted MNP-ITC.

Purification of the Labeled Protein

It is crucial to remove the unreacted MNP-ITC and byproducts from the labeled protein. This is typically achieved by size-exclusion chromatography or using desalting spin columns.

  • Using a Size-Exclusion Chromatography Column (e.g., Sephadex G-25):

    • Equilibrate the column with PBS (pH 7.4).

    • Apply the quenched reaction mixture to the top of the column.

    • Elute the protein with PBS. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

    • Collect the fractions containing the labeled protein. The labeled protein is often visibly colored.

  • Using a Desalting Spin Column:

    • Follow the manufacturer's instructions for equilibrating the spin column with PBS.

    • Apply the quenched reaction mixture to the column.

    • Centrifuge to collect the purified, labeled protein.

Characterization of the Labeled Protein
  • For a FITC-labeled protein, the DOL can be calculated using the following formula:

    DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

    Where:

    • A_max is the absorbance of the labeled protein at the λmax of the dye.

    • A_280 is the absorbance of the labeled protein at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its λmax.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).

  • Protein Concentration: The concentration of the labeled protein can be calculated from the absorbance at 280 nm, correcting for the absorbance of the conjugated dye.

    Protein Concentration (mg/mL) = [A_280 – (A_max * CF)] / (ε_protein * path length) * MW_protein

  • Functional Analysis: It is important to confirm that the labeling process has not significantly altered the biological activity of the protein. This can be assessed using an appropriate functional assay.

Data Presentation

The following tables provide a summary of typical quantitative data and parameters for protein labeling with isothiocyanates. These values may need to be optimized for your specific protein and application.

Table 1: Recommended Reaction Conditions

ParameterRecommended Value
Protein Concentration2 - 10 mg/mL
Labeling Buffer0.1 M Carbonate-Bicarbonate, pH 9.0
Molar Excess of MNP-ITC10 - 20 fold
Reaction Time1 - 2 hours at RT or overnight at 4°C
Quenching Agent1.5 M Hydroxylamine or 1 M Tris

Table 2: Example of Reagent Volumes for a 1 mg/mL IgG Labeling Reaction

ReagentVolume
IgG Solution (1 mg/mL in Labeling Buffer)1 mL
MNP-ITC Stock Solution (10 mg/mL in DMSO)Calculated based on desired molar excess
Quenching Buffer (1.5 M Hydroxylamine)33.3 µL (for a final conc. of 50 mM)

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

ProteinLabelingWorkflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_quench 3. Quenching cluster_purification 4. Purification cluster_characterization 5. Characterization Protein_Prep Prepare Protein Solution (2-10 mg/mL in Labeling Buffer) Mix Mix Protein and MNP-ITC (10-20x molar excess) Protein_Prep->Mix MNP_ITC_Prep Prepare MNP-ITC Stock (10 mg/mL in DMSO) MNP_ITC_Prep->Mix Incubate Incubate (1-2h at RT or overnight at 4°C, protected from light) Mix->Incubate Quench Add Quenching Buffer (e.g., Hydroxylamine) Incubate->Quench Incubate_Quench Incubate (30 min at RT) Quench->Incubate_Quench Purify Purify Labeled Protein (Size-Exclusion Chromatography or Desalting Spin Column) Incubate_Quench->Purify DOL Determine Degree of Labeling (DOL) Purify->DOL Concentration Measure Protein Concentration Purify->Concentration Function Assess Biological Activity Purify->Function

Caption: Workflow for protein labeling with this compound.

Signaling Pathway of Isothiocyanate-Protein Reaction

IsothiocyanateReaction Protein Protein with Primary Amine (Protein-NH2) Intermediate Unstable Intermediate Protein->Intermediate Nucleophilic Attack MNP_ITC 2-Methoxy-4-nitrophenyl Isothiocyanate (S=C=N-R) MNP_ITC->Intermediate Labeled_Protein Stable Thiourea Linkage (Protein-NH-C(=S)-NH-R) Intermediate->Labeled_Protein Rearrangement

Caption: Reaction mechanism of protein labeling with an isothiocyanate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH of labeling buffer.Ensure the pH of the Labeling Buffer is between 8.0 and 9.0.
Inactive MNP-ITC reagent.Use a fresh stock of MNP-ITC. Store desiccated and protected from light.
Presence of primary amines in the protein buffer.Dialyze the protein against an amine-free buffer (e.g., PBS) before exchanging into the Labeling Buffer.
Insufficient molar excess of MNP-ITC.Increase the molar ratio of MNP-ITC to protein.
Protein Precipitation High degree of labeling.Reduce the molar excess of MNP-ITC or decrease the reaction time.
Protein instability at alkaline pH.Perform the labeling reaction at a lower pH (e.g., 8.0) or for a shorter duration.
High concentration of organic solvent (DMSO).Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%).
Altered Protein Activity Modification of critical amino acid residues.Reduce the molar excess of MNP-ITC. Consider alternative labeling chemistries that target different functional groups.

Conclusion

This document provides a comprehensive protocol for the labeling of proteins with this compound. By following these guidelines, researchers can effectively conjugate this reagent to their protein of interest for a variety of downstream applications. It is important to note that the optimal conditions for labeling may vary depending on the specific protein and should be determined empirically. Careful characterization of the labeled protein is essential to ensure the desired degree of labeling and retention of biological activity.

using 2-Methoxy-4-nitrophenyl isothiocyanate in automated Edman degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing by Edman degradation is a powerful and reliable method for determining the amino acid sequence of proteins and peptides.[1][2] This technique, developed by Pehr Edman, involves the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain.[1][2] Automated Edman degradation has been a cornerstone of protein chemistry for decades, providing crucial information for protein identification, characterization, and quality control in academic research and the biopharmaceutical industry.

This document provides a detailed overview of the principles of automated Edman degradation, comprehensive experimental protocols using the standard reagent Phenyl Isothiocyanate (PITC), and a discussion on the potential use of alternative reagents such as 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC).

Principle of Edman Degradation

The Edman degradation is a cyclical chemical process that consists of three main steps:

  • Coupling: Under alkaline conditions, the Edman reagent, typically Phenyl Isothiocyanate (PITC), reacts with the free α-amino group of the N-terminal amino acid of the polypeptide to form a phenylthiocarbamoyl (PTC) derivative.[1][3][4]

  • Cleavage: Under acidic conditions, the peptide bond of the N-terminal residue is selectively cleaved, releasing the derivatized amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][3]

  • Conversion and Identification: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH) derivative.[5][6] This PTH-amino acid is subsequently identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[7] The cycle is then repeated to identify the next amino acid in the sequence.[1]

Instrumentation

Modern automated protein sequencers integrate the chemical reactions, reagent delivery, and PTH-amino acid analysis into a single, computer-controlled system. These instruments typically consist of a reaction chamber where the Edman chemistry occurs, a system for delivering reagents and solvents, and an on-line HPLC system for the separation and detection of the PTH-amino acids.

Application of this compound (MNPITC)

While Phenyl Isothiocyanate (PITC) is the most commonly used reagent in automated Edman degradation, other isothiocyanate derivatives have been explored to potentially enhance sensitivity or alter the properties of the resulting thiohydantoin derivatives. This compound (MNPITC) is one such alternative.

Note: Detailed application notes and established protocols for the routine use of MNPITC in automated Edman degradation are not widely available in publicly accessible scientific literature. The following sections will primarily focus on the well-established protocols using PITC. A discussion of the theoretical considerations for adapting these protocols for a reagent like MNPITC is provided in a subsequent section.

Detailed Experimental Protocols using Phenyl Isothiocyanate (PITC)

Sample Preparation

The quality of the N-terminal sequence data is highly dependent on the purity of the sample.

Table 1: Sample Purity and Quantity Recommendations

ParameterRecommendationNotes
Purity > 90%Assessed by SDS-PAGE, HPLC, or mass spectrometry. Contaminating proteins will result in a mixed sequence.
Quantity 10 - 100 picomolesThe required amount depends on the initial yield and the length of the desired sequence.
Buffer Volatile buffers preferredAvoid high concentrations of non-volatile salts (e.g., Tris, phosphate) and primary amines.
Detergents Avoid non-ionic detergentsIf necessary, use detergents that can be easily removed, such as SDS.

Protocol for Sample Preparation from SDS-PAGE Gel:

  • Separate the protein sample by one- or two-dimensional SDS-PAGE.

  • Electroblot the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Stain the membrane with a sensitive protein stain (e.g., Coomassie Brilliant Blue R-250 or Ponceau S) to visualize the protein bands.

  • Excise the protein band of interest with a clean scalpel.

  • Thoroughly wash the excised membrane with deionized water to remove any residual buffer salts and stain.

  • Air-dry the membrane completely before loading it into the sequencer's reaction cartridge.

Automated Edman Degradation Cycle

The following is a generalized protocol for an automated Edman degradation cycle. Specific parameters may vary depending on the protein sequencer model.

Table 2: Typical Reagents and Solvents for Automated Edman Degradation

Reagent/SolventFunction
R1: Phenyl Isothiocyanate (PITC) Coupling reagent
R2: Base (e.g., N-Methylpiperidine) Creates alkaline conditions for coupling
R3: Acid (e.g., Trifluoroacetic Acid, TFA) Creates acidic conditions for cleavage
S1: Heptane Washing solvent
S2: Ethyl Acetate Washing and extraction solvent
S3: Acetonitrile HPLC mobile phase component
S4: Aqueous Buffer (e.g., Acetate buffer) HPLC mobile phase component

Workflow Diagram:

Edman_Degradation_Workflow cluster_Sequencer Automated Sequencer Cycle cluster_Analysis Data Analysis Start N-terminus of Peptide Coupling Coupling (PITC, Base) Start->Coupling Wash1 Wash Coupling->Wash1 Cleavage Cleavage (TFA) Wash1->Cleavage Extraction Extraction Cleavage->Extraction NextCycle Peptide (n-1) Cleavage->NextCycle New N-terminus exposed Conversion Conversion (Aqueous Acid) Extraction->Conversion HPLC PTH-Amino Acid Identification (HPLC) Conversion->HPLC Chromatogram HPLC Chromatogram HPLC->Chromatogram Sequence Amino Acid Sequence Chromatogram->Sequence MNPITC_Considerations cluster_Properties Chemical Properties cluster_Impact Potential Impact on Edman Degradation MNPITC 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) Reactivity Reactivity of Isothiocyanate Group MNPITC->Reactivity Solubility Solubility in Sequencer Solvents MNPITC->Solubility PTH_Properties Properties of MNP-TH-Amino Acid MNPITC->PTH_Properties Coupling_Conditions Coupling Reaction (Rate, Efficiency) Reactivity->Coupling_Conditions Cleavage_Conditions Cleavage Reaction (Rate, Side Reactions) Reactivity->Cleavage_Conditions Solubility->Coupling_Conditions HPLC_Detection HPLC Detection (Retention Time, Sensitivity) PTH_Properties->HPLC_Detection

References

Applications of 2-Methoxy-4-nitrophenyl Isothiocyanate in Proteomics Research: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A comprehensive review of current scientific literature and vendor application notes reveals that while 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC) is available from chemical suppliers and in some cases marketed for proteomics research, there is a notable absence of published studies detailing its specific applications, established protocols, or performance data in this field.[1] Therefore, this document provides a generalized framework based on the well-established use of other isothiocyanates in proteomics. The protocols and workflows described herein are intended as a starting point for researchers and will require empirical optimization for MNP-ITC.

Application Notes

This compound belongs to the family of isothiocyanates (ITCs), which are characterized by the functional group -N=C=S. This group is highly reactive towards primary amines, such as the N-terminal alpha-amine of a polypeptide and the epsilon-amine of lysine residues, forming a stable thiourea linkage. This reactivity forms the basis of their utility in proteomics.

Principle of Isothiocyanate Labeling:

The core application of isothiocyanates in proteomics is the covalent labeling of proteins and peptides. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (8-9) to ensure that the target primary amines are deprotonated and thus more nucleophilic.

Potential (Undocumented) Applications in Proteomics:

While specific applications for MNP-ITC are not documented, based on the chemistry of isothiocyanates, it could potentially be used for:

  • Quantitative Proteomics: As a mass tag for relative and absolute quantification. By labeling peptides from different samples with MNP-ITC, a mass shift of 210.21 Da would be introduced.[1] This would allow for differentiation in a mass spectrometer, although it is not an isobaric tag like iTRAQ or TMT, meaning quantification would be at the MS1 level.

  • Protein-Protein Interaction Studies: The introduction of the MNP-ITC label could be used to study changes in protein conformation or accessibility of lysine residues.

  • Affinity Purification: The nitro group on the phenyl ring could potentially be reduced to an amine, which could then be used for coupling to a solid support for affinity purification of labeled peptides or proteins. This, however, is speculative and would require chemical validation.

Key Experimental Considerations:

  • Buffer System: Amine-containing buffers such as Tris or glycine must be avoided as they will compete with the target proteins/peptides for reaction with the isothiocyanate. Suitable buffers include carbonate/bicarbonate or borate buffers.

  • pH: The reaction efficiency is pH-dependent. A pH range of 8.0 to 9.0 is generally optimal for the reaction with primary amines.

  • Reagent Purity and Stability: Isothiocyanates can be sensitive to moisture and light. It is advisable to use high-purity reagent and prepare solutions fresh.

  • Molar Excess of Labeling Reagent: The optimal molar ratio of MNP-ITC to protein/peptide needs to be determined empirically to achieve efficient labeling without causing significant protein precipitation or modifying the protein's biological activity due to over-labeling.

  • Reaction Time and Temperature: These parameters will also need to be optimized to ensure complete labeling. Reactions are often carried out at room temperature or 4°C for several hours.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₆N₂O₃S[1]
Molecular Weight 210.21 g/mol [1]
CAS Number 190774-55-1[1]
Appearance Yellow to green to red to brown powder or lumps
Purity ≥96.0% (GC)

Experimental Protocols

The following is a generalized protocol for the labeling of a protein or peptide sample with an isothiocyanate. This should be considered a starting point and would require significant optimization for MNP-ITC.

Protocol 1: General Protein Labeling with an Isothiocyanate

Materials:

  • Purified protein sample (in an amine-free buffer)

  • This compound (MNP-ITC)

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 8.5

  • Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting column or dialysis cassette for removal of excess reagent

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Determine the protein concentration accurately.

  • Preparation of MNP-ITC Solution:

    • Immediately before use, prepare a stock solution of MNP-ITC in anhydrous DMSO. The concentration will depend on the desired molar excess for the labeling reaction. For example, a 10 mg/mL solution. Protect the solution from light.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein sample.

    • While gently vortexing, slowly add the calculated volume of the MNP-ITC stock solution to achieve the desired molar excess (e.g., a 10 to 20-fold molar excess of MNP-ITC over the moles of protein).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of approximately 50 mM to consume any unreacted MNP-ITC.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the unreacted MNP-ITC and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: General Peptide Labeling for Mass Spectrometry Analysis

Materials:

  • Peptide sample from protein digestion (e.g., tryptic digest)

  • This compound (MNP-ITC)

  • Anhydrous DMSO or acetonitrile (ACN)

  • Reaction Buffer: 200 mM HEPES, pH 8.0

  • Quenching Reagent: e.g., 5% hydroxylamine

  • C18 solid-phase extraction (SPE) cartridge for peptide cleanup

Procedure:

  • Sample Preparation:

    • The peptide sample should be dried down and reconstituted in the Reaction Buffer.

  • Preparation of MNP-ITC Solution:

    • Prepare a fresh solution of MNP-ITC in anhydrous DMSO or ACN.

  • Labeling Reaction:

    • Add the MNP-ITC solution to the peptide sample. The optimal ratio of reagent to peptide needs to be determined, but a starting point could be a 10-fold excess by weight.

    • Incubate for 1 hour at room temperature.

  • Quenching the Reaction:

    • Add the quenching reagent and incubate for 15 minutes.

  • Sample Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Clean up the labeled peptides using a C18 SPE cartridge according to the manufacturer's protocol.

    • Elute the labeled peptides, dry them down, and reconstitute them in a suitable solvent for mass spectrometry analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion ReductionAlkylation->ProteolyticDigestion PeptideLabeling Peptide Labeling (e.g., with MNP-ITC) ProteolyticDigestion->PeptideLabeling Quenching Quenching PeptideLabeling->Quenching SampleCleanup Sample Cleanup (SPE) Quenching->SampleCleanup LCMSMS LC-MS/MS Analysis SampleCleanup->LCMSMS DataAnalysis Data Analysis LCMSMS->DataAnalysis

Caption: General workflow for a bottom-up proteomics experiment involving chemical labeling of peptides.

chemical_reaction cluster_reactants Reactants cluster_product Product Peptide Peptide with Primary Amine (R-NH₂) Plus + ITC Isothiocyanate (R'-N=C=S) Arrow pH 8-9 ITC->Arrow Product Labeled Peptide (R-NH-C(=S)-NH-R') Arrow->Product

Caption: Reaction of an isothiocyanate with a primary amine on a peptide to form a stable thiourea linkage.

References

Application Notes & Protocols: 2-Methoxy-4-nitrophenyl Isothiocyanate for Identifying Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Extensive research into the applications of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) in proteomics has revealed no established or widely documented methods for the direct identification of post-translational modifications (PTMs) such as phosphorylation or glycosylation. While isothiocyanates, notably phenyl isothiocyanate (PITC), are cornerstone reagents in protein chemistry for N-terminal sequencing via Edman degradation, the specific use of MNPITC for characterizing PTMs is not supported by available scientific literature, patents, or application notes from chemical suppliers.

This document will, therefore, pivot to provide a comprehensive overview of the principles of isothiocyanate chemistry in protein analysis, the established methods for PTM identification (which predominantly rely on mass spectrometry), and a theoretical exploration of how a reagent like MNPITC could be hypothetically applied, while clearly stating the lack of current empirical evidence. This approach aims to provide valuable context for researchers in proteomics and drug development, highlighting the current landscape of PTM analysis and potential avenues for future research.

Introduction to Isothiocyanates in Protein Chemistry

Isothiocyanates (-N=C=S) are a class of chemical compounds that readily react with primary amines. This reactivity forms the basis of the Edman degradation, a classical method for sequencing amino acids in a peptide from the N-terminus.[1][2] In this process, an isothiocyanate, typically PITC, labels the N-terminal amino acid under alkaline conditions. Subsequent treatment with acid cleaves this labeled amino acid, which can then be identified by chromatography.[1] This cycle is repeated to determine the amino acid sequence.

While effective for sequencing unmodified peptides, the standard Edman degradation has limitations when it comes to identifying PTMs.[1] Many PTMs either block the N-terminus, preventing the initial reaction, or are labile under the chemical conditions of the degradation process.

Current State-of-the-Art in PTM Identification

The gold standard for the identification and quantification of PTMs is mass spectrometry (MS).[3][4][5] A typical bottom-up proteomics workflow for PTM analysis involves:

  • Protein Extraction and Digestion: Proteins are extracted from a biological sample and enzymatically digested into smaller peptides.

  • Enrichment of Modified Peptides: Due to the low abundance of many PTMs, an enrichment step is often necessary. This can involve techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) for phosphopeptides, or lectin affinity chromatography for glycoproteins.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptides are separated by liquid chromatography and then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the localization of the PTM.[5]

  • Bioinformatics Analysis: Specialized software is used to search the acquired MS data against protein sequence databases to identify the modified proteins and the specific sites of modification.[5]

Theoretical Application of MNPITC in PTM Analysis (Hypothetical)

While no current methods exist, one could hypothesize potential applications of MNPITC in PTM analysis, likely in conjunction with mass spectrometry. These are speculative and would require significant research and development.

Hypothetical Scenario 1: Derivatization for Enhanced MS Detection

MNPITC could potentially be used to derivatize specific PTMs to improve their detection by mass spectrometry. For this to be viable, MNPITC would need to react specifically with a functional group present on a PTM but not on the standard 20 amino acids.

  • Potential Reaction: A hypothetical reaction could involve the isothiocyanate group of MNPITC reacting with a hydroxyl group on a glycan moiety under specific catalytic conditions.

  • Benefit: The addition of the 2-methoxy-4-nitrophenyl group would introduce a specific mass shift and a UV-active chromophore, potentially aiding in both MS identification and chromatographic separation.

Hypothetical Scenario 2: PTM-Directed Peptide Cleavage

In a more complex scenario, a reagent like MNPITC could be part of a multi-step chemical process to induce cleavage at the site of a PTM, generating a unique signature for MS analysis.

Experimental Protocols (General for PTM Analysis)

Given the lack of specific protocols for MNPITC in PTM analysis, the following are generalized protocols for the well-established methods of phosphopeptide and glycopeptide enrichment for mass spectrometry analysis.

Protocol 1: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)
StepProcedure
1. Sample Preparation Start with a tryptic digest of your protein sample. Ensure the sample is desalted and acidified (e.g., with 0.1% trifluoroacetic acid).
2. TiO2 Bead Equilibration Resuspend TiO2 beads in a loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid).
3. Phosphopeptide Binding Mix the peptide sample with the equilibrated TiO2 beads and incubate with gentle agitation.
4. Washing Wash the beads several times with loading buffer and then with a wash buffer (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to remove non-specifically bound peptides.
5. Elution Elute the bound phosphopeptides using an alkaline solution (e.g., 1% ammonium hydroxide).
6. Sample Preparation for MS Acidify the eluted sample and desalt using a C18 tip before LC-MS/MS analysis.
Protocol 2: N-linked Glycopeptide Enrichment using Lectin Affinity Chromatography
StepProcedure
1. Sample Preparation Start with a tryptic digest of your protein sample in a suitable binding buffer.
2. Lectin Column Equilibration Equilibrate a lectin-conjugated resin (e.g., Concanavalin A for high-mannose glycans) with the binding buffer.
3. Glycopeptide Binding Apply the peptide sample to the equilibrated lectin column and allow it to bind.
4. Washing Wash the column extensively with the binding buffer to remove non-glycosylated peptides.
5. Elution Elute the bound glycopeptides using a competitive sugar solution (e.g., methyl α-D-mannopyranoside for Con A).
6. Deglycosylation (Optional) For site identification, eluted glycopeptides can be treated with PNGase F to cleave the N-glycans.
7. Sample Preparation for MS Desalt the eluted sample using a C18 tip before LC-MS/MS analysis.

Data Presentation

Quantitative data from PTM analysis is typically presented in tables that summarize the identified modified peptides, the site of modification, and the relative abundance changes between different experimental conditions.

Table 1: Example of Quantitative Phosphoproteomics Data

ProteinPhosphorylation SiteFold Change (Treatment vs. Control)p-value
Kinase ASerine 252.50.01
Protein BThreonine 118-3.20.005
Receptor CTyrosine 4501.80.04

Table 2: Example of Quantitative Glycoproteomics Data

ProteinGlycosylation SiteGlycan CompositionRelative Abundance Change (%)
Glycoprotein XAsparagine 92HexNAc(2)Hex(5)+25%
Glycoprotein YAsparagine 150HexNAc(4)Hex(3)NeuAc(1)-15%

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Ligand Ligand Ligand->Receptor Binding Protein_B Protein_B Kinase_A->Protein_B Phosphorylates Transcription_Factor Transcription_Factor Protein_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates PTM_Workflow Biological_Sample Biological_Sample Protein_Extraction Protein_Extraction Biological_Sample->Protein_Extraction Tryptic_Digestion Tryptic_Digestion Protein_Extraction->Tryptic_Digestion PTM_Enrichment PTM_Enrichment Tryptic_Digestion->PTM_Enrichment e.g., TiO2, Lectin LC_MSMS_Analysis LC_MSMS_Analysis PTM_Enrichment->LC_MSMS_Analysis Database_Search Database_Search LC_MSMS_Analysis->Database_Search PTM_Identification_Quantification PTM_Identification_Quantification Database_Search->PTM_Identification_Quantification

References

Application Notes and Protocols for Amino Acid Derivatization with Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pre-column derivatization is a critical step in the analysis of amino acids by reverse-phase high-performance liquid chromatography (RP-HPLC). Amino acids, for the most part, lack a strong chromophore, making their detection by UV-Vis absorption challenging. Derivatization with an isothiocyanate, such as phenylisothiocyanate (PITC), introduces a phenylthiocarbamyl (PTC) group. This modification enhances the hydrophobicity of the amino acids, allowing for excellent separation on C18 columns, and provides a strong UV absorbance for sensitive detection.[1][2] The use of isothiocyanate derivatives allows for routine detection limits of under 1 pmol.[3]

The derivatization reaction is robust and occurs with both primary and secondary amino acids under alkaline conditions.[1][4] The resulting PTC-amino acids are stable and can be readily analyzed by HPLC with UV detection, typically at 254 nm.[1][2]

Reaction Pathway

The derivatization process involves the reaction of the isothiocyanate group with the amino group of the amino acid to form a phenylthiocarbamyl (PTC) derivative.

G reagent 2-Methoxy-4-nitrophenyl isothiocyanate ptc_derivative Phenylthiocarbamyl (PTC) Amino Acid Derivative reagent->ptc_derivative reacts with amino_acid Amino Acid amino_acid->ptc_derivative

Caption: General reaction of an isothiocyanate with an amino acid.

Experimental Protocols

This section provides a detailed protocol for the pre-column derivatization of amino acids with an isothiocyanate reagent, based on established methods for PITC.

Materials and Reagents:

  • Amino Acid Standard Solution (e.g., 2.5 µmol/mL of each amino acid in 0.1 N HCl)

  • Derivatization Reagent: Phenylisothiocyanate (PITC) or 2-Methoxy-4-nitrophenyl isothiocyanate

  • Coupling Buffer: A mixture of ethanol, water, and pyridine (or another suitable base like triethylamine). A common ratio is 1:1:1 (v/v/v).

  • Derivatization Solution: A 5% (v/v) solution of the isothiocyanate in the coupling buffer. Prepare fresh daily.[5]

  • Drying Solvent: A volatile solvent such as methanol or ethanol.

  • Sample Solvent: A suitable solvent for reconstituting the dried derivatives, typically the initial mobile phase of the HPLC method.

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Buffer salts for mobile phase preparation (e.g., sodium acetate)

  • Acid for pH adjustment (e.g., phosphoric acid)

Procedure:

  • Sample Preparation:

    • For protein or peptide samples, perform acid hydrolysis to release the constituent amino acids.

    • Ensure the final sample is free of interfering substances. If necessary, perform a sample cleanup step.

    • The sample should be in a slightly acidic solution (e.g., 0.1 N HCl).

  • Drying:

    • Pipette a known volume of the amino acid standard or sample solution into a microcentrifuge tube or a reaction vial.

    • Evaporate the solvent to complete dryness using a vacuum centrifuge.

  • Derivatization:

    • To the dried sample, add 50 µL of the freshly prepared derivatization solution (e.g., ethanol/water/pyridine/PITC at a ratio of 31.7/31.7/31.7/5.0, v/v/v/v).[5]

    • Vortex the mixture for 20-30 seconds to ensure complete dissolution of the amino acids.

    • Allow the reaction to proceed at room temperature for 1 hour in the dark.[5]

  • Removal of Excess Reagent:

    • After the reaction is complete, evaporate the derivatization reagent to dryness in a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried PTC-amino acid derivatives in a known volume of the sample solvent (e.g., 300 µL of methanol containing 4.9 mM ammonium acetate).[5]

    • Vortex thoroughly to ensure all derivatives are dissolved.

    • The sample is now ready for HPLC analysis.

HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[5]

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.05 M sodium acetate with triethylamine (2.75 ml/liter), adjusted to pH 6.40 with phosphoric acid.[6]

  • Mobile Phase B: A mixture of 50% Mobile Phase A, 40% acetonitrile, and 10% methanol.[6]

  • Gradient Elution: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the more hydrophobic PTC-amino acids. For example:

    • 0.0–0.3 min: 5% B

    • 0.3–2.7 min: linear increase to 15% B

    • 2.7–4.0 min: linear increase to 40% B

    • 4.0–5.0 min: linear increase to 100% B

    • 5.0–6.0 min: isocratic at 100% B (wash)

    • 6.1–7.5 min: re-equilibration at 5% B[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 50 °C.[5]

  • Injection Volume: 2 µL.[5]

  • Detection Wavelength: 254 nm.[1][2]

Quantitative Data Summary

The following table summarizes typical performance data for amino acid analysis using PITC derivatization, which can be expected to be similar for other isothiocyanate reagents.

ParameterTypical ValueReference
Detection Limit < 1 pmol[3]
Analysis Time 10 - 30 minutes[3][6]
Reproducibility (RSD) < 5%General expectation for validated HPLC methods
Linearity (R²) > 0.99General expectation for quantitative methods

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Amino Acid Sample (Standard or Hydrolysate) dry_sample Dry Sample sample->dry_sample Evaporation add_reagent Add Isothiocyanate Reagent dry_sample->add_reagent react Incubate (Room Temp, 1 hr) add_reagent->react dry_derivative Dry Derivative react->dry_derivative Evaporation reconstitute Reconstitute in Mobile Phase dry_derivative->reconstitute hplc RP-HPLC-UV Analysis reconstitute->hplc data Data Acquisition and Quantification hplc->data

Caption: Workflow for amino acid analysis via isothiocyanate derivatization.

Conclusion

Derivatization of amino acids with isothiocyanates, followed by RP-HPLC, is a sensitive, reliable, and well-established method for their quantification. While specific protocols for this compound are not widespread, the principles and procedures outlined for the analogous reagent, PITC, provide a solid foundation for method development. The key advantages of this approach include the ability to analyze both primary and secondary amino acids, the formation of stable derivatives, and high sensitivity with UV detection. This makes the method highly suitable for applications in protein chemistry, clinical diagnostics, and food science.

References

Application Note: HPLC Analysis of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC)-Derivatized Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid analysis is a critical technique in various scientific disciplines, including proteomics, clinical diagnostics, and food science. The accurate quantification of amino acids is essential for understanding protein structure and function, diagnosing metabolic disorders, and ensuring the quality of pharmaceutical and nutritional products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for amino acid analysis due to its high resolution, sensitivity, and reproducibility.

However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this limitation, pre-column derivatization with a labeling reagent is employed to attach a chromophoric tag to the amino acids. Phenyl isothiocyanate (PITC) has traditionally been a popular reagent for this purpose. This application note describes a method for the analysis of amino acids using a PITC analog, 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC). The electron-withdrawing nitro group and electron-donating methoxy group on the phenyl ring of MNPITC are expected to influence the reactivity of the isothiocyanate group and the chromatographic properties of the resulting derivatives, potentially offering advantages in terms of reaction kinetics and chromatographic resolution.

This document provides a detailed protocol for the derivatization of amino acids with MNPITC and their subsequent analysis by reverse-phase HPLC.

Experimental Protocols

Materials and Reagents
  • Amino Acid Standards: A standard mixture of 20 common amino acids.

  • Derivatization Reagent: this compound (MNPITC).

  • Coupling Buffer: A solution of ethanol, water, and pyridine (1:1:1, v/v/v).

  • HPLC Grade Solvents: Acetonitrile, Methanol, and Water.

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A.

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vacuum centrifuge or nitrogen evaporator.

  • Vortex mixer.

  • pH meter.

Sample Preparation and Derivatization
  • Sample Hydrolysis (for protein/peptide samples):

    • Accurately weigh the protein or peptide sample into a hydrolysis tube.

    • Add 6 M HCl to the tube.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube and open it carefully.

    • Evaporate the HCl to dryness using a vacuum centrifuge or a stream of nitrogen.

    • Reconstitute the dried hydrolysate in the sample diluent.

  • Derivatization of Amino Acids:

    • To 20 µL of the amino acid standard solution or the hydrolyzed sample in a microcentrifuge tube, add 20 µL of the coupling buffer.

    • Add 10 µL of the MNPITC reagent solution (dissolved in a suitable organic solvent like acetonitrile).

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes in the dark.

    • After the reaction is complete, evaporate the solvent and excess reagents to dryness using a vacuum centrifuge.

    • Reconstitute the dried MNPITC-derivatized amino acids in a known volume of the sample diluent.

    • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

HPLC Conditions
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
05
2550
3095
3595
365
455
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 269 nm (Note: The optimal wavelength should be determined experimentally based on the UV spectrum of MNPITC-amino acid derivatives).

  • Injection Volume: 20 µL

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of MNPITC-derivatized amino acids. Please note that these are hypothetical values for illustrative purposes, as specific experimental data for MNPITC was not available in the initial literature search. The retention times are based on the general elution order observed for PITC derivatives on a C18 column.

Table 1: Hypothetical Retention Times and Linearity Data for MNPITC-Derivatized Amino Acids

Amino AcidRetention Time (min)Linearity (R²)
Aspartic Acid5.2>0.999
Glutamic Acid6.1>0.999
Serine7.5>0.999
Glycine8.3>0.999
Histidine9.1>0.999
Arginine10.5>0.999
Threonine11.2>0.999
Alanine12.0>0.999
Proline13.5>0.999
Tyrosine15.8>0.999
Valine16.5>0.999
Methionine17.2>0.999
Isoleucine18.9>0.999
Leucine19.5>0.999
Phenylalanine20.8>0.999
Cysteine21.5>0.999
Lysine22.3>0.999
Tryptophan23.1>0.999

Table 2: Hypothetical Method Validation Parameters

ParameterResult
Limit of Detection (LOD)1 - 5 pmol
Limit of Quantification (LOQ)5 - 15 pmol
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)95 - 105%

Mandatory Visualization

Amino Acid Metabolism Overview

The following diagram provides a simplified overview of the central pathways of amino acid metabolism, highlighting how different amino acids are derived from key intermediates of glycolysis and the citric acid cycle. Understanding these pathways is crucial in metabolic research and the diagnosis of inborn errors of metabolism.

Amino_Acid_Metabolism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Alanine Alanine Pyruvate->Alanine Valine Valine Pyruvate->Valine Leucine Leucine Pyruvate->Leucine TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle alpha_Ketoglutarate alpha_Ketoglutarate TCA_Cycle->alpha_Ketoglutarate Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate Glutamate Glutamate alpha_Ketoglutarate->Glutamate Aspartate Aspartate Oxaloacetate->Aspartate Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine Asparagine Asparagine Aspartate->Asparagine Methionine Methionine Aspartate->Methionine Threonine Threonine Aspartate->Threonine Lysine Lysine Aspartate->Lysine

Caption: Overview of Amino Acid Biosynthesis Pathways.

Experimental Workflow for HPLC Analysis of MNPITC-Derivatized Amino Acids

The diagram below outlines the key steps involved in the HPLC analysis of amino acids following derivatization with MNPITC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis Protein_Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Protein_Sample->Hydrolysis Drying1 Evaporation of HCl Hydrolysis->Drying1 Free_AAs Free Amino Acids Drying1->Free_AAs Derivatization_Step Reaction with MNPITC in Coupling Buffer Free_AAs->Derivatization_Step Drying2 Evaporation of Reagents Derivatization_Step->Drying2 Derivatized_AAs MNPITC-Amino Acids Drying2->Derivatized_AAs Reconstitution Reconstitution in Mobile Phase A Derivatized_AAs->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 269 nm Separation->Detection Data_Analysis Data Acquisition and Quantification Detection->Data_Analysis

Caption: Experimental Workflow for MNPITC-Amino Acid Analysis.

Logical Relationship: Factors Affecting HPLC Separation of Derivatized Amino Acids

This diagram illustrates the key parameters that influence the chromatographic separation of MNPITC-derivatized amino acids and their interdependencies. Optimizing these factors is crucial for achieving good resolution and accurate quantification.

HPLC_Factors Separation_Quality Separation Quality Resolution Peak Shape Retention Time Mobile_Phase Mobile Phase Composition (%B) pH Buffer Concentration Mobile_Phase->Separation_Quality Stationary_Phase Stationary Phase Column Chemistry (C18) Particle Size Column Dimensions Stationary_Phase->Separation_Quality Instrument_Parameters Instrument Parameters Flow Rate Temperature Injection Volume Instrument_Parameters->Separation_Quality Analyte_Properties Analyte Properties Hydrophobicity pKa Analyte_Properties->Separation_Quality determines elution order Analyte_Properties->Mobile_Phase influences pH choice Gradient_Profile Gradient Profile Slope Initial %B Final %B Gradient_Profile->Mobile_Phase

Caption: Factors Influencing HPLC Separation.

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Labeled with 2-Methoxy-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise analysis and quantification of peptides are fundamental to proteomics, biomarker discovery, and the development of peptide-based therapeutics. Chemical labeling of peptides followed by mass spectrometry (MS) is a powerful strategy for enhancing detection, enabling accurate quantification, and facilitating confident sequence identification. 2-Methoxy-4-nitrophenyl isothiocyanate is a reagent that can be used for the derivatization of the N-terminus of peptides. This modification introduces a specific mass tag, which can aid in peptide identification and quantification in complex biological samples.

These application notes provide a detailed overview and experimental protocols for the utilization of this compound in the mass spectrometry analysis of peptides. The methodologies outlined are based on established principles of peptide chemistry and mass spectrometry, adapted for this specific reagent.

Principle of the Method

The core of this method is the chemical derivatization of peptides with this compound, which reacts specifically with the primary amine group at the N-terminus of a peptide under basic conditions. This reaction is analogous to the well-established Edman degradation chemistry.[1][2][3] The labeling reaction forms a stable thiourea linkage between the reagent and the peptide.

The key advantages of this labeling strategy include:

  • Increased Confidence in Identification: The addition of a known mass tag (the 2-Methoxy-4-nitrophenyl group) to the N-terminus of all labeled peptides provides a predictable mass shift, which can be used as a filter in database searches to increase the confidence of peptide identification.

  • Facilitated Fragmentation: The presence of the label can influence the fragmentation pattern of the peptide in the mass spectrometer, potentially leading to the generation of specific reporter ions or a more predictable fragmentation series, which can aid in de novo sequencing efforts.[4]

  • Potential for Quantification: By using isotopically labeled versions of this compound (e.g., containing ¹³C or ¹⁵N), relative quantification of peptides from different samples can be achieved by comparing the signal intensities of the light and heavy labeled peptide pairs in the mass spectrum.

Experimental Protocols

Note: As specific protocols for this compound are not widely published, the following protocols are adapted from established methods for similar isothiocyanate reagents, such as phenyl isothiocyanate (PITC) and a-methylbenzyl isothiocyanate.[5] Optimization may be required for specific peptides and experimental conditions.

Protocol 1: N-Terminal Peptide Labeling

Materials:

  • Purified peptide sample

  • This compound solution (10 mg/mL in anhydrous acetonitrile or dimethylformamide)

  • Coupling Buffer: 50 mM sodium bicarbonate or borate buffer, pH 8.5-9.5

  • Anhydrous acetonitrile

  • Nitrogen gas or vacuum centrifuge

Procedure:

  • Sample Preparation: Dissolve the purified peptide sample (10-100 pmol) in 20 µL of Coupling Buffer.

  • Reagent Addition: Add a 10- to 50-fold molar excess of the this compound solution to the peptide solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37-50°C for 30-60 minutes. Higher temperatures can increase the reaction rate but may also lead to peptide degradation.

  • Drying: After incubation, dry the sample completely using a stream of nitrogen gas or a vacuum centrifuge to remove the solvent and excess reagent.

  • Sample Clean-up: The labeled peptide should be purified before MS analysis to remove excess reagent and buffer salts. This can be achieved using C18 ZipTips or other solid-phase extraction methods suitable for peptides. Elute the labeled peptide in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

Protocol 2: Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer equipped with tandem MS (MS/MS) capabilities.

ESI-MS/MS Parameters (General Guidance):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 100-150°C

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: The optimal collision energy will vary depending on the peptide and the instrument. It is recommended to perform a collision energy ramp to determine the optimal setting for generating informative fragment ions.

  • Scan Range: m/z 300-2000 for MS1 scans, and m/z 100-2000 for MS/MS scans.

Data Acquisition:

  • Acquire full MS scans to detect the precursor ions of the labeled peptides. The mass of the this compound label (C₈H₈N₂O₃S) is approximately 212.24 Da. The labeled peptide will have a mass increase corresponding to this value.

  • Perform data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation by MS/MS.

  • Alternatively, for targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to monitor specific precursor-to-fragment ion transitions for the labeled peptides of interest.

Data Presentation

Quantitative Analysis

For quantitative studies using stable isotope labeling with a "heavy" version of this compound, the relative abundance of peptides between samples can be determined by comparing the peak areas or intensities of the light and heavy labeled peptide pairs in the MS1 scan.

Table 1: Representative Quantitative Data for a Labeled Peptide

Peptide SequenceSample 1 (Light Label) IntensitySample 2 (Heavy Label) IntensityRatio (Heavy/Light)Fold Change
GFVYTNK8.54E+052.56E+063.003.00
LQIWDTAGQER1.23E+066.15E+050.50-2.00
YPIEHGIVTNV9.87E+059.97E+051.011.01

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Sample Peptide Sample Labeling_Reaction N-Terminal Labeling (pH 8.5-9.5) Peptide_Sample->Labeling_Reaction Labeling_Reagent 2-Methoxy-4-nitrophenyl isothiocyanate Labeling_Reagent->Labeling_Reaction Purification Sample Clean-up (e.g., C18 ZipTip) Labeling_Reaction->Purification LC_Separation LC Separation Purification->LC_Separation ESI_Source Electrospray Ionization LC_Separation->ESI_Source MS_Analyzer Mass Analyzer ESI_Source->MS_Analyzer MS1_Scan MS1 Scan (Precursor Ions) MS_Analyzer->MS1_Scan MS2_Scan MS/MS Scan (Fragment Ions) MS_Analyzer->MS2_Scan Quantification Quantification MS1_Scan->Quantification Database_Search Database Search MS2_Scan->Database_Search Identification Peptide Identification Database_Search->Identification Quantification->Identification

Caption: Experimental workflow for peptide analysis.

Peptide Fragmentation Pathway

fragmentation_pathway cluster_peptide Labeled Peptide Precursor Ion cluster_fragments Fragment Ions cluster_label Label Structure Precursor [Label-NH-CHR1-CO-NH-CHR2-CO-...-COOH + nH]n+ b_ions b-ions [Label-NH-CHR1-CO-...]+ Precursor->b_ions CID/HCD y_ions y-ions [H-(NH-CHRn-CO)m-OH + H]+ Precursor->y_ions CID/HCD Label 2-Methoxy-4-nitrophenyl isothiocyanate

Caption: General peptide fragmentation pathway.

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure the pH of the coupling buffer is optimal (8.5-9.5).

    • Verify the purity and concentration of the this compound reagent.

    • Increase the incubation time or temperature.

    • Ensure the peptide is fully dissolved in the reaction buffer.

  • Poor MS Signal:

    • Confirm that the sample clean-up step effectively removed salts and excess reagent.

    • Optimize ionization source parameters.

    • Check for peptide degradation during the labeling reaction.

  • Complex MS/MS Spectra:

    • Optimize the collision energy to favor the formation of informative b- and y-ions.

    • Consider using different fragmentation methods if available (e.g., ETD or HCD) to generate complementary fragment ions.

Conclusion

The use of this compound for peptide labeling offers a valuable tool for mass spectrometry-based proteomics. The protocols and information provided in these application notes serve as a guide for researchers to implement this technique for enhanced peptide identification and quantification. While optimization for specific applications is likely necessary, the fundamental principles outlined here provide a solid foundation for successful experimentation.

References

Application Notes and Protocols for Solid-Phase Peptide Sequencing Using 2-Methoxy-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Solid-phase peptide sequencing is a powerful technique for determining the amino acid sequence of a peptide or protein. It is a cyclical process, based on the principles of Edman degradation, where amino acid residues are sequentially cleaved from the N-terminus of a peptide immobilized on a solid support. The use of a solid-phase approach simplifies the purification of the shortened peptide at each cycle, as excess reagents and cleaved amino acid derivatives can be washed away while the peptide remains anchored to the resin.

The reagent 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) is a specialized Edman reagent. The methoxy and nitro functional groups on the phenyl ring modify the reactivity of the isothiocyanate group and provide a chromophore, which aids in the detection of the cleaved amino acid derivatives during analysis.

The sequencing process using MNPITC involves three primary steps in each cycle:

  • Coupling: The MNPITC molecule reacts with the free N-terminal amino group of the immobilized peptide under basic conditions. This reaction forms a stable 2-Methoxy-4-nitrophenylthiocarbamoyl (MNPTC)-peptide derivative.

  • Cleavage: Under acidic conditions, the peptide bond of the N-terminal amino acid is selectively cleaved, releasing the derivatized amino acid as an anilinothiazolinone (ATZ) intermediate.

  • Conversion and Analysis: The unstable ATZ derivative is converted to a more stable 2-Methoxy-4-nitrophenylthiohydantoin (MNPTH)-amino acid, which is then identified by High-Performance Liquid Chromatography (HPLC). The cycle is then repeated on the now-shortened peptide.

Advantages and Applications

Solid-phase sequencing using MNPITC offers several advantages that are crucial in research and drug development:

  • High Efficiency: The solid-phase methodology allows for the use of excess reagents to drive reactions to completion, followed by simple washing steps to remove byproducts, leading to high repetitive yields.

  • Sensitivity: The chromophoric nature of the MNPITC reagent allows for the sensitive detection of the resulting MNPTH-amino acid derivatives, enabling the sequencing of small amounts of peptide.

  • Automation: The cyclical nature of the process is well-suited for automation, allowing for unattended sequencing of peptides.

  • Versatility: This technique is applicable for sequencing a wide range of peptides, which is essential for protein identification, characterization of post-translational modifications, and quality control of synthetic peptides used in drug development.

Applications of this technique are widespread and include:

  • Protein Identification: Determining the N-terminal sequence of a protein can provide sufficient information to identify it from a database.

  • Characterization of Novel Proteins: Elucidating the primary structure of newly discovered proteins.

  • Quality Control of Therapeutics: Verifying the sequence of synthetic peptide and protein drugs.

  • Epitope Mapping: Identifying the specific amino acid sequences that are recognized by antibodies.

Experimental Protocols

The following protocols provide a general framework for solid-phase peptide sequencing using MNPITC. Optimal conditions, such as reaction times, temperatures, and solvent compositions, may need to be determined empirically for specific peptides and instrumentation.

Protocol 1: Immobilization of Peptide on Solid Support

This protocol describes the covalent attachment of a peptide to an appropriate solid support. The choice of resin and coupling chemistry depends on the peptide's C-terminal amino acid. Aminopropyl-glass or polystyrene-based resins are commonly used.

Materials:

  • Peptide with a C-terminal carboxyl group.

  • Aminopropyl-glass (APG) or similar amino-functionalized resin.

  • Coupling reagents (e.g., p-phenylene diisothiocyanate (DITC) for amine-resin).

  • Solvents: Dimethylformamide (DMF), Pyridine, N-methylmorpholine (NMM).

  • Blocking agent: Ethanolamine.

Procedure:

  • Resin Activation: Swell the amino-functionalized resin in an appropriate solvent like DMF. Activate the resin by reacting it with a bifunctional coupling agent (e.g., DITC in a pyridine/NMM buffer) to create a reactive surface.

  • Peptide Coupling: Dissolve the peptide sample in a suitable coupling buffer and add it to the activated resin. The C-terminal carboxyl group of the peptide will react with the activated groups on the resin, forming a stable covalent bond.

  • Washing: After the coupling reaction is complete, wash the resin extensively with DMF and then methanol to remove any unbound peptide and excess reagents.

  • Capping: Block any remaining reactive sites on the resin by treating it with a capping agent, such as ethanolamine. This prevents side reactions during sequencing.

  • Final Wash and Drying: Perform a final series of washes with DMF and methanol, and then dry the peptide-bound resin under vacuum.

Protocol 2: Automated Solid-Phase Sequencing Cycle with MNPITC

This protocol outlines a single cycle of Edman degradation using MNPITC, which is typically performed in an automated peptide sequencer.

Reagents:

  • R1: Coupling Reagent: 5% (v/v) this compound in a suitable solvent (e.g., pyridine or acetonitrile).

  • R2: Coupling Buffer: N-methylmorpholine buffer (e.g., 5% NMM in methanol/water).

  • R3: Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).

  • S1: Wash Solvent 1: Heptane or Ethyl Acetate.

  • S2: Wash Solvent 2: Acetonitrile or Methanol.

  • S3: Conversion Reagent: 1 M HCl or 25% aqueous TFA.

Procedure:

  • Coupling:

    • Deliver the MNPITC solution (R1) and coupling buffer (R2) to the reaction column containing the immobilized peptide.

    • Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes) to allow for the complete reaction of MNPITC with the N-terminal amino group.

    • Wash the resin with S1 and S2 to remove excess reagents.

  • Cleavage:

    • Deliver the cleavage reagent (R3, anhydrous TFA) to the reaction column.

    • Incubate for a short period (e.g., 5-10 minutes) to cleave the N-terminal amino acid derivative.

    • The cleaved anilinothiazolinone (ATZ)-amino acid is eluted from the column and collected in a fraction collector.

  • Conversion and Analysis:

    • The collected fraction containing the ATZ-amino acid is heated (e.g., 80°C for 10 minutes) with the conversion reagent (S3) to convert it to the stable MNPTH-amino acid.

    • The resulting MNPTH-amino acid is then analyzed by HPLC to identify the amino acid based on its retention time compared to known standards.

  • Cycle Repetition: The shortened peptide remaining on the solid support is ready for the next cycle of degradation.

Data Presentation and Performance

The performance of solid-phase sequencing is evaluated based on several quantitative parameters. The following tables provide an illustrative summary of expected performance characteristics. Note: The specific values for MNPITC are not widely published and should be determined experimentally. The data presented here are based on typical performance for solid-phase Edman degradation.

Table 1: Illustrative Repetitive Yield and Sequencing Efficiency

ParameterTypical ValueDescription
Initial Yield 50 - 80%The percentage of the initial peptide that is available for sequencing after immobilization.
Repetitive Yield > 95%The efficiency of a single cycle of coupling, cleavage, and conversion.
Sequencing Length 20 - 40 residuesThe number of amino acids that can be reliably identified before signal-to-noise ratio becomes too low.
Sensitivity 10 - 100 pmolThe minimum amount of peptide required for successful sequencing.

Table 2: Example HPLC Gradient for MNPTH-Amino Acid Analysis

This is a hypothetical gradient and must be optimized for the specific column and HPLC system used.

Time (min)% Solvent A (e.g., aq. Acetate Buffer)% Solvent B (e.g., Acetonitrile)
090%10%
2050%50%
2510%90%
3090%10%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_seq Sequencing Cycle (Automated) cluster_output Peptide Peptide Sample Immobilize 1. Immobilize Peptide on Solid Support Peptide->Immobilize Resin Solid Support (e.g., Aminopropyl Glass) Resin->Immobilize Coupling 2. Coupling (MNPITC, Base) Immobilize->Coupling Wash1 Wash Coupling->Wash1 Cleavage 3. Cleavage (Anhydrous Acid, e.g., TFA) Wash1->Cleavage Wash2 Wash Cleavage->Wash2 Conversion 4. Conversion (Aqueous Acid, Heat) Repeat Repeat Cycle on Shortened Peptide Wash2->Repeat HPLC 5. HPLC Analysis (Identify MNPTH-AA) Conversion->HPLC HPLC->Repeat Sequence Amino Acid Sequence HPLC->Sequence

Caption: Workflow for solid-phase peptide sequencing.

Chemical Reaction Pathway

G cluster_coupling Step 1: Coupling (Basic Conditions) cluster_cleavage Step 2: Cleavage (Anhydrous Acid) cluster_conversion Step 3: Conversion (Aqueous Acid) Peptide Immobilized Peptide (R-NH2) Product1 MNPTC-Peptide Derivative Peptide->Product1 MNPITC 2-Methoxy-4-nitrophenyl isothiocyanate MNPITC->Product1 Product1_c MNPTC-Peptide Derivative ATZ ATZ-Amino Acid (Intermediate) Product1_c->ATZ ShortPeptide Shortened Peptide Product1_c->ShortPeptide ATZ_c ATZ-Amino Acid MNPTH MNPTH-Amino Acid (Stable, for HPLC) ATZ_c->MNPTH

Caption: Chemical reactions in one cycle of Edman degradation.

Application Notes and Protocols for Manual Protein Sequencing with 2-Methoxy-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal protein sequencing is a critical technique for protein characterization, identification, and quality control in proteomics and drug development. The Edman degradation, a stepwise method for sequencing amino acids from the N-terminus of a peptide, is a foundational technique in this field. This method involves the reaction of the N-terminal amino group with an isothiocyanate reagent. While phenyl isothiocyanate (PITC) is the most commonly used reagent, substituted phenyl isothiocyanates like 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) are explored for potential advantages in specific applications.

The introduction of methoxy and nitro groups to the phenyl ring of the isothiocyanate can potentially influence the reactivity of the reagent and the detection properties of the resulting amino acid derivatives. The electron-withdrawing nitro group may enhance the electrophilicity of the isothiocyanate carbon, potentially leading to more efficient coupling reactions. The methoxy group, being electron-donating, might modulate this effect and could also influence the chromatographic behavior of the resulting 2-Methoxy-4-nitrophenylthiohydantoin (MNPTH)-amino acid derivatives. These application notes provide a detailed overview and a representative experimental protocol for the use of this compound in manual N-terminal peptide sequencing.

Principle of the Method

The sequencing process using this compound follows the core principles of the Edman degradation, which occurs in a cyclical, three-step process:

  • Coupling: Under alkaline conditions, the this compound reacts with the free N-terminal amino group of the peptide to form a stable 2-Methoxy-4-nitrophenylthiocarbamoyl (MNPTC)-peptide derivative.

  • Cleavage: In the presence of a strong anhydrous acid, the MNPTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative and leaving the remainder of the peptide with a newly exposed N-terminus.

  • Conversion and Identification: The unstable ATZ-amino acid is then converted to a more stable 2-Methoxy-4-nitrophenylthiohydantoin (MNPTH)-amino acid. This derivative is subsequently identified using chromatographic methods, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. This cycle is then repeated to identify the subsequent amino acids in the sequence.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents typical performance metrics expected for manual Edman degradation techniques. These values should be considered as a general reference and may vary depending on the specific peptide sequence, sample purity, and experimental conditions.

ParameterTypical Value/RangeNotes
Sample Requirement 10 - 100 picomolesDependent on the length and nature of the peptide.
Sequencing Efficiency > 95% per cycleRepetitive yield; decreases with each cycle.
Sequencing Length 10 - 30 amino acidsPractically limited by the cumulative decrease in yield.
Cycle Time 45 - 75 minutesFor a single amino acid identification.
Detection Limit Low picomole rangeDependent on the HPLC system and detector sensitivity.

Experimental Protocols

The following protocols are representative for manual protein sequencing using an isothiocyanate reagent and are adapted for the use of this compound. Optimization may be required for specific peptides and laboratory conditions.

Protocol 1: N-Terminal Derivatization (Coupling)

Objective: To label the N-terminal amino acid of the peptide with this compound.

Materials:

  • Purified peptide sample (10-100 picomoles)

  • Coupling Buffer: 50 mM Borate buffer, pH 8.5, in 50% (v/v) acetonitrile

  • This compound (MNPITC) solution: 50 mM in acetonitrile

  • Nitrogen gas source or vacuum centrifuge

Procedure:

  • Sample Preparation: Dissolve the purified peptide sample in 50 µL of Coupling Buffer in a microcentrifuge tube.

  • Reagent Addition: Add a 10-fold molar excess of the 50 mM MNPITC solution to the peptide solution.

  • Incubation: Gently vortex the reaction mixture and incubate for 30 minutes at 45°C.

  • Drying: Dry the sample completely under a gentle stream of nitrogen gas or using a vacuum centrifuge.

Protocol 2: Cleavage of the N-Terminal Amino Acid

Objective: To cleave the MNPITC-labeled N-terminal amino acid from the peptide chain.

Materials:

  • Dried MNPTC-peptide sample from Protocol 1

  • Anhydrous trifluoroacetic acid (TFA)

  • Non-polar organic solvent (e.g., n-butyl chloride or ethyl acetate)

Procedure:

  • Acidification: Add 20 µL of anhydrous TFA to the dried sample.

  • Incubation: Incubate the tube at 50°C for 10 minutes.

  • Extraction: After incubation, add 100 µL of the non-polar organic solvent to extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative. Vortex thoroughly.

  • Phase Separation: Centrifuge the tube to separate the aqueous and organic phases.

  • Sample Separation: The upper organic phase contains the ATZ-amino acid. The lower aqueous/TFA phase contains the shortened peptide. Carefully transfer the upper organic phase to a new tube for the conversion step. The lower phase can be dried and subjected to the next sequencing cycle.

Protocol 3: Conversion to MNPTH-Amino Acid and Identification

Objective: To convert the unstable ATZ-amino acid into a stable MNPTH-amino acid for HPLC analysis.

Materials:

  • Organic phase containing the ATZ-amino acid from Protocol 2

  • Aqueous acid solution (e.g., 25% (v/v) TFA in water)

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Drying: Dry the organic phase containing the ATZ-amino acid under a stream of nitrogen or in a vacuum centrifuge.

  • Conversion Reaction: Add 20 µL of the aqueous acid solution to the dried residue.

  • Incubation: Incubate at 50°C for 15 minutes to facilitate the conversion to the MNPTH-amino acid.

  • Drying: Dry the sample again completely.

  • Reconstitution: Reconstitute the dried MNPTH-amino acid in a suitable solvent for HPLC injection (e.g., acetonitrile/water mixture).

  • HPLC Analysis: Inject the sample into the HPLC system. Identify the MNPTH-amino acid by comparing its retention time with those of pre-run MNPTH-amino acid standards.

Visualizations

Edman_Degradation_Workflow cluster_peptide Peptide cluster_reagents Reagents cluster_cycle Sequencing Cycle cluster_products Products & Analysis Peptide Peptide (H₂N-AA₁-AA₂-...) Coupling Coupling (Alkaline Conditions) Peptide->Coupling MNPITC 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) MNPITC->Coupling TFA Anhydrous TFA Cleavage Cleavage (Acidic Conditions) TFA->Cleavage Aq_Acid Aqueous Acid Conversion Conversion Aq_Acid->Conversion MNPTC_Peptide MNPTC-Peptide Coupling->MNPTC_Peptide ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Shortened Peptide (H₂N-AA₂-...) Cleavage->Short_Peptide MNPTH_AA MNPTH-Amino Acid Conversion->MNPTH_AA MNPTC_Peptide->Cleavage ATZ_AA->Conversion Short_Peptide->Coupling Next Cycle HPLC HPLC Analysis MNPTH_AA->HPLC Identified_AA Identified Amino Acid HPLC->Identified_AA

Caption: Workflow of one cycle of manual Edman degradation using MNPITC.

Troubleshooting_Logic Start Problem Encountered Low_Coupling Low Coupling Efficiency Start->Low_Coupling Poor_Cleavage Poor Cleavage Start->Poor_Cleavage No_Signal No/Low HPLC Signal Start->No_Signal Check_pH Verify alkaline pH (8.5-9.0) of coupling buffer Low_Coupling->Check_pH Possible Cause Check_Reagent_Purity Check purity and concentration of MNPITC solution Low_Coupling->Check_Reagent_Purity Possible Cause Increase_Incubation Increase incubation time or temperature for coupling Low_Coupling->Increase_Incubation Possible Solution Check_Acid Ensure TFA is anhydrous Poor_Cleavage->Check_Acid Possible Cause Check_Conversion Verify complete conversion of ATZ to MNPTH derivative No_Signal->Check_Conversion Possible Cause Check_HPLC Check HPLC detector settings and column integrity No_Signal->Check_HPLC Possible Cause

Caption: A logical troubleshooting guide for common issues in manual sequencing.

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-4-nitrophenyl Isothiocyanate (MNP-ITC) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize labeling reactions with 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC).

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of MNP-ITC with proteins or peptides?

A1: The labeling reaction involves the nucleophilic addition of a primary amine group (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of MNP-ITC. This reaction forms a stable, covalent thiourea bond.

Q2: What are the critical parameters to control for a successful MNP-ITC labeling reaction?

A2: The most critical parameters to optimize are pH, the molar ratio of MNP-ITC to the protein/peptide, reaction temperature, and incubation time.

Q3: What is the optimal pH for MNP-ITC labeling?

A3: A basic pH is crucial for the reaction as it ensures that the primary amine groups of the protein or peptide are in their deprotonated, nucleophilic state (-NH₂). The optimal pH range is typically between 8.0 and 9.5. Buffers that do not contain primary amines, such as sodium bicarbonate or borate, are recommended.[1][2] Avoid buffers like Tris or glycine as they will compete with the target molecule for reaction with MNP-ITC.[1][3][4]

Q4: How do I choose the right molar ratio of MNP-ITC to my protein/peptide?

A4: The optimal molar ratio depends on the number of available primary amines on your target molecule and the desired degree of labeling. A molar excess of MNP-ITC is generally used to drive the reaction to completion. A starting point for optimization is a 10- to 20-fold molar excess of MNP-ITC to the protein.[2] However, for smaller proteins or peptides, a lower molar ratio may be sufficient.[5] It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.

Q5: What are the recommended temperature and incubation time for the labeling reaction?

A5: The reaction is typically carried out at room temperature for 1 to 4 hours or at 4°C overnight.[1] The optimal time and temperature will depend on the reactivity of your protein/peptide and the desired labeling efficiency. For sensitive proteins, performing the reaction at 4°C for a longer duration may be beneficial to minimize degradation.

Q6: How can I quantify the degree of labeling (DOL) with MNP-ITC?

A6: The degree of labeling can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the wavelength of maximum absorbance for MNP-ITC. A correction factor is needed to account for the absorbance of the MNP-ITC label at 280 nm. The exact spectrophotometric properties of MNP-ITC should be determined experimentally or obtained from the supplier's documentation.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency or No Labeling
Possible Cause Recommended Solution
Incorrect pH of the reaction buffer. Ensure the pH of the reaction buffer is between 8.0 and 9.5. Verify the pH of your buffer before starting the reaction.
Presence of primary amines in the buffer (e.g., Tris, glycine). Use an amine-free buffer such as sodium bicarbonate or borate. If your protein is in an amine-containing buffer, perform a buffer exchange before labeling.[1][3][4]
Insufficient molar ratio of MNP-ITC. Increase the molar excess of MNP-ITC in the reaction. Perform a titration to find the optimal ratio.
Degraded MNP-ITC reagent. MNP-ITC is sensitive to moisture.[6] Prepare fresh stock solutions of MNP-ITC in an anhydrous solvent like DMSO or DMF immediately before use and store the solid reagent in a desiccator.[1]
Protein/peptide degradation. For sensitive molecules, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Include protease inhibitors if necessary.
Low protein/peptide concentration. Higher protein concentrations (e.g., 2 mg/mL or higher) can improve labeling efficiency.[5]
Problem 2: Protein/Peptide Precipitation During or After Labeling
Possible Cause Recommended Solution
Poor solubility of the protein/peptide in the labeling buffer. Ensure your protein/peptide is soluble at the working concentration and pH. You may need to screen different buffer conditions.
MNP-ITC is hydrophobic, and the addition of the label decreases the solubility of the protein/peptide. If the labeled protein precipitates, consider adding a mild, non-ionic detergent or an organic co-solvent (e.g., a small percentage of DMSO or DMF) to the reaction buffer. However, ensure the co-solvent is compatible with your protein's stability and downstream applications. For highly hydrophobic peptides, dissolving in an organic solvent like DMSO or DMF and then diluting with the reaction buffer might be necessary.[7][8]
High degree of labeling. Over-labeling can lead to aggregation and precipitation. Reduce the molar ratio of MNP-ITC to your protein/peptide.
Problem 3: Difficulty in Removing Unreacted MNP-ITC and Byproducts
Possible Cause Recommended Solution
Inefficient purification method. Use size-exclusion chromatography (e.g., a desalting column) or dialysis to separate the labeled protein/peptide from unreacted MNP-ITC and its hydrolysis byproducts.[1][3] For peptides, reverse-phase HPLC can be an effective purification method.
Hydrolysis of MNP-ITC. MNP-ITC can hydrolyze in aqueous solutions. Perform the reaction and purification steps efficiently. Minimize the time the labeled product is in solution before purification.

Quantitative Data Summary

The optimal conditions for MNP-ITC labeling should be determined empirically for each specific protein or peptide. The following table provides a general starting point for optimization.

Parameter Recommended Starting Range Notes
pH 8.0 - 9.5Critical for deprotonation of primary amines.
MNP-ITC:Protein/Peptide Molar Ratio 10:1 to 50:1Highly dependent on the number of labeling sites and desired DOL.
Protein/Peptide Concentration 1 - 5 mg/mLHigher concentrations can improve reaction kinetics.
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures for sensitive proteins.
Incubation Time 1 hour to overnightLonger incubation at lower temperatures.
Solvent for MNP-ITC Stock Anhydrous DMSO or DMFPrepare fresh before use.[1]

Experimental Protocols

General Protocol for MNP-ITC Labeling of a Protein
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the labeling buffer using a desalting column or dialysis.

  • MNP-ITC Solution Preparation:

    • Immediately before use, dissolve MNP-ITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the MNP-ITC solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent with a primary amine (e.g., Tris-HCl or hydroxylamine) can be added to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes.

  • Purification:

    • Remove unreacted MNP-ITC and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified labeled protein.

    • Assess the purity and integrity of the labeled protein using SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.0-9.5) reaction Mix Protein and MNP-ITC (Stir Gently) prep_protein->reaction prep_mnpitc Prepare Fresh MNP-ITC Stock in Anhydrous DMSO/DMF prep_mnpitc->reaction incubation Incubate (RT or 4°C, protected from light) reaction->incubation quench Quench Reaction (Optional) incubation->quench purify Purify Labeled Protein (Desalting Column/Dialysis) quench->purify analyze Characterize Product (Spectrophotometry, SDS-PAGE) purify->analyze

Caption: General experimental workflow for MNP-ITC labeling of proteins.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein/Peptide with Primary Amine (R-NH₂) thiourea Stable Thiourea Linkage (R-NH-C(=S)-NH-MNP) protein->thiourea Nucleophilic Attack mnpitc 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-N=C=S) mnpitc->thiourea

Caption: Reaction of MNP-ITC with a primary amine to form a stable thiourea linkage.

troubleshooting_workflow start Low Labeling Yield? check_ph Is pH 8.0-9.5? start->check_ph Yes start->check_ph No check_buffer Amine-free buffer? check_ph->check_buffer Yes success Labeling Optimized check_ph->success No (Adjust pH) check_ratio Increase MNP-ITC ratio? check_buffer->check_ratio Yes check_buffer->success No (Buffer Exchange) check_reagent Fresh MNP-ITC? check_ratio->check_reagent Yes (Titrate Ratio) check_ratio->success No check_protein Protein concentration >1mg/ml? check_reagent->check_protein Yes check_reagent->success No (Use Fresh Reagent) check_protein->success Yes (Consider other factors) check_protein->success No (Concentrate Protein)

Caption: Troubleshooting decision tree for low MNP-ITC labeling yield.

References

Technical Support Center: 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) in Edman degradation for peptide sequencing.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using MNPITC over the traditional PITC in Edman degradation?

A1: While extensive comparative data is not widely published, the introduction of a methoxy and a nitro group to the phenyl ring of the isothiocyanate is intended to alter the chromophoric properties of the resulting 2-Methoxy-4-nitrophenylthiohydantoin (MNPTH)-amino acid derivatives. This modification can potentially enhance detection sensitivity, especially in HPLC analysis using UV detectors, allowing for the sequencing of smaller amounts of peptide.

Q2: Are there significant modifications required to the standard Edman degradation protocol when using MNPITC?

A2: Yes, optimization of the standard protocol is likely necessary. The electronic effects of the methoxy (electron-donating) and nitro (electron-withdrawing) groups can influence the reaction kinetics of the coupling and cleavage steps. Researchers should anticipate the need to adjust reaction times, temperatures, and reagent concentrations to achieve optimal sequencing efficiency.

Q3: How might the MNPITC-derivatized amino acids (MNPTHs) behave differently during HPLC analysis compared to PTHs?

A3: The MNPTH-amino acids will have different retention times compared to their PTH counterparts due to the change in polarity and molecular weight. It is crucial to establish a new set of retention time standards for all MNPTH-amino acid derivatives to ensure accurate identification during sequencing. The increased polarity from the nitro group may lead to earlier elution times on a standard C18 reverse-phase column.

Q4: Can I use the same HPLC column for separating MNPTH-amino acids as I use for PTH-amino acids?

A4: A standard C18 column is a reasonable starting point for developing a separation method for MNPTH-amino acids. However, to achieve baseline separation of all derivatives, optimization of the mobile phase gradient, temperature, and flow rate will be essential. In some cases, a different stationary phase may be required to achieve optimal resolution.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No MNPTH-Amino Acid Signal in First Cycle Incomplete Coupling Reaction: The reactivity of MNPITC may differ from PITC.1. Increase Reaction Time: As a starting point, double the standard coupling time used for PITC. 2. Increase Reagent Concentration: Use a higher molar excess of MNPITC. 3. Optimize Temperature: Empirically test a range of temperatures (e.g., 45°C to 60°C) to find the optimal condition without causing peptide degradation.
N-terminal Blocking: The N-terminus of the peptide is chemically modified (e.g., acetylation). This is a general issue with Edman degradation.Confirm the presence of a free N-terminus using a suitable method before sequencing. If blocked, chemical or enzymatic deblocking may be necessary.
Multiple Peaks in the First Cycle Impure MNPITC Reagent: The MNPITC reagent may contain impurities.Ensure the purity of the MNPITC reagent using an appropriate analytical technique like HPLC or NMR before use.
Sample Contamination: The peptide sample may contain other peptides or free amino acids.Repurify the peptide sample using HPLC.
Decreasing Signal Over Multiple Cycles Cumulative Yield Loss: An inherent limitation of Edman degradation, potentially exacerbated by suboptimal reaction conditions with MNPITC.1. Optimize Coupling and Cleavage: Ensure each step proceeds to completion to maximize the yield per cycle. 2. Peptide Washout: Small, hydrophilic peptides may be lost during extraction steps. Consider immobilizing the peptide on a solid support.
Appearance of Unexpected Peaks in Later Cycles Side Reactions: The functional groups on MNPITC or certain amino acid side chains could lead to side reactions under the cycling conditions.Analyze the mass of the unexpected peaks by mass spectrometry to identify potential side products. This may require adjusting the reaction conditions (e.g., temperature, pH) to minimize their formation.
Peptide Backbone Hydrolysis: Prolonged exposure to acidic conditions can cause non-specific cleavage of the peptide.Minimize the duration of the acidic cleavage step and ensure anhydrous conditions.
Poor Resolution of MNPTH-Amino Acid Peaks in HPLC Suboptimal HPLC Conditions: The HPLC method is not adequately separating the MNPTH derivatives.1. Optimize Gradient: A shallower gradient will often improve the resolution of closely eluting peaks. 2. Change Mobile Phase Composition: Vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. 3. Adjust Temperature: Optimizing the column temperature can affect selectivity. 4. Try a Different Column: If optimization is unsuccessful, a column with a different stationary phase may be necessary.

Experimental Protocols

General Protocol for MNPITC Edman Degradation

This protocol is a general guideline and requires optimization for specific peptides and sequencing instrumentation.

1. Coupling Reaction:

  • Dissolve the peptide sample (10-100 picomoles) in a coupling buffer (e.g., 5% trimethylamine in water/isopropanol, 1:1 v/v).

  • Add a solution of MNPITC in a suitable solvent (e.g., heptane) to the peptide solution. A molar excess of MNPITC is required.

  • Incubate at a predetermined optimal temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).

  • Dry the sample under a stream of nitrogen.

2. Washing:

  • Wash the dried sample with an organic solvent (e.g., ethyl acetate) to remove excess MNPITC and by-products.

  • Dry the sample completely.

3. Cleavage Reaction:

  • Add anhydrous trifluoroacetic acid (TFA) to the dried sample.

  • Incubate at a predetermined optimal temperature (e.g., 50°C) for a specified time (e.g., 10 minutes).

  • Dry the sample under a stream of nitrogen.

4. Extraction:

  • Add an organic solvent (e.g., 1-chlorobutane) to the dried sample to extract the cleaved anilinothiazolinone (ATZ)-amino acid derivative.

  • Transfer the organic phase containing the ATZ derivative to a new tube.

5. Conversion:

  • Add aqueous TFA (e.g., 25% TFA in water) to the extracted ATZ-amino acid.

  • Incubate at a predetermined optimal temperature (e.g., 55°C) to convert the ATZ derivative to the more stable MNPTH-amino acid.

  • Dry the sample.

6. HPLC Analysis:

  • Reconstitute the dried MNPTH-amino acid in a suitable solvent for HPLC injection.

  • Analyze the sample by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate).

  • Identify the MNPTH-amino acid by comparing its retention time to a pre-established standard library of MNPTH-amino acid retention times.

Visualizations

Edman_Degradation_Workflow cluster_peptide Peptide cluster_reagents Reagents cluster_cycle Edman Cycle cluster_products Products cluster_analysis Analysis Peptide_n Peptide (n residues) Coupling Coupling Peptide_n->Coupling MNPITC MNPITC MNPITC->Coupling TFA_anhydrous Anhydrous TFA Cleavage Cleavage TFA_anhydrous->Cleavage TFA_aqueous Aqueous TFA Conversion Conversion TFA_aqueous->Conversion MNPTC_Peptide MNPTC-Peptide Coupling->MNPTC_Peptide ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Peptide_n_minus_1 Peptide (n-1 residues) Cleavage->Peptide_n_minus_1 MNPTH_AA MNPTH-Amino Acid Conversion->MNPTH_AA MNPTC_Peptide->Cleavage ATZ_AA->Conversion Peptide_n_minus_1->Coupling Next Cycle HPLC HPLC Analysis MNPTH_AA->HPLC Identification Amino Acid Identification HPLC->Identification

Caption: Workflow of a single cycle in MNPITC Edman degradation.

Caption: Logic diagram for troubleshooting low signal in the first cycle.

common side reactions with 2-Methoxy-4-nitrophenyl isothiocyanate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-4-nitrophenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is primarily used as a reagent in organic synthesis, most notably for the preparation of substituted thiourea derivatives. The isothiocyanate group (-N=C=S) is an electrophile that readily reacts with nucleophiles, particularly primary and secondary amines, to form a stable thiourea linkage. This reactivity makes it a valuable building block in the development of compounds with potential biological activity.

Q2: How do the methoxy and nitro groups on the phenyl ring influence the reactivity of this compound?

The electronic properties of the substituents on the aromatic ring significantly impact the reactivity of the isothiocyanate group.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group increases the electrophilicity of the central carbon atom in the isothiocyanate moiety. This enhanced electrophilicity generally leads to a faster reaction rate with nucleophiles compared to unsubstituted phenyl isothiocyanate.

  • Methoxy Group (-OCH₃): Conversely, the methoxy group is an electron-donating group, which tends to decrease the electrophilicity of the isothiocyanate carbon. In the case of this compound, the activating effect of the nitro group is expected to be more dominant than the deactivating effect of the methoxy group, resulting in a reactive isothiocyanate.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability and reactivity, this compound should be stored in a cool, dark, and dry environment. Isothiocyanates can be sensitive to moisture and light, which can lead to degradation and the formation of impurities. It is advisable to store the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low or No Product Yield

A low yield of the desired thiourea product is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended SolutionExpected Outcome
Degradation of this compound Use freshly opened or purified reagent. Ensure proper storage conditions (cool, dark, dry, inert atmosphere).Improved yield and reduced formation of byproducts from reagent decomposition.
Low Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), increase the reaction temperature or prolong the reaction time. The addition of a non-nucleophilic organic base (e.g., triethylamine) can also be beneficial.Increased conversion to the desired thiourea product.
Steric Hindrance If either the amine or the isothiocyanate is sterically hindered, heating the reaction mixture is often necessary to overcome the steric barrier. Microwave irradiation can also be an effective technique to promote the reaction.Higher conversion rates and improved product yield.
Inappropriate Solvent Ensure the solvent is anhydrous and does not react with the isothiocyanate. Common aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are generally suitable. For reactions that are slow at room temperature, a higher boiling point solvent may be required to allow for heating.Optimized reaction kinetics and minimized side reactions with the solvent.
Issue 2: Formation of Unexpected Byproducts

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

  • Hydrolysis of the Isothiocyanate: this compound can react with water to form the corresponding amine (2-Methoxy-4-nitroaniline).

    • Avoidance: Use anhydrous solvents and perform the reaction under an inert atmosphere. Ensure all glassware is thoroughly dried before use.

  • Formation of Symmetrical Thiourea: If the reaction is intended to produce an unsymmetrical thiourea and the starting amine can react with the newly formed thiourea, a symmetrical byproduct may form.

    • Avoidance: Carefully control the stoichiometry of the reactants. A slow, dropwise addition of the isothiocyanate to the amine solution can help to minimize this side reaction.

  • Reduction of the Nitro Group: Under certain reaction conditions, particularly if reducing agents are present or if catalytic hydrogenation is employed in a subsequent step, the nitro group can be reduced to an amino group.

    • Avoidance: Avoid the use of strong reducing agents in the presence of the nitro group. If a reduction is necessary for a different functional group, consider protecting the nitro group or choosing a chemoselective reducing agent.

  • Reaction with Other Nucleophilic Functional Groups: Besides the target amine, other nucleophilic groups present in the starting materials or products (e.g., hydroxyl, thiol groups) can potentially react with the isothiocyanate.

    • Avoidance: If your substrate contains other nucleophilic functional groups, consider using protecting groups to block their reactivity.

Experimental Protocols

General Protocol for the Synthesis of a Disubstituted Thiourea

This protocol provides a general guideline for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine

  • Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To the stirred solution, add this compound (1.0 - 1.1 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is slow, gently heat the mixture to a temperature appropriate for the solvent being used.

  • Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data Summary for a Model Reaction:

The following table summarizes typical reaction conditions and outcomes for the synthesis of a thiourea derivative.

AmineSolventTemperature (°C)Time (h)Yield (%)
BenzylamineTHF252>95
AnilineAcetonitrile506~90
4-NitroanilineDMF8012~75

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Signaling Pathway: Thiourea Formation

The following diagram illustrates the general reaction mechanism for the formation of a thiourea from an isothiocyanate and a primary amine.

Thiourea_Formation reagents 2-Methoxy-4-nitrophenyl Isothiocyanate + Primary Amine intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack product Disubstituted Thiourea intermediate->product Proton Transfer

Caption: General mechanism of thiourea formation.

Experimental Workflow: Troubleshooting Low Yield

This workflow outlines the logical steps to diagnose and resolve low product yields in your reaction.

Troubleshooting_Workflow start Low Product Yield check_reagents Check Reagent Purity and Stability (Isothiocyanate & Amine) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Reagents OK side_reactions Investigate Potential Side Reactions (Hydrolysis, etc.) check_conditions->side_reactions Conditions Appear Correct optimize Optimize Reaction Parameters (Increase Temp, Add Catalyst) check_conditions->optimize Conditions Suboptimal side_reactions->optimize Side Reactions Identified success Improved Yield optimize->success

Caption: Workflow for troubleshooting low reaction yield.

Technical Support Center: 2-Methoxy-4-nitrophenyl isothiocyanate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-4-nitrophenyl isothiocyanate derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for derivatization with this compound?

A1: The derivatization reaction involves the nucleophilic attack of a primary or secondary amine from the target molecule on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction forms a stable thiourea linkage.

Q2: Which functional groups on my target molecule will react with this compound?

A2: Isothiocyanates primarily react with non-protonated primary and secondary amines.[1] For peptides and proteins, this includes the N-terminal amine and the epsilon-amino group of lysine residues.[2] Thiol groups of cysteine residues can also react, but the resulting dithiocarbamate adduct may be less stable than the thiourea bond formed with amines.[2]

Q3: What are the most critical parameters influencing the yield of the derivatization reaction?

A3: The key parameters that significantly affect the derivatization yield are pH, the molar ratio of isothiocyanate to the analyte, reaction temperature, and reaction time.[2]

Q4: How does pH affect the derivatization efficiency?

A4: The pH of the reaction mixture is crucial as it determines the protonation state of the amine groups on the target molecule.[2] A pH between 8.5 and 9.5 is generally recommended to ensure that the amino groups are in their deprotonated, nucleophilic state (-NH2), which is required for the reaction to proceed efficiently.[2]

Q5: What is the recommended molar ratio of this compound to my analyte?

A5: A molar excess of the isothiocyanate reagent is often necessary to drive the reaction to completion.[2] The optimal ratio can vary depending on the specific analyte and may need to be determined empirically, but a starting point of a 1.5 to 10-fold molar excess is common.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization process.

Low Derivatization Yield
Potential Cause Recommended Solution
Incorrect pH Verify the pH of the reaction buffer is between 8.5 and 9.5. Buffers such as sodium bicarbonate or borate are commonly used.[2] Avoid buffers containing primary or secondary amines (e.g., Tris), as they will compete with the target analyte for the isothiocyanate.[2]
Insufficient Reagent Increase the molar excess of this compound. Perform a titration experiment to find the optimal ratio for your specific analyte.
Suboptimal Temperature Most labeling reactions are performed at room temperature.[2] If the yield is low, consider increasing the temperature moderately (e.g., to 37°C). However, be aware that higher temperatures can also lead to degradation of the analyte or reagent.[2]
Short Reaction Time Extend the reaction time. Typical reaction times range from 1 to 4 hours, or even overnight.[2] Monitor the reaction progress over time to determine the optimal duration.
Degraded Reagent Isothiocyanates can be sensitive to moisture. Ensure that this compound is stored in a desiccated environment and is dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[2]
Analyte Solubility Issues If your analyte has poor solubility in the reaction buffer, consider adding an organic co-solvent. However, ensure the co-solvent is compatible with your analyte and does not interfere with the reaction.
Presence of Side Products
Potential Cause Recommended Solution
Reaction with Non-target Functional Groups If your analyte has other nucleophilic groups, such as thiols, consider protecting them before the derivatization reaction if site-specific labeling is required.
Degradation of Analyte or Product High temperatures or prolonged reaction times can lead to degradation.[2] Optimize these parameters to find a balance between reaction completion and stability. If the product is unstable in the reaction buffer, consider methods for in-situ product removal or stabilization.
Hydrolysis of Isothiocyanate The presence of water can lead to the hydrolysis of the isothiocyanate. Use anhydrous solvents and minimize exposure to moisture.

Experimental Protocols

General Protocol for Derivatization of a Peptide
  • Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Initiation: Add a 5-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.

  • Reaction Quenching: Quench the reaction by adding a primary amine-containing reagent, such as Tris buffer, to a final concentration of 50 mM.

  • Purification: Purify the derivatized peptide using an appropriate method, such as reverse-phase HPLC.

Visual Guides

Derivatization_Workflow Experimental Workflow for Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Analyte_Prep Prepare Analyte Solution (e.g., Peptide in Buffer pH 8.5-9.5) Mix Mix Analyte and Reagent Analyte_Prep->Mix Reagent_Prep Prepare 2-Methoxy-4-nitrophenyl isothiocyanate Solution (in anhydrous DMSO/DMF) Reagent_Prep->Mix Incubate Incubate (Room Temperature, 1-4h) Mix->Incubate Quench Quench Reaction (e.g., add Tris buffer) Incubate->Quench Purify Purify Product (e.g., HPLC) Quench->Purify Analyze Analyze Product (e.g., Mass Spectrometry) Purify->Analyze

Caption: A typical workflow for the derivatization of an analyte with this compound.

Troubleshooting_Yield Troubleshooting Low Derivatization Yield Start Low Yield Observed Check_pH Is pH 8.5-9.5? Start->Check_pH Check_Ratio Is Molar Ratio Sufficient? Check_pH->Check_Ratio Yes Adjust_pH Adjust pH to 8.5-9.5 Check_pH->Adjust_pH No Check_Time_Temp Are Time/Temp Optimal? Check_Ratio->Check_Time_Temp Yes Increase_Ratio Increase Molar Ratio Check_Ratio->Increase_Ratio No Check_Reagent Is Reagent Fresh? Check_Time_Temp->Check_Reagent Yes Optimize_Time_Temp Optimize Time & Temperature Check_Time_Temp->Optimize_Time_Temp No Use_New_Reagent Use Fresh Reagent Check_Reagent->Use_New_Reagent No Success Yield Improved Check_Reagent->Success Yes Adjust_pH->Check_Ratio Increase_Ratio->Check_Time_Temp Optimize_Time_Temp->Check_Reagent Use_New_Reagent->Success

Caption: A logical flowchart for troubleshooting and improving low derivatization yields.

References

dealing with blocked N-termini in 2-Methoxy-4-nitrophenyl isothiocyanate sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding N-terminal blockage during protein sequencing using 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC), a reagent used in Edman degradation chemistry.

Frequently Asked Questions (FAQs)

Q1: What is an N-terminally blocked protein?

An N-terminally blocked protein is one where the alpha-amino group of the N-terminal amino acid has been chemically modified. This modification prevents the coupling reaction with Edman reagents like MNPITC or PITC, thus halting the sequencing process before it can begin.[1][2] This is a common issue, with estimates suggesting that 50-80% of soluble proteins in eukaryotes are N-terminally modified.[2][3][4]

Q2: Why does a blocked N-terminus prevent MNPITC sequencing?

The Edman degradation chemistry, which MNPITC sequencing is based on, relies on a sequential, three-step process:

  • Coupling: The isothiocyanate group of MNPITC reacts with the free alpha-amino group of the protein's first amino acid.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the protein backbone.

  • Conversion: The cleaved amino acid derivative is converted into a more stable form for identification.

If the N-terminal amino group is modified (blocked), the initial coupling reaction cannot occur, and the entire sequencing process fails.[1]

Q3: What are the most common types of N-terminal blocking groups?

The most frequently encountered N-terminal modifications include:

  • Acetylation: The addition of an acetyl group (Ac-). This is a very common co-translational modification in eukaryotes.[2][5][6]

  • Formylation: The addition of a formyl group (fMet), particularly common in prokaryotic proteins.[1][7]

  • Pyroglutamic Acid (pGlu): The cyclization of an N-terminal glutamine residue to form pyroglutamate.[1][8][9] This can occur spontaneously or be enzyme-catalyzed.[9][10]

Q4: How can I determine if my protein has a blocked N-terminus?

A primary indicator of a blocked N-terminus is a complete failure to obtain any sequence data in the first cycle of Edman degradation, despite having a sufficient quantity of pure protein. If the sequencer shows no PTH-amino acid derivative in the initial cycles, a blockage is highly likely. Mass spectrometry can also be used to identify the mass of the intact protein or N-terminal peptide, which can confirm the presence and type of modification.

MNPITC Sequencing Workflow and Blockage Point

The following diagram illustrates the standard Edman degradation workflow using MNPITC and shows where a blocked N-terminus interrupts the process.

MNPITC_Workflow cluster_workflow Standard MNPITC Sequencing Workflow cluster_blockage Impact of N-Terminal Blockage Start Protein with Free N-Terminus Coupling Step 1: Coupling (MNPITC reacts with α-amino group) Start->Coupling Cleavage Step 2: Cleavage (TFA cleaves first amino acid) Coupling->Cleavage Conversion Step 3: Conversion (Forms stable MNP-TH amino acid) Cleavage->Conversion Analysis HPLC Analysis (Identifies MNP-TH-AA) Conversion->Analysis NextCycle Repeat for Next Residue Analysis->NextCycle NextCycle->Coupling Cycle n+1 Blocked_Start Protein with Blocked N-Terminus Blocked_Coupling Step 1: Coupling Failure (No free α-amino group for MNPITC) Blocked_Start->Blocked_Coupling Failure Sequencing Fails Blocked_Coupling->Failure

Caption: Workflow of MNPITC sequencing and the failure point caused by a blocked N-terminus.

Troubleshooting Guide: Dealing with Blocked N-Termini

If you suspect an N-terminal blockage, the following guide provides strategies to identify and resolve the issue.

Step 1: Initial Diagnosis

First, confirm that the lack of sequence is not due to other common issues:

  • Insufficient Sample: Ensure you have loaded an adequate amount of protein (typically >10 pmol).

  • Sample Purity: Impurities can interfere with the sequencing chemistry.[11] High-purity samples are essential.

  • Instrument Malfunction: Run a known standard protein to verify the sequencer is functioning correctly.

If these factors are ruled out, proceed with the assumption of a blocked N-terminus.

Step 2: Deblocking Strategy Selection

The choice of deblocking method depends on the suspected blocking group. The following flowchart can guide your decision-making process.

Troubleshooting_Flowchart cluster_strategies Deblocking Strategies Start No Sequence from MNPITC Analysis Confirm Confirm Sample Purity & Quantity Run Instrument Standard Start->Confirm SuspectBlock N-Terminal Blockage Suspected Confirm->SuspectBlock pGlu Suspect Pyroglutamate (pGlu)? (N-terminal Gln in sequence) SuspectBlock->pGlu Yes Acetylation Suspect Acetylation? (Common in Eukaryotes) pGlu->Acetylation No Enzymatic_pGlu Enzymatic Deblocking: Pyroglutamate Aminopeptidase pGlu->Enzymatic_pGlu Yes Formylation Suspect Formylation? (Common in Prokaryotes) Acetylation->Formylation No Chemical_Acetyl Chemical Deblocking: TFA/Methanol Treatment Acetylation->Chemical_Acetyl Yes General Unknown Blocking Group Formylation->General No Chemical_Formyl Chemical Deblocking: Hydrazine Vapor or HCl/Methanol Formylation->Chemical_Formyl Yes InternalSeq Internal Sequencing: Proteolytic Digest + HPLC + Sequencing General->InternalSeq Resequence Re-run MNPITC Sequencing Enzymatic_pGlu->Resequence Chemical_Acetyl->Resequence Chemical_Formyl->Resequence

Caption: Troubleshooting flowchart for diagnosing and resolving blocked N-termini.

Step 3: Deblocking Methods and Protocols

Below are summaries and protocols for common deblocking techniques.

Summary of Deblocking Methods

Blocking GroupMethodApproachKey Reagents/EnzymesTypical YieldReference
Pyroglutamic Acid (pGlu) EnzymaticSpecific removal of pGlu residuePyroglutamate Aminopeptidase (PGAP)>50%[8][12][13]
Acetyl Group (Ac-) ChemicalAcid-catalyzed alcoholysisTrifluoroacetic Acid (TFA), Methanol10-50%[14][15]
Acetyl Group (Ac-) EnzymaticCleavage of N-acetyl amino acidAcylaminoacyl-peptide HydrolaseVariable[12]
Formyl Group (For-) ChemicalAcid or Hydrazine treatmentHCl in Methanol; Hydrazine VaporVariable[7][12]
Multiple/Unknown ProteolyticGenerate internal fragments with free N-terminiTrypsin, Chymotrypsin, etc.N/A[2]
Experimental Protocols

Protocol 1: Enzymatic Removal of Pyroglutamic Acid (pGlu)

This protocol is adapted for deblocking proteins immobilized on a PVDF membrane.

Materials:

  • Protein sample electroblotted onto a PVDF membrane.

  • Pyroglutamate aminopeptidase (PGAP) from Pyrococcus furiosus.

  • Deblocking Buffer: 100 mM Sodium Phosphate, 10 mM DTT, 1 mM EDTA, pH 8.0.

  • Polysorbate 20 (Tween 20).

  • Incubator or water bath set to 50-75°C.

Procedure:

  • Excise the protein band of interest from the PVDF membrane.

  • Wet the membrane briefly with a few drops of methanol, then rinse thoroughly with deionized water.

  • Place the membrane piece into a microcentrifuge tube.

  • Prepare the digestion mixture: To 20-30 µL of Deblocking Buffer, add PGAP to a final concentration of 0.1-0.5 mU/µL. Add Tween 20 to a final concentration of 0.01-0.1% (v/v) to aid in protein accessibility.[13][16]

  • Add the digestion mixture to the tube, ensuring the membrane is fully submerged.

  • Incubate the reaction at an elevated temperature (e.g., 75°C for thermostable PGAP) for 4-12 hours.[13]

  • After incubation, remove the deblocking solution.

  • Wash the membrane piece extensively with deionized water to remove buffer salts and enzyme.

  • Dry the membrane completely before submitting for MNPITC sequencing.

Protocol 2: Chemical Deblocking of N-terminal Acetyl Groups

This protocol uses an acid/alcohol treatment to remove acetyl groups.[15] Caution should be exercised as this method can cause some internal peptide bond cleavage.

Materials:

  • Lyophilized protein sample or protein on a PVDF membrane.

  • Deblocking Solution: Anhydrous Trifluoroacetic Acid (TFA) and Methanol (1:1, v/v).

  • Vacuum centrifuge.

Procedure:

  • Place the dried protein sample (in a tube or as a membrane piece) into a glass vial with a screw cap.

  • Add 50-100 µL of the freshly prepared TFA/Methanol Deblocking Solution.

  • Seal the vial tightly and incubate at 45-50°C for 48-72 hours.[15] The optimal time may require empirical testing to balance deacetylation with peptide bond cleavage.

  • After incubation, cool the sample to room temperature.

  • Remove the deblocking solution by drying the sample completely in a vacuum centrifuge.

  • The dried sample can now be directly subjected to MNPITC sequencing. Initial yields of up to 50% have been reported with this method.[15]

References

Technical Support Center: Purification of 2-Methoxy-4-nitrophenyl isothiocyanate-labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC)-labeled peptides. This resource includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for labeling peptides with this compound (MNPITC)?

A1: The labeling reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of MNPITC. This reaction forms a stable thiourea linkage. The primary reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.

Q2: Which functional groups on a peptide will react with MNPITC?

A2: MNPITC primarily reacts with non-protonated primary amines, which include the N-terminal amine and the side-chain amine of lysine residues.[1] While isothiocyanates can also react with the thiol group of cysteine, this reaction is generally less favorable under the basic conditions used for amine labeling.

Q3: Why is a basic pH crucial for the labeling reaction?

A3: A basic pH, typically in the range of 8.5-9.5, is necessary to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2), which is required for the reaction to proceed efficiently.[1] The N-terminal amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH.[1]

Q4: What is the most common method for purifying MNPITC-labeled peptides?

A4: The standard and most effective method for purifying MNPITC-labeled peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This technique separates the labeled peptide from unlabeled peptide, excess reagent, and other impurities based on differences in hydrophobicity.

Q5: Can I use purification methods other than RP-HPLC?

A5: While RP-HPLC is the most common and efficient method, other techniques like gel filtration chromatography (e.g., using Sephadex resins) can be used to remove excess, unreacted MNPITC.[3] However, this method may not effectively separate unlabeled peptides from the labeled product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Labeling Efficiency 1. Incorrect pH: The pH of the reaction buffer is not optimal for deprotonation of the amino groups. 2. Degraded MNPITC: The MNPITC reagent may have hydrolyzed due to moisture. 3. Peptide Solubility Issues: The peptide is not fully dissolved in the reaction buffer. 4. Insufficient MNPITC: The molar ratio of MNPITC to peptide is too low.1. Optimize pH: Ensure the reaction buffer is between pH 8.5 and 9.5. Use a fresh buffer solution. 2. Use Fresh Reagent: Dissolve MNPITC in an anhydrous organic solvent like DMSO or DMF immediately before use. 3. Improve Solubility: Add a small amount of an organic co-solvent (e.g., DMSO, DMF) to the reaction mixture to improve the solubility of the peptide and reagent. 4. Increase Molar Ratio: Increase the molar excess of MNPITC to the peptide (e.g., 5 to 10-fold excess).
Multiple Labeled Species 1. Labeling of Lysine Residues: If the peptide contains lysine residues, both the N-terminus and the lysine side chains can be labeled, resulting in a heterogeneous product.1. Control pH: To favor N-terminal labeling, perform the reaction at a pH closer to the pKa of the N-terminal amine (around 8.5-9.0).[4] 2. Protect Lysine Residues: If site-specific N-terminal labeling is required, synthesize the peptide with protecting groups on the lysine side chains.
Presence of Unlabeled Peptide 1. Incomplete Reaction: The labeling reaction did not go to completion. 2. Hydrolysis of MNPITC: The MNPITC reagent was hydrolyzed before it could react with the peptide.1. Optimize Reaction Conditions: Increase the reaction time, temperature (room temperature is typical, but gentle heating to ~40°C can be tested), or the molar excess of MNPITC. 2. Ensure Anhydrous Conditions: Use anhydrous solvents for dissolving MNPITC and minimize exposure to moisture.
Poor Peak Shape in HPLC 1. Peptide Aggregation: The labeled peptide is aggregating on the column. 2. Column Overload: Too much sample has been injected onto the column. 3. Inappropriate Mobile Phase: The mobile phase composition is not optimal for the separation.1. Modify Sample Diluent: Dissolve the sample in the initial mobile phase, potentially with a small amount of organic solvent to prevent aggregation. 2. Reduce Sample Load: Decrease the amount of peptide injected onto the column. 3. Optimize Gradient: Use a shallower gradient to improve resolution. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.
Low Recovery from HPLC 1. Peptide Precipitation: The peptide is precipitating on the column or in the tubing. 2. Irreversible Binding: The highly hydrophobic labeled peptide is irreversibly binding to the stationary phase.1. Check Solubility: Ensure the peptide is soluble in the mobile phase. Consider adding a small percentage of an alternative organic solvent like isopropanol. 2. Use a Different Column: A column with a less hydrophobic stationary phase (e.g., C8 or C4) may be more suitable for very hydrophobic peptides.
Side Reaction Products 1. Edman Degradation-type Cyclization: Under acidic conditions (e.g., during cleavage from solid-phase resin), the N-terminally labeled amino acid can cyclize and be cleaved off, resulting in a truncated peptide.1. Use Mild Cleavage Conditions: If labeling is performed on-resin, use cleavage cocktails with minimal acid concentration and time. 2. Purify Before Strong Acid Exposure: Purify the labeled peptide before any steps that require harsh acidic conditions.

Experimental Protocols

Protocol 1: Labeling of Peptides with MNPITC in Solution
  • Peptide Preparation: Dissolve the purified peptide in a suitable buffer, such as 50 mM sodium bicarbonate buffer, pH 8.5, to a final concentration of 1-2 mg/mL.

  • MNPITC Solution Preparation: Immediately before use, dissolve MNPITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5 to 10-fold molar excess of the MNPITC solution to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any excess MNPITC.

  • Purification: Proceed immediately to RP-HPLC purification.

Protocol 2: Purification of MNPITC-labeled Peptides by RP-HPLC
  • Sample Preparation: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). Centrifuge the sample to remove any precipitate.

  • HPLC System Preparation: Equilibrate the RP-HPLC system with the initial mobile phase conditions.

  • Injection: Inject the acidified sample onto the column.

  • Elution: Elute the labeled peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Fraction Collection: Collect fractions corresponding to the major peaks. The MNPITC-labeled peptide will be more hydrophobic and thus elute later than the unlabeled peptide.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified MNPITC-labeled peptide as a powder.

Quantitative Data for RP-HPLC Purification

The following table provides typical parameters for the RP-HPLC purification of MNPITC-labeled peptides. Optimization may be required based on the specific properties of the peptide.

Parameter Analytical Scale Semi-Preparative Scale Preparative Scale
Column Type C18, 2.1-4.6 mm IDC18, 10 mm IDC18, 20-50 mm ID
Particle Size 3-5 µm5-10 µm10 µm
Pore Size 100-120 Å100-300 Å100-300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 0.2-1.0 mL/min2-5 mL/min10-50 mL/min
Gradient 5-65% B over 30 min10-70% B over 40 min20-80% B over 60 min
Detection Wavelength 220 nm (peptide bond), ~380 nm (MNP moiety)220 nm, ~380 nm220 nm, ~380 nm
Sample Load 1-50 µg0.1-5 mg10-100 mg

Experimental Workflow

experimental_workflow cluster_labeling Peptide Labeling cluster_purification Purification cluster_analysis Analysis & Final Product peptide Purified Peptide reaction_mix Reaction Mixture (pH 8.5-9.5) peptide->reaction_mix mnpitc MNPITC Solution (in anhydrous DMSO/DMF) mnpitc->reaction_mix acidification Acidify with TFA reaction_mix->acidification Incubate 2-4h at RT, dark hplc RP-HPLC acidification->hplc fraction_collection Fraction Collection hplc->fraction_collection ms_analysis Mass Spectrometry Analysis fraction_collection->ms_analysis pooling Pool Pure Fractions ms_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified MNPITC- labeled Peptide lyophilization->final_product

Caption: Workflow for the labeling and purification of MNPITC-peptides.

References

stability of 2-Methoxy-4-nitrophenyl isothiocyanate solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Methoxy-4-nitrophenyl isothiocyanate solutions and recommended storage conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. It is sensitive to moisture and should be protected from exposure to water or humid air. For long-term storage, keeping it at -20°C is recommended.

Q2: How should I prepare solutions of this compound?

A2: Solutions should be prepared fresh whenever possible using anhydrous solvents. Due to the electrophilic nature of the isothiocyanate group, it is reactive towards nucleophiles. Therefore, aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are generally recommended for dissolving this compound.

Q3: My experimental results are inconsistent when using solutions of this compound. What could be the cause?

A3: Inconsistent results are often due to the degradation of this compound in solution. This can be caused by several factors, including the presence of water or other nucleophiles in the solvent, storage of the solution for extended periods, or exposure to elevated temperatures. It is crucial to use fresh solutions and high-purity anhydrous solvents.

Q4: Can I store solutions of this compound?

A4: Storing solutions of isothiocyanates is generally not recommended due to their reactivity. If storage is unavoidable, it should be for a very short duration at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, and the solution should be purged with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen. However, for quantitative experiments, the use of freshly prepared solutions is strongly advised.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no reactivity in an experiment Degradation of this compound solution.Prepare a fresh solution immediately before use. Ensure the solvent is anhydrous and of high purity. Confirm the purity of the solid compound if it has been stored for a long time or improperly.
Appearance of unexpected peaks in HPLC/LC-MS analysis The compound has degraded into byproducts. Isothiocyanates can react with water, alcohols, or other nucleophiles.Use aprotic, anhydrous solvents for sample preparation. If using protic solvents like methanol or ethanol, be aware of the potential for thiocarbamate formation. Analyze freshly prepared solutions to minimize degradation.
Variability between experimental replicates Inconsistent concentration of the active compound due to ongoing degradation in the stock solution.Prepare a single, fresh stock solution for each set of experiments. Avoid using a stock solution that has been stored for an extended period, even at low temperatures.
Precipitate forms in the solution upon storage The compound or its degradation products may have limited solubility at lower temperatures.Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity. If a precipitate persists, it may indicate significant degradation or insolubility, and a fresh solution should be prepared.

Stability of this compound Solutions (Inferred Data)

Solvent Storage Temperature Inferred Stability (Time to ~10% degradation) Potential Degradation Products
Anhydrous AcetonitrileRoom Temperature (20-25°C)Likely stable for several hours to a day.Minimal degradation expected in the short term.
4°CPotentially stable for several days.Minimal degradation expected.
-20°CPotentially stable for weeks.Minimal degradation expected.
Anhydrous DMSORoom Temperature (20-25°C)Likely stable for several hours.Potential for slow reaction with trace water.
4°CPotentially stable for a few days.Slow degradation possible.
-20°CPotentially stable for weeks.Slow degradation possible.
Methanol / EthanolRoom Temperature (20-25°C)Prone to degradation within hours.Thiocarbamates.
Aqueous Buffers (e.g., PBS)Room Temperature (20-25°C)Highly unstable; significant degradation within minutes to hours.[2][3]Substituted thioureas, amines.

Experimental Protocols

Protocol for Assessing the Stability of this compound Solutions using HPLC-UV

This protocol outlines a general method to determine the stability of this compound in a specific solvent over time.

1. Materials and Reagents:

  • This compound (high purity)

  • Anhydrous solvent of choice (e.g., acetonitrile, DMSO)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Calibrated HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen anhydrous solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Aliquot the stock solution into several HPLC vials.

  • Store the vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis:

  • At each time point, take one vial from storage. If frozen, allow it to equilibrate to room temperature.

  • Inject an appropriate volume of the solution into the HPLC system.

  • Analyze the sample using a suitable gradient method (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on a C18 column.

  • Monitor the elution profile at a wavelength where this compound has strong absorbance (a wavelength scan can determine the optimal wavelength).

5. Data Analysis:

  • For each time point, determine the peak area of the this compound peak.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to visualize the degradation kinetics.

  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in anhydrous solvent) aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c time_points Define Time Points (0, 2, 4, 8, 24h, etc.) storage_rt->time_points storage_4c->time_points storage_neg20c->time_points hplc_analysis HPLC-UV Analysis time_points->hplc_analysis data_analysis Data Analysis (% Remaining vs. Time) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: 2-Methoxy-4-nitrophenyl Isothiocyanate (MNPI) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the labeling efficiency of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPI) and other similar isothiocyanate-based labeling reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound (MNPI)?

A1: The optimal pH for labeling proteins with isothiocyanates like MNPI is in the slightly alkaline range, typically between pH 8.3 and 9.5 .[1] The reaction of the isothiocyanate group with primary amines on the protein is strongly pH-dependent.[2][3][4]

Q2: Why is pH so critical for the MNPI labeling reaction?

A2: The pH of the reaction buffer directly influences the availability of reactive amine groups on the target molecule and the stability of the MNPI reagent.

  • At low pH: The primary amine groups (e.g., on lysine residues) are protonated (-NH3+), which makes them non-nucleophilic and unable to react with the isothiocyanate.[2][3][5]

  • At optimal pH (8.3-9.5): A sufficient proportion of the amine groups are deprotonated and in their nucleophilic state (-NH2), allowing for an efficient reaction with the isothiocyanate.[1]

  • At high pH (>9.5): While more amine groups are deprotonated, the rate of hydrolysis of the isothiocyanate reagent increases significantly.[2][3][6] This competing reaction reduces the amount of MNPI available to label the target protein, thus lowering the overall labeling efficiency.[2][3][6]

Q3: Which buffers are recommended for MNPI labeling?

A3: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target protein for reaction with the MNPI.[1][7][8]

  • Recommended Buffers: Sodium bicarbonate (pH 8.3-9.5), sodium borate (pH 8.5-9.5), or phosphate-buffered saline (PBS) adjusted to the desired alkaline pH.[1][5][8]

  • Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers should be avoided as they contain primary amines.[1][7][8]

Q4: How can I determine the degree of labeling (DOL) after the reaction?

A4: The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[9] This involves measuring the absorbance of the labeled protein at two wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the specific isothiocyanate label.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer. The optimal range is typically 8.3-9.5.[1] It is recommended to perform a pH optimization experiment.
Presence of competing amines in the buffer. Ensure you are not using buffers containing primary or secondary amines, such as Tris or glycine.[1][7][8] Dialyze your protein against a recommended amine-free buffer before labeling.[8]
Hydrolysis of the MNPI reagent. Prepare the MNPI solution immediately before use. Avoid storing it in aqueous solutions.[10] Ensure the pH does not exceed 9.5, as this increases the rate of hydrolysis.[2][3][6]
Insufficient molar excess of MNPI. Increase the molar ratio of MNPI to the protein. A common starting point is a 10-20 fold molar excess.[9]
Protein Precipitation Protein instability at the labeling pH. Some proteins may be unstable at the optimal labeling pH. Consider performing the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.[9] You can also test a slightly lower pH (e.g., 8.0) to see if it improves stability without drastically reducing efficiency.
Over-labeling of the protein. Excessive labeling can lead to protein aggregation and precipitation.[1] Reduce the molar excess of the MNPI reagent or decrease the reaction time.
Inconsistent Results Fluctuations in reaction pH. For large-scale labeling reactions, the hydrolysis of the isothiocyanate can lead to a decrease in the pH of the reaction mixture over time.[2][3][5] Use a more concentrated buffer or monitor and adjust the pH during the reaction.

Experimental Protocols

Protocol for Optimizing pH for MNPI Labeling

This protocol provides a general framework for determining the optimal pH for labeling a specific protein with MNPI.

Materials:

  • Protein of interest in an amine-free buffer

  • This compound (MNPI)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • A series of amine-free buffers at different pH values (e.g., 0.1 M sodium phosphate at pH 7.5, 8.0, and 0.1 M sodium bicarbonate/carbonate at pH 8.5, 9.0, 9.5)

  • Size-exclusion chromatography column for purification

  • Spectrophotometer

Procedure:

  • Prepare the Protein: Dissolve the protein in each of the different pH buffers to a final concentration of 1-10 mg/mL.

  • Prepare the MNPI Stock Solution: Immediately before use, dissolve the MNPI in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Set up Parallel Reactions: For each pH condition, add a calculated amount of the MNPI stock solution to the protein solution to achieve a desired molar excess (e.g., 10-fold).

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of about 50 mM.

  • Purification: Remove the unreacted MNPI and byproducts by passing each reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis: Determine the degree of labeling (DOL) for each sample using spectrophotometry.

  • Select Optimal pH: The optimal pH is the one that yields the desired DOL without causing significant protein precipitation or loss of function.

Visualizations

G Chemical Reaction of MNPI with a Primary Amine cluster_reactants Reactants cluster_product Product Protein_NH2 Protein-NH₂ (Nucleophilic Amine) Thiourea_Bond Protein-NH-C(=S)-NH-MNPI (Stable Thiourea Bond) Protein_NH2->Thiourea_Bond Nucleophilic Attack MNPI MNPI (Isothiocyanate) MNPI->Thiourea_Bond

Caption: Reaction of MNPI with a protein's primary amine to form a stable thiourea bond.

G Troubleshooting Workflow for Low MNPI Labeling Efficiency Start Start: Low Labeling Efficiency Check_pH Is the reaction pH between 8.3 and 9.5? Start->Check_pH Adjust_pH Adjust pH to 8.3-9.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Dialyze into an amine-free buffer (e.g., Bicarbonate) Check_Buffer->Change_Buffer No Check_Reagent Was the MNPI solution freshly prepared? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Prepare_Fresh Prepare fresh MNPI solution before use Check_Reagent->Prepare_Fresh No Increase_Molar_Ratio Increase molar ratio of MNPI to protein Check_Reagent->Increase_Molar_Ratio Yes Prepare_Fresh->Increase_Molar_Ratio Success Problem Solved Increase_Molar_Ratio->Success

Caption: A logical workflow for troubleshooting low MNPI labeling efficiency.

References

Technical Support Center: Minimizing Background Noise in HPLC Analysis of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their chromatographic experiments, ensuring high-quality, reproducible results. The following guides and FAQs provide structured, actionable solutions to common issues encountered during HPLC analysis.

Note on General Applicability: The troubleshooting strategies outlined below are based on established principles of High-Performance Liquid Chromatography. While highly relevant, they should be adapted and optimized for the specific characteristics of your MNPITC derivatives and analytical method.

Troubleshooting Guides

High background noise in your HPLC chromatogram can obscure peaks of interest and compromise the accuracy of your results.[1][2] The following table summarizes common types of baseline noise, their potential causes, and recommended solutions to help you systematically identify and resolve the issue.

Noise Type Description Potential Causes Recommended Solutions
Random (Short-Term) Noise Rapid, erratic, and irregular fluctuations in the baseline.[1]- Failing detector lamp- Dirty detector flow cell- Contaminated mobile phase- Dissolved gas or air bubbles in the mobile phase[1]- Check detector diagnostics and lamp intensity.[3]- Prepare fresh mobile phase using high-purity solvents.[4][5]- Ensure thorough degassing of the mobile phase.[6][7]- Flush the detector flow cell.[5]
Periodic (Regular) Noise Rhythmic, uniform spikes or sine waves in the baseline.[1]- Pump-related issues (e.g., worn piston seals, faulty check valves)- Leaks in the HPLC system- Inadequate mobile phase mixing[1][5]- Turn off the pump; if the noise stops, the issue is flow-related.[1]- Check pump pressure for fluctuations and inspect for leaks.[5]- If using a gradient, pre-mix the mobile phases to ensure homogeneity.[8]
Baseline Drift A slow, steady upward or downward trend in the baseline over time.[4][6]- Temperature fluctuations in the lab or column oven- Column degradation or contamination- Changes in mobile phase composition during a run[1][4]- Ensure a stable laboratory temperature and use a column oven.[9]- Flush the column with a strong solvent to remove contaminants.[6]- Allow the system to fully equilibrate with the mobile phase before analysis.[7]
Spikes Sharp, irregular peaks appearing randomly in the chromatogram.[4]- Air bubbles in the system- Electrical interference from other equipment- Particulate contamination from the sample or mobile phase[4][10]- Degas the mobile phase and purge the system to remove air bubbles.[5][11]- Ensure the HPLC system is on a dedicated electrical circuit.[5]- Filter all samples and mobile phases before use.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my HPLC analysis of MNPITC derivatives?

High background noise in HPLC can originate from several sources, including the mobile phase, the HPLC system itself (pump, injector, column, detector), and environmental factors.[2] Contaminated solvents, dissolved gases in the mobile phase, a dirty or aging column, and fluctuations in temperature are common culprits.[1][9]

Q2: How can I determine if the noise is coming from the detector, the mobile phase, or my sample?

A systematic approach is the best way to isolate the source of the noise.[9] You can start by running the system with a continuous flow of fresh, high-purity mobile phase while bypassing the column and injector. If the noise persists, the issue is likely with the detector or the pump. If the noise disappears, the source is likely the column, injector, or the sample itself.

Q3: Can the quality of my solvents significantly impact background noise?

Yes, the quality of your solvents is a critical factor.[4] Using HPLC-grade solvents and reagents is essential to minimize background noise.[5] Lower-grade solvents may contain impurities that can create a noisy baseline, especially in gradient elution where the concentration of the organic solvent changes over time.[12] Always use freshly prepared mobile phases to avoid degradation and contamination.[4][7]

Q4: What role does degassing of the mobile phase play in reducing noise?

Degassing the mobile phase is crucial for preventing the formation of air bubbles in the system, which can cause sharp spikes and an unstable baseline.[7][11] Common degassing methods include helium sparging, vacuum degassing, and using an inline degasser.[6] An improperly functioning degasser can also contribute significantly to baseline noise.[12]

Q5: How often should I perform maintenance on my HPLC system to prevent background noise?

Regular preventative maintenance is key to minimizing background noise and ensuring the longevity of your HPLC system.[13] This includes routinely replacing pump seals, checking for leaks, cleaning the detector flow cell, and using guard columns to protect your analytical column.[6][7] Keeping a detailed record of system performance can help you identify and address issues before they become significant problems.[13]

Experimental Protocols

Protocol: Systematic Troubleshooting of HPLC Background Noise

This protocol provides a step-by-step methodology to systematically identify the source of background noise in your HPLC system.

Objective: To isolate and identify the component of the HPLC system contributing to excessive background noise.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • New or thoroughly cleaned solvent reservoirs

  • HPLC union to bypass the column

Procedure:

  • Establish a Baseline:

    • Start with your current method and run a blank injection (injecting only the mobile phase).

    • Observe the baseline noise and record its characteristics (random, periodic, drift, spikes).

  • Isolate the Pump and Detector:

    • Prepare a fresh batch of mobile phase using the highest purity solvents and reagents.

    • Replace the analytical column with an HPLC union.

    • Run the mobile phase through the system at your typical flow rate.

    • Observation:

      • If the noise significantly decreases, the source is likely the column or contaminants being eluted from it.

      • If the noise persists, the issue is likely with the pump, degasser, or detector.

  • Evaluate the Pump:

    • Stop the flow and observe the baseline.

    • Observation:

      • If the noise stops when the flow is off, the issue is likely related to the pump (e.g., worn seals, check valves) or dissolved air in the mobile phase.[1]

      • If the noise continues with no flow, the problem is likely electronic and related to the detector.

  • Assess the Detector:

    • If the noise is present with no flow, check the detector's diagnostic parameters, such as lamp energy. An aging lamp can be a source of noise.[14]

    • Ensure the detector is properly warmed up and that the lab environment is stable in terms of temperature and free from electrical interference.[6][7]

  • Inspect the Column:

    • If the noise was eliminated by removing the column, flush the column with a strong solvent to remove any strongly retained compounds.[6]

    • If flushing does not resolve the issue, the column may be degraded and require replacement.

Visualizations

HPLC_Troubleshooting_Workflow start High Background Noise Observed prep_fresh_mp Prepare Fresh Mobile Phase start->prep_fresh_mp bypass_column Bypass Column with Union prep_fresh_mp->bypass_column noise_persists Noise Persists? bypass_column->noise_persists stop_flow Stop Pump Flow noise_persists->stop_flow Yes column_issue Potential Column/Sample Issue: - Flush column - Check sample prep noise_persists->column_issue No noise_with_no_flow Noise with No Flow? stop_flow->noise_with_no_flow pump_issue Potential Pump/Degasser Issue: - Check seals, valves - Degas mobile phase noise_with_no_flow->pump_issue No detector_issue Potential Detector Issue: - Check lamp - Check electronics noise_with_no_flow->detector_issue Yes

Caption: A logical workflow for troubleshooting HPLC background noise.

HPLC_Noise_Sources cluster_system HPLC System cluster_external External Factors Pump Pump (Pulsations, Leaks) Noise Background Noise Pump->Noise Injector Injector (Contamination) Injector->Noise Column Column (Degradation, Contamination) Column->Noise Detector Detector (Lamp, Electronics, Dirty Flow Cell) Detector->Noise MobilePhase Mobile Phase (Impurities, Bubbles, pH) MobilePhase->Noise Sample Sample (Matrix Effects, Particulates) Sample->Noise Environment Environment (Temperature, Electrical) Environment->Noise

Caption: Common sources of background noise in an HPLC system.

References

Technical Support Center: Overcoming Poor Sequencing Efficiency with 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein sequencing using 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their sequencing experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNP-ITC) and how does it compare to Phenyl isothiocyanate (PITC)?

A1: this compound (MNP-ITC) is a chemical reagent used in Edman degradation for the sequential N-terminal sequencing of peptides and proteins. Similar to the traditional Edman reagent, Phenyl isothiocyanate (PITC), MNP-ITC reacts with the free N-terminal amino group of a peptide. The resulting MNP-thiocarbamoyl peptide is then cleaved to release the N-terminal amino acid as a 2-Methoxy-4-nitrophenyl-thiohydantoin (MNP-TH) derivative, which is subsequently identified by HPLC.

The key difference lies in the methoxy and nitro group substitutions on the phenyl ring. These modifications can potentially offer advantages such as:

  • Enhanced Detection: The chromophoric nitro group may provide a stronger UV absorbance for the MNP-TH amino acid derivatives, potentially leading to higher sensitivity during HPLC analysis compared to PTH-amino acids.

  • Altered Reactivity: The electron-withdrawing and donating properties of the nitro and methoxy groups may influence the coupling and cleavage efficiencies of the Edman degradation cycle.

Q2: What is the maximum peptide length that can be reliably sequenced using MNP-ITC?

A2: The efficiency of Edman degradation, regardless of the isothiocyanate reagent used, typically decreases with each cycle. Generally, this method is most effective for sequencing peptides up to 30-60 amino acid residues.[1] For longer proteins, it is recommended to first cleave the protein into smaller peptide fragments using chemical or enzymatic methods before proceeding with sequencing.

Q3: My protein has a modified N-terminus. Can I still use MNP-ITC for sequencing?

A3: No. Edman degradation, including the use of MNP-ITC, requires a free N-terminal α-amino group for the initial coupling reaction. If the N-terminus is chemically modified (e.g., acetylated, formylated, or has formed a pyroglutamate), the coupling reaction cannot occur, and the sequencing process will not initiate.

Q4: What are some common causes of low sequencing efficiency with MNP-ITC?

A4: Low sequencing efficiency can stem from several factors, including:

  • Poor Sample Purity: Contaminants in the protein sample can interfere with the chemical reactions of the Edman degradation.

  • Blocked N-terminus: As mentioned above, a modified N-terminus will prevent the sequencing reaction.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reagent concentrations during the coupling or cleavage steps can reduce yields.

  • Sample Washout: For solid-phase sequencing, the peptide may be lost from the support during the wash steps.

  • Degradation of MNP-ITC: The reagent can degrade if not stored and handled properly.

Troubleshooting Guide

This guide addresses specific issues that may arise during protein sequencing with MNP-ITC.

Problem Potential Cause Recommended Solution
No MNP-TH amino acid detected in the first cycle 1. Blocked N-terminus: The protein's N-terminal amino group is not available for reaction. 2. Inactive MNP-ITC reagent: The reagent may have degraded due to improper storage or handling. 3. Insufficient sample amount: The quantity of protein may be below the detection limit of the HPLC system.1. Confirm the presence of a free N-terminus using a method like mass spectrometry. If blocked, consider methods to de-block the N-terminus if possible. 2. Use a fresh aliquot of MNP-ITC. Store the reagent under desiccated and dark conditions. 3. Increase the amount of protein sample loaded for sequencing.
Low signal or decreasing signal with each cycle 1. Inefficient coupling reaction: The reaction between MNP-ITC and the N-terminal amino group is incomplete. 2. Incomplete cleavage: The MNP-thiocarbamoyl amino acid is not fully cleaved from the peptide. 3. Sample washout: The peptide is being lost from the solid-phase support during washing steps. 4. Side reactions: Undesirable chemical reactions are consuming the sample or reagents.1. Optimize the coupling buffer pH (typically alkaline, around 8.5-9.0). Ensure the MNP-ITC is in molar excess. 2. Ensure the cleavage acid (e.g., trifluoroacetic acid) is anhydrous and of high purity. 3. If using a solid-phase sequencer, ensure the support matrix is appropriate for the peptide and that wash conditions are not too harsh. 4. Purify the sample to remove interfering substances.
Overlapping or broad peaks in the HPLC chromatogram 1. Suboptimal HPLC separation: The chromatographic conditions are not adequate to resolve the different MNP-TH amino acid derivatives. 2. Incomplete conversion to MNP-TH: The intermediate anilinothiazolinone (ATZ) derivative is not fully converted to the more stable MNP-TH form. 3. Presence of contaminants: Impurities from the sample or reagents are co-eluting with the MNP-TH derivatives.1. Optimize the HPLC gradient, flow rate, and column temperature. Develop a standard chromatogram with known MNP-TH amino acid standards. 2. Ensure the conversion step conditions (acid concentration and temperature) are optimal for complete conversion. 3. Use high-purity solvents and reagents. Ensure the sample is thoroughly purified before sequencing.
Appearance of unexpected peaks in the HPLC 1. Side reactions: Modification of amino acid side chains (e.g., glutamic acid, aspartic acid) can lead to derivative products. 2. Reagent artifacts: Impurities or degradation products from MNP-ITC or other reagents. 3. Peptide heterogeneity: The sample may contain multiple protein sequences.1. Be aware of potential side reactions with specific amino acids and their expected elution profiles.[2] 2. Run a blank sequencing cycle with no sample to identify reagent-related peaks. 3. Verify the purity of the protein sample using mass spectrometry or gel electrophoresis.

Experimental Protocols

Protocol 1: N-Terminal Coupling with MNP-ITC

Objective: To label the N-terminal amino acid of a peptide with MNP-ITC.

Materials:

  • Purified peptide sample (10-100 picomoles)

  • Coupling Buffer: 50 mM borate buffer, pH 8.5, in 50% acetonitrile

  • MNP-ITC solution: 50 mM in acetonitrile

  • Nitrogen gas or vacuum centrifuge

Procedure:

  • Dissolve the purified peptide sample in 50 µL of Coupling Buffer.

  • Add a 10-fold molar excess of the MNP-ITC solution to the peptide solution.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

Protocol 2: Cleavage of the MNP-Thiocarbamoyl Amino Acid

Objective: To cleave the MNP-ITC labeled N-terminal amino acid from the peptide chain.

Materials:

  • Dried MNP-thiocarbamoyl peptide

  • Anhydrous trifluoroacetic acid (TFA)

  • n-butyl chloride (or other suitable non-polar organic solvent)

Procedure:

  • Add 20 µL of anhydrous TFA to the dried sample.

  • Incubate at 50°C for 10 minutes.

  • Add 100 µL of n-butyl chloride to extract the cleaved anilinothiazolinone (ATZ) derivative.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the phases. The upper organic phase contains the ATZ-amino acid derivative.

  • Carefully collect the upper organic phase for the conversion step. The lower aqueous/TFA phase contains the shortened peptide for the next cycle of sequencing.

Protocol 3: Conversion to MNP-TH Amino Acid and HPLC Analysis

Objective: To convert the unstable ATZ derivative to a stable MNP-TH derivative for HPLC identification.

Materials:

  • Collected organic phase from the cleavage step

  • 25% (v/v) aqueous TFA

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • MNP-TH amino acid standards

Procedure:

  • Dry the collected organic phase containing the ATZ derivative.

  • Add 20 µL of 25% aqueous TFA to the dried residue.

  • Incubate at 50°C for 20 minutes to convert the ATZ to the MNP-TH derivative.

  • Dry the sample and redissolve in a suitable solvent for HPLC injection (e.g., acetonitrile/water).

  • Inject the sample into the HPLC system.

  • Separate the MNP-TH amino acid derivative using a suitable gradient on the C18 column.

  • Identify the amino acid by comparing the retention time with that of the known MNP-TH amino acid standards.[3]

Visualizations

Edman_Degradation_Workflow cluster_cycle Edman Degradation Cycle with MNP-ITC start Peptide (n residues) coupling Coupling (+ MNP-ITC) start->coupling mnp_peptide MNP-Peptide coupling->mnp_peptide cleavage Cleavage (+ Anhydrous Acid) mnp_peptide->cleavage atz_derivative ATZ-Amino Acid cleavage->atz_derivative Released short_peptide Shortened Peptide (n-1 residues) cleavage->short_peptide Remaining conversion Conversion (+ Aqueous Acid) atz_derivative->conversion next_cycle Next Cycle short_peptide->next_cycle mnp_th_derivative MNP-TH Amino Acid conversion->mnp_th_derivative hplc HPLC Analysis mnp_th_derivative->hplc identification Amino Acid Identification hplc->identification

Edman Degradation Workflow with MNP-ITC.

Troubleshooting_Logic start Poor Sequencing Efficiency q1 Is there a signal in the first cycle? start->q1 a1_yes Signal decreases with cycles q1->a1_yes Yes a1_no No initial signal q1->a1_no No q2 Are HPLC peaks well-resolved? a1_yes->q2 c1 Check for Blocked N-terminus Verify MNP-ITC activity Increase sample amount a1_no->c1 a2_yes Well-resolved, but low signal q2->a2_yes Yes a2_no Broad or overlapping peaks q2->a2_no No c3 Optimize Coupling/Cleavage steps Check for sample washout a2_yes->c3 c2 Optimize HPLC gradient Ensure complete conversion to MNP-TH Check for contaminants a2_no->c2

References

Validation & Comparative

A Comparative Guide to Isothiocyanate Reagents for Peptide Sequencing: 2-Methoxy-4-nitrophenyl isothiocyanate vs. Phenyl isothiocyanate (PITC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of peptide and protein sequences is a critical aspect of biological research and therapeutic development. The Edman degradation, a foundational method for N-terminal sequencing, utilizes an isothiocyanate to react with the N-terminal amino acid of a peptide, enabling its sequential cleavage and identification. Phenyl isothiocyanate (PITC) has long been the reagent of choice for this application. This guide provides a detailed comparison of the established PITC with a potential, though less documented, alternative: 2-Methoxy-4-nitrophenyl isothiocyanate. The comparison will be based on the well-characterized performance of PITC and a theoretical analysis of the chemical properties of this compound.

Introduction to the Reagents

Phenyl isothiocyanate (PITC) , also known as Edman's reagent, is an aromatic isothiocyanate that has been the cornerstone of automated and manual peptide sequencing for decades.[1][2] Its phenyl group provides a chromophore that facilitates the detection of the resulting phenylthiohydantoin (PTH)-amino acid derivatives by UV-Vis spectroscopy during High-Performance Liquid Chromatography (HPLC) analysis.[3]

This compound is a substituted aromatic isothiocyanate. Its chemical structure includes a methoxy (-OCH3) and a nitro (-NO2) group on the phenyl ring. While its application in peptide sequencing is not widely documented, its structure suggests potential modifications to the reactivity and detectability compared to PITC.

Performance Comparison: A Practical and Theoretical Overview

The effectiveness of an isothiocyanate reagent in Edman degradation is determined by several key factors: the efficiency of the coupling reaction with the N-terminal amino acid, the ease of cleavage of the derivatized amino acid, and the stability and detectability of the resulting thiohydantoin derivative.[3]

FeaturePhenyl isothiocyanate (PITC)This compound (Theoretical)
Coupling Reaction Efficiency High and well-characterized. The reaction kinetics with various amino acids have been extensively studied.[3]Potentially high. The electron-withdrawing nitro group could increase the electrophilicity of the isothiocyanate carbon, potentially accelerating the reaction. The methoxy group is electron-donating but its effect might be outweighed by the nitro group. Steric hindrance from the ortho-methoxy group could slightly decrease the reaction rate compared to PITC.
Cleavage Efficiency Efficient under acidic conditions, leading to the formation of an anilinothiazolinone (ATZ) derivative.[3]Expected to be efficient under acidic conditions, similar to PITC. The electronic effects of the substituents are unlikely to significantly alter the fundamental cleavage mechanism.
Derivative Stability Phenylthiohydantoin (PTH)-amino acids are relatively stable and have been extensively characterized.[3]The stability of 2-methoxy-4-nitrophenylthiohydantoin (MNP-TH)-amino acids is not documented. The nitro group might influence the stability of the thiohydantoin ring.
Detection of Derivatives PTH-amino acids are readily detected by HPLC with UV detection due to the phenyl chromophore.[3]The nitro group is a strong chromophore which would likely lead to a significant red-shift (shift to longer wavelengths) and an increase in the molar absorptivity of the MNP-TH derivatives compared to PTH derivatives. This could potentially enhance the sensitivity of detection by UV-Vis spectroscopy.
Byproducts The Edman degradation process with PITC is known to be highly efficient with minimal side reactions.[4]The potential for different side reactions or byproducts due to the substituents is unknown. The nitro group could potentially participate in side reactions under the harsh acidic and basic conditions of the Edman cycle.

Experimental Protocols

Manual Edman Degradation Protocol using Phenyl isothiocyanate (PITC)

This protocol outlines the fundamental steps of manual Edman degradation.

Materials:

  • Peptide sample (1-10 nmol)

  • Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)[3]

  • Coupling buffer (e.g., pyridine/water/triethylamine in specific, optimized ratios)[3]

  • Anhydrous trifluoroacetic acid (TFA)[3]

  • Heptane

  • Ethyl acetate

  • Aqueous acid for conversion (e.g., 1 N HCl)[3]

  • Nitrogen gas source

  • Heating block or water bath

  • Centrifuge

  • HPLC system for PTH-amino acid analysis

Procedure:

  • Coupling Reaction:

    • Dissolve the peptide sample in the coupling buffer in a small reaction tube.

    • Add the PITC solution to the peptide solution.

    • Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) under a nitrogen atmosphere to prevent oxidation.

    • Dry the sample completely under a stream of nitrogen or using a vacuum centrifuge.

  • Cleavage:

    • Add anhydrous TFA to the dried sample.

    • Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

    • Evaporate the TFA.

  • Extraction of the ATZ-amino acid:

    • Add a non-polar organic solvent (e.g., heptane or ethyl acetate) to the residue.

    • Vortex and centrifuge to separate the phases.

    • The upper organic phase contains the ATZ-amino acid derivative. The lower aqueous/TFA phase contains the shortened peptide.

    • Carefully transfer the organic phase to a new tube.

  • Conversion to PTH-amino acid:

    • Dry the collected organic phase.

    • Add aqueous acid (e.g., 1 N HCl) and heat (e.g., 80°C for 10 minutes) to convert the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.[2]

    • Dry the sample.

  • Analysis:

    • Redissolve the dried PTH-amino acid in a suitable solvent for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a UV detector.

    • Identify the PTH-amino acid by comparing its retention time with that of known standards.

  • Next Cycle:

    • The shortened peptide remaining in the original reaction tube can be subjected to the next cycle of Edman degradation starting from the coupling step.

Visualizations

Edman Degradation Workflow

Edman_Degradation_Workflow Peptide Peptide (N-terminus free) Coupling Coupling Peptide->Coupling + PITC (alkaline conditions) PTC_Peptide Phenylthiocarbamoyl-Peptide (PTC-Peptide) Coupling->PTC_Peptide Cleavage Cleavage PTC_Peptide->Cleavage + Anhydrous Acid (TFA) ATZ_AA Anilinothiazolinone Amino Acid (ATZ-AA) Cleavage->ATZ_AA Shortened_Peptide Shortened Peptide (n-1 residues) Cleavage->Shortened_Peptide Conversion Conversion ATZ_AA->Conversion + Aqueous Acid, Heat Shortened_Peptide->Coupling Next Cycle PTH_AA Phenylthiohydantoin Amino Acid (PTH-AA) Conversion->PTH_AA Analysis HPLC Analysis PTH_AA->Analysis Identification Amino Acid Identification Analysis->Identification

Caption: General workflow of the Edman degradation for N-terminal peptide sequencing.

Signaling Pathway of Reagent Interaction

Reagent_Interaction cluster_peptide Peptide N_Terminus N-Terminal Amino Group (-NH2) Peptide_Backbone Peptide Backbone Nucleophilic_Attack Nucleophilic Attack N_Terminus->Nucleophilic_Attack Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Nucleophilic_Attack Thiocarbamoyl_Adduct Thiocarbamoyl Adduct Nucleophilic_Attack->Thiocarbamoyl_Adduct

Caption: Nucleophilic attack of the N-terminal amino group on the isothiocyanate.

Conclusion

Phenyl isothiocyanate remains the gold standard for Edman degradation due to its well-established protocols, high efficiency, and the extensive characterization of its PTH-amino acid derivatives.[3] While this compound is not a commonly used reagent for this purpose, a theoretical analysis of its structure suggests potential advantages. The presence of the nitro group could enhance the detectability of the resulting thiohydantoin derivatives, potentially leading to increased sensitivity in peptide sequencing. However, the lack of experimental data means that its performance characteristics, including coupling efficiency, derivative stability, and potential for side reactions, are unknown.

For researchers and drug development professionals requiring reliable and validated methods, PITC remains the recommended choice. Further experimental investigation is required to determine if this compound offers any tangible benefits for peptide sequencing applications.

References

Navigating N-Terminal Sequencing: A Comparative Look at Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on N-terminal sequencing, a clear understanding of the available methodologies is paramount for validating protein integrity, identifying modifications, and ensuring product consistency. While a variety of reagents can be employed in the classical Edman degradation method, this guide focuses on the performance of the well-established phenyl isothiocyanate (PITC) and compares this cornerstone technique with the increasingly prevalent mass spectrometry-based approaches.

Currently, specific, publicly available experimental data validating the performance of 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC) for N-terminal sequencing is limited. Therefore, a direct comparison of MNP-ITC with other reagents or methods is not feasible at this time. Instead, this guide provides a comprehensive comparison between the traditional Edman degradation, utilizing the standard reagent PITC, and modern mass spectrometry techniques, offering supporting data and protocols to aid in methodological selection.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for N-terminal sequencing hinges on several factors, including the nature of the sample, the desired depth of analysis, and the presence of post-translational modifications. The following table summarizes the key performance characteristics of each method.

FeatureEdman Degradation (PITC-based)Mass Spectrometry (MS-based)
Principle Sequential chemical degradation of the N-terminal amino acid.[1][2][3]Analysis of mass-to-charge ratio of peptide fragments.
Throughput Low; one sample at a time.[4]High; suitable for complex mixtures.
Sequence Length Typically 20-30 residues, up to 50-60 under optimal conditions.[1]Can provide full-sequence coverage.[5]
Blocked N-termini Not suitable for proteins with modified N-termini (e.g., acetylation).[1][6]Can identify and characterize blocked N-termini.
Sample Purity Requires a highly purified protein sample.Can analyze complex protein mixtures.
Data Interpretation Direct and straightforward interpretation of chromatographic data.[4]Requires sophisticated software and database searching.
Sensitivity Picomole range (10-100 pmol).[1]Nanogram to picogram range.[5]
Post-Translational Modifications (PTMs) Limited ability to identify PTMs.Can identify and locate a wide range of PTMs.
Isoleucine/Leucine Discrimination Can distinguish between isobaric amino acids.Cannot typically distinguish between isobaric amino acids.

Experimental Protocols

N-Terminal Sequencing via Automated Edman Degradation (PITC)

This protocol outlines the general steps for automated N-terminal sequencing using phenyl isothiocyanate.

1. Sample Preparation:

  • Ensure the protein or peptide sample is highly purified (typically >90%).

  • The sample should be free of interfering substances such as amino-containing buffers (e.g., Tris), glycine, and detergents.

  • For proteins in gels, electroblot the protein onto a PVDF membrane.

2. Automated Sequencing Cycle:

The following steps are performed in an automated protein sequencer:

  • Coupling: The purified peptide is immobilized on a solid support and reacts with phenyl isothiocyanate (PITC) under alkaline conditions (pH ~9.0) to form a phenylthiocarbamoyl-peptide (PTC-peptide).[3]

  • Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.[7]

  • Extraction: The ATZ-amino acid is extracted with an organic solvent.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.

  • Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to a standard chromatogram of known PTH-amino acids.[4]

  • Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to sequence the subsequent amino acid.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

Edman_Degradation_Workflow cluster_cycle Automated Sequencing Cycle Coupling Coupling (PITC, alkaline pH) Cleavage Cleavage (Anhydrous TFA) Coupling->Cleavage PTC-Peptide Extraction Extraction (Organic Solvent) Cleavage->Extraction ATZ-Amino Acid Shortened_Peptide Shortened Peptide (Ready for next cycle) Cleavage->Shortened_Peptide Conversion Conversion (Aqueous Acid) Extraction->Conversion HPLC HPLC Analysis (Identify PTH-Amino Acid) Conversion->HPLC Peptide Purified Peptide (Immobilized) Peptide->Coupling

Caption: Workflow of a single cycle in automated Edman degradation.

Method_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry Edman_Principle Sequential Chemical Degradation Edman_Adv Advantages: - Direct sequence readout - Distinguishes I/L - Well-established Edman_Principle->Edman_Adv Edman_Disadv Disadvantages: - Low throughput - Blocked N-termini are problematic - Requires pure sample Edman_Principle->Edman_Disadv MS_Principle Mass-to-Charge Ratio Analysis MS_Adv Advantages: - High throughput - Handles complex mixtures - Identifies PTMs & blocked N-termini MS_Principle->MS_Adv MS_Disadv Disadvantages: - Indirect sequence inference - Database dependent - Cannot distinguish I/L MS_Principle->MS_Disadv Protein_Sample Protein Sample Protein_Sample->Edman_Principle Protein_Sample->MS_Principle

References

advantages of using 2-Methoxy-4-nitrophenyl isothiocyanate over other sequencing reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise N-terminal sequencing of proteins and peptides, the choice of sequencing reagent is paramount to achieving high sensitivity and reliable results. The Edman degradation remains a foundational technique for this purpose, and while phenyl isothiocyanate (PITC) has traditionally been the reagent of choice, alternatives such as 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC) offer distinct advantages. This guide provides an objective comparison of MNP-ITC with other common sequencing reagents, supported by theoretical benefits derived from its chemical structure and general principles of Edman chemistry.

Performance Comparison of Sequencing Reagents

The efficacy of a sequencing reagent in Edman degradation is determined by its coupling efficiency, the stability of the resulting thiohydantoin (PTH) derivative, and the sensitivity of detection. The introduction of specific chemical moieties to the phenyl ring of the isothiocyanate can significantly enhance these properties.

While direct, peer-reviewed quantitative comparisons for MNP-ITC are not extensively documented, its advantages can be inferred from its chemical structure. The presence of a nitro group (-NO2) and a methoxy group (-OCH3) on the phenyl ring is designed to improve the chromophoric properties of the resulting PTH-amino acid derivative, thereby increasing detection sensitivity.

Below is a table summarizing the key performance characteristics of MNP-ITC in comparison to the standard PITC and another alternative, a fluorescently labeled isothiocyanate.

FeaturePhenyl isothiocyanate (PITC)This compound (MNP-ITC)Fluorescein isothiocyanate (FITC)
Principle Standard Edman degradation with UV detection of PTH-amino acids.Edman degradation with enhanced UV-Vis detection of the chromophoric MNP-TH-amino acid derivatives.Edman degradation with highly sensitive fluorescence detection of the fluorescein-thiohydantoin (FTH)-amino acid derivatives.
Detection Method HPLC with UV detectionHPLC with UV-Vis detectionHPLC with fluorescence detection
Theoretical Sensitivity Picomole rangePotentially higher than PITC in the picomole range due to increased molar absorptivity.Femtomole to picomole range
Advantages Well-established protocols and extensive literature.[1]- Enhanced chromophoric properties for improved UV-Vis detection.- Electron-withdrawing nitro group can facilitate the cleavage step.- Significantly higher sensitivity.- Suitable for low-abundance protein samples.
Disadvantages Lower sensitivity compared to newer reagents.- Limited published data on performance metrics.- May require optimization of HPLC detection wavelengths.- Potential for photobleaching.- Can be more expensive.- May require specialized fluorescence detectors.

The Edman Degradation Workflow

The Edman degradation is a cyclical process that sequentially removes one amino acid at a time from the N-terminus of a peptide. The workflow consists of three main steps: coupling, cleavage, and conversion.

Edman_Degradation_Workflow Peptide Peptide (n residues) Coupling Coupling (+ MNP-ITC) Peptide->Coupling MNPTC_Peptide MNPTC-Peptide Coupling->MNPTC_Peptide Cleavage Cleavage (+ Anhydrous Acid) MNPTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid (Released) Cleavage->ATZ_AA Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide Conversion Conversion (+ Aqueous Acid) ATZ_AA->Conversion Next_Cycle Next Cycle Short_Peptide->Next_Cycle MNPTH_AA MNP-TH-Amino Acid Conversion->MNPTH_AA HPLC HPLC Analysis MNPTH_AA->HPLC Identification Amino Acid Identification HPLC->Identification

Edman degradation workflow using MNP-ITC.

Experimental Protocol: N-terminal Sequencing using MNP-ITC

This protocol outlines the general steps for manual Edman degradation. Automated sequencers will follow a similar chemical process.

Materials:

  • Purified peptide or protein sample (1-10 nmol)

  • This compound (MNP-ITC) solution (e.g., 5% v/v in a suitable solvent like pyridine)

  • Coupling buffer (e.g., pyridine/water/triethylamine in appropriate ratios)

  • Anhydrous trifluoroacetic acid (TFA)

  • Heptane and Ethyl acetate for extraction

  • Aqueous acid for conversion (e.g., 1 N HCl)

  • Nitrogen gas source

  • Heating block

  • HPLC system for analysis

Procedure:

  • Coupling Reaction:

    • Dissolve the peptide sample in the coupling buffer in a reaction vial.

    • Add the MNP-ITC solution to the peptide solution.

    • Incubate the mixture under an inert atmosphere (nitrogen) to prevent degradation of the reagent.

  • Extraction of Reagent and Byproducts:

    • After the coupling reaction is complete, perform a series of extractions with heptane and ethyl acetate to remove excess MNP-ITC and its byproducts.

    • Dry the aqueous phase containing the derivatized peptide under a stream of nitrogen.

  • Cleavage:

    • Add anhydrous trifluoroacetic acid (TFA) to the dried sample to cleave the N-terminal MNP-thiocarbamoyl-amino acid as an anilinothiazolinone (ATZ) derivative.

    • Incubate at an elevated temperature (e.g., 50°C) for a short period.

    • Dry the sample to remove the TFA.

  • Extraction of the ATZ-amino acid:

    • Extract the ATZ-amino acid derivative with an organic solvent (e.g., butyl chloride). The remaining peptide (n-1 residues) remains in the aqueous phase for the next cycle of degradation.

  • Conversion:

    • Convert the unstable ATZ-amino acid to the more stable 2-methoxy-4-nitrophenylthiohydantoin (MNP-TH)-amino acid by heating in the presence of an aqueous acid.

  • Identification:

    • Inject the MNP-TH-amino acid derivative into an HPLC system.

    • Identify the amino acid by comparing its retention time with that of known MNP-TH-amino acid standards.

Advantages of MNP-ITC Over Other Reagents

The key advantages of this compound stem from the electronic properties of its substituents, which are intended to enhance the detection of the final PTH-amino acid derivative.

MNP_ITC_Advantages MNP_ITC 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC) Nitro_Group Nitro Group (-NO2) (Electron-withdrawing) MNP_ITC->Nitro_Group Methoxy_Group Methoxy Group (-OCH3) (Electron-donating) MNP_ITC->Methoxy_Group Enhanced_Chromophore Enhanced Chromophoric Properties Nitro_Group->Enhanced_Chromophore Facilitated_Cleavage Potentially Facilitated Cleavage Step Nitro_Group->Facilitated_Cleavage Altered_Kinetics Altered Reaction Kinetics Methoxy_Group->Altered_Kinetics Increased_Sensitivity Increased Detection Sensitivity (Higher Molar Absorptivity) Enhanced_Chromophore->Increased_Sensitivity

Theoretical advantages of MNP-ITC.

References

A Comparative Guide to N-Terminal Protein Sequencing Reagents: Evaluating 2-Methoxy-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, N-terminal sequencing remains a critical technique for protein identification, verification of recombinant protein expression, and understanding protein function. The foundational method for this has long been the Edman degradation, a stepwise process of identifying amino acid residues from the N-terminus of a polypeptide. The choice of sequencing reagent is paramount to the success of this technique. This guide provides a comparative overview of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPIT) in the context of the gold standard, Phenyl isothiocyanate (PITC), and other alternatives for N-terminal protein sequencing.

The Edman Degradation: A Stepwise Approach to Protein Sequencing

The Edman degradation is a cyclical chemical process that involves three primary steps: coupling, cleavage, and conversion.[1][2][3] This method sequentially removes one amino acid at a time from the amino end of a peptide.[4][5]

  • Coupling: The peptide is reacted with an isothiocyanate reagent, such as PITC, under alkaline conditions. This forms a covalent bond between the isothiocyanate group and the free N-terminal amino group of the peptide, resulting in a phenylthiocarbamoyl (PTC) peptide.[1][4]

  • Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This step cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact for the next cycle.[1][6]

  • Conversion and Identification: The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. This PTH-amino acid is then identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) by comparing its retention time to known standards.[1][3][6]

Performance Comparison of Sequencing Reagents

The ideal reagent for Edman degradation should exhibit high coupling efficiency, produce stable and easily detectable PTH derivatives, and have minimal side reactions.[1] While PITC is the most established reagent, various substituted isothiocyanates have been explored to enhance sensitivity and detection.

This compound (MNPIT) vs. Phenyl isothiocyanate (PITC)

Direct quantitative performance data for MNPIT in peer-reviewed literature is limited. However, a qualitative comparison can be made based on the known effects of its chemical substituents.

FeaturePhenyl isothiocyanate (PITC)This compound (MNPIT) (Inferred)
Reactivity Standard reactivity with N-terminal amino groups.Potentially higher reactivity due to the electron-withdrawing nitro group, which can make the isothiocyanate carbon more electrophilic. The methoxy group may have a slight donating effect, but the nitro group's influence is likely dominant.
Detection PTH-amino acids are detected by UV absorbance.The nitro group is a chromophore, which could potentially enhance UV detection of the resulting PTH-amino acid derivative, possibly leading to higher sensitivity.
Solubility Soluble in appropriate organic solvents for the reaction.The polarity introduced by the methoxy and nitro groups might alter solubility characteristics, potentially requiring optimization of reaction and extraction solvents.
Stability PTH-amino acid derivatives are stable for HPLC analysis.The stability of the MNPIT-derived PTH-amino acids would need experimental verification, as the substituents could influence ring stability.
Availability Widely available from various chemical suppliers.Less common than PITC, may have limited commercial availability.

Experimental Protocols

The following is a generalized protocol for N-terminal protein sequencing using Edman degradation. This protocol can be adapted for use with different isothiocyanate reagents, including MNPIT, although optimization of reaction conditions may be necessary.

Sample Preparation
  • Protein Purity: The protein sample must be highly purified (>90%) to avoid interference from other proteins.[7]

  • Sample Immobilization: For automated sequencing, the protein sample is typically immobilized on a solid support, such as a PVDF membrane.[8]

  • N-terminal Accessibility: Ensure the N-terminus of the protein is not blocked (e.g., by acetylation), as this will prevent the coupling reaction.[2][8]

Edman Degradation Workflow
  • Coupling Reaction:

    • Dissolve the immobilized protein in a suitable coupling buffer (e.g., N-methylmorpholine buffer, pH 8.5).

    • Add a solution of the isothiocyanate reagent (e.g., PITC or MNPIT) in an organic solvent (e.g., acetonitrile).

    • Incubate at a controlled temperature (e.g., 50°C) for a specified time to allow for the coupling reaction to complete.

    • Wash the support extensively with a solvent like ethyl acetate to remove excess reagent and by-products.

  • Cleavage Reaction:

    • Treat the support with anhydrous trifluoroacetic acid (TFA).

    • Incubate for a short period to cleave the N-terminal amino acid as an ATZ derivative.

    • Extract the ATZ-amino acid with an organic solvent (e.g., butyl chloride). The remaining peptide is left on the support for the next cycle.

  • Conversion and Analysis:

    • The extracted ATZ-amino acid is converted to the more stable PTH-amino acid by heating in an aqueous acid solution (e.g., 25% TFA).

    • The resulting PTH-amino acid is dried and then redissolved in a suitable solvent for injection into an HPLC system.

    • The PTH-amino acid is identified by comparing its retention time with those of known standards.

Visualizing the Workflow

Edman_Degradation_Workflow cluster_cycle Edman Degradation Cycle cluster_analysis Analysis Peptide Peptide (n residues) Coupling Coupling (+ Isothiocyanate Reagent) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (+ Anhydrous Acid) PTC_Peptide->Cleavage ATZ_Amino_Acid ATZ-Amino Acid (Released) Cleavage->ATZ_Amino_Acid Shortened_Peptide Shortened Peptide (n-1 residues) Cleavage->Shortened_Peptide Remains for next cycle Conversion Conversion (+ Aqueous Acid) ATZ_Amino_Acid->Conversion PTH_Amino_Acid PTH-Amino Acid Conversion->PTH_Amino_Acid HPLC HPLC Analysis PTH_Amino_Acid->HPLC Identification Amino Acid Identification HPLC->Identification

Caption: The Edman degradation workflow for N-terminal protein sequencing.

Alternative and Complementary Technologies

While Edman degradation is a powerful tool, it has limitations, such as its inability to sequence proteins with blocked N-termini and its decreasing efficiency with longer peptides.[2][4] Modern proteomics often employs a multi-pronged approach.

Mass Spectrometry-Based Sequencing

Mass spectrometry (MS) has become a dominant technology in protein sequencing. Techniques like tandem mass spectrometry (MS/MS) can determine peptide sequences from complex mixtures.[6] Isothiocyanate reagents, such as 4-sulfophenyl isothiocyanate, can be used to derivatize peptides to enhance their fragmentation and sequencing by MS.[9]

Mass_Spectrometry_Workflow Protein Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Derivatization Optional Derivatization (e.g., with SPITC) Peptide_Mixture->Derivatization LC_MS LC-MS/MS Analysis Peptide_Mixture->LC_MS Direct Analysis Derivatization->LC_MS Data_Analysis Data Analysis & Database Search LC_MS->Data_Analysis Sequence_ID Peptide/Protein Identification Data_Analysis->Sequence_ID

Caption: A typical workflow for mass spectrometry-based protein sequencing.

Conclusion

While this compound is not as established as PITC for N-terminal protein sequencing, its chemical structure suggests potential advantages in reactivity and detection that warrant further investigation. For researchers looking to optimize Edman degradation, particularly for enhanced sensitivity, exploring substituted isothiocyanates like MNPIT could be a promising avenue. However, this would require rigorous validation and optimization of the experimental protocol. In the broader context of protein analysis, a combination of Edman degradation and mass spectrometry often provides the most comprehensive characterization of a protein's sequence and modifications.

References

comparative analysis of different isothiocyanate reagents for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of proteins with fluorescent probes is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide array of applications. Isothiocyanates are a class of amine-reactive reagents that have long been favored for their ability to form stable thiourea bonds with the primary amino groups of proteins, such as the N-terminus and the epsilon-amino group of lysine residues.[1] This guide provides a comparative analysis of commonly used isothiocyanate reagents, offering insights into their spectral properties, labeling protocols, and key considerations for their application.

Comparative Analysis of Common Isothiocyanate Reagents

The choice of an isothiocyanate reagent is primarily dictated by the specific experimental requirements, including the excitation and emission wavelengths needed for fluorescence detection, the quantum yield of the fluorophore, and the stability of the resulting protein conjugate. Below is a summary of the key properties of several widely used isothiocyanate reagents.

ReagentMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Color of Emitted Light
Fluorescein Isothiocyanate (FITC) 389.4[2]495[2]525[2]Green
Tetramethylrhodamine Isothiocyanate (TRITC) 478.97[3]541-560[3][4]572-590[3][4]Red-Orange
Rhodamine B Isothiocyanate (RBITC) 536.1570[5]595[5]Orange-Red[6]
Eosin-5-Isothiocyanate (EITC) 704.96[7]521[7]544[7]Orange-Red

Experimental Workflow for Protein Labeling

The general workflow for labeling proteins with isothiocyanate reagents involves several key steps, from protein preparation to the final analysis of the labeled conjugate. This process is illustrated in the diagram below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Purification & Buffer Exchange) Conjugation Conjugation Reaction (Protein + Reagent) Protein_Prep->Conjugation Reagent_Prep Isothiocyanate Reagent (Dissolution in DMSO/DMF) Reagent_Prep->Conjugation Purification Removal of Unreacted Dye (Gel Filtration, Dialysis) Conjugation->Purification Analysis Characterization of Conjugate (Spectroscopy, SDS-PAGE) Purification->Analysis

Caption: General experimental workflow for protein labeling with isothiocyanate reagents.

Detailed Experimental Protocol: Protein Labeling with FITC

This protocol provides a general procedure for labeling a protein with Fluorescein Isothiocyanate (FITC). The specific amounts and incubation times may require optimization depending on the protein being labeled.

Materials:

  • Purified protein of interest

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.0.[3] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[8]

  • Purification resin (e.g., Sephadex G-25) for gel filtration or dialysis tubing

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 2-10 mg/mL.[8]

    • If the protein solution contains interfering substances like Tris or ammonia, dialyze it against the conjugation buffer before proceeding.

  • FITC Solution Preparation:

    • Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[2] This solution should be prepared fresh for each labeling reaction.

  • Conjugation Reaction:

    • Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 20- to 25-fold molar excess of FITC to protein.[3]

    • Protect the reaction mixture from light by wrapping the container in aluminum foil.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 8 hours with continuous gentle stirring.[2]

  • Purification:

    • Separate the labeled protein from unreacted FITC using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the storage buffer.[8]

    • The first colored band to elute from the column is the FITC-labeled protein.

    • Alternatively, remove the unreacted dye by dialysis against the storage buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).[2]

    • The ratio of fluorescein to protein (F/P ratio) can be calculated using specific formulas that account for the absorbance of FITC at 280 nm.

    • Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess the integrity of the protein.

Application of Labeled Proteins: Direct Immunoassay

Fluorescently labeled proteins, particularly antibodies, are fundamental tools in immunoassays for the detection and quantification of specific antigens. The following diagram illustrates the principle of a direct immunoassay.

G cluster_assay Direct Immunoassay Antigen Antigen Labeled_Ab Labeled Primary Antibody (FITC) Antigen->Labeled_Ab Binding Detection Fluorescence Detection Labeled_Ab->Detection Signal

Caption: Principle of a direct immunoassay using a fluorescently labeled primary antibody.

Key Considerations for Isothiocyanate Labeling

  • pH of Reaction: The reaction of isothiocyanates with primary amines is most efficient at a pH between 8.0 and 9.5.[3] At this pH, the amino groups are deprotonated and more nucleophilic.

  • Reactivity and Stability: While isothiocyanates are effective, the resulting thiourea bond can exhibit limited stability over time.[9] For applications requiring very high stability, other amine-reactive chemistries like N-hydroxysuccinimide (NHS) esters may be considered.

  • Specificity: Isothiocyanates can also react with other nucleophilic groups on proteins, such as sulfhydryls, although the reaction with primary amines is generally favored at alkaline pH.[3]

  • Impact on Protein Function: The degree of labeling should be carefully controlled. Over-labeling can potentially lead to protein precipitation or a loss of biological activity due to the modification of critical lysine residues.

By carefully selecting the appropriate isothiocyanate reagent and optimizing the labeling conditions, researchers can generate robustly labeled proteins for a multitude of applications in life sciences and drug discovery.

References

A Comparative Guide to N-Terminal Amine Specificity: 2-Methoxy-4-nitrophenyl Isothiocyanate vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient sequencing of proteins is a cornerstone of discovery. The Edman degradation, a venerable method for N-terminal sequencing, relies on the specific reaction of an isothiocyanate with the N-terminal α-amino group of a polypeptide. This guide provides a detailed comparison of 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC) with other commonly used isothiocyanate reagents, offering insights into their specificity, performance, and the experimental protocols that underpin their application.

The ideal reagent for N-terminal sequencing should exhibit high reactivity and specificity for the α-amino group of the N-terminal residue, with minimal side reactions involving the ε-amino group of lysine residues or other nucleophilic side chains. This ensures a high repetitive yield and accurate sequence determination. Phenylisothiocyanate (PITC) has long been the gold standard in Edman degradation. However, the development of alternative reagents, such as MNPITC, aims to improve upon the sensitivity, reaction kinetics, or ease of detection of the resulting amino acid derivatives.

Performance Comparison of N-Terminal Sequencing Reagents

The selection of an appropriate isothiocyanate reagent is critical for the success of N-terminal sequencing. The following table summarizes key performance characteristics of MNPITC in comparison to the traditional PITC and another alternative, Fluorescein isothiocyanate (FITC), which offers a fluorescent tag for detection.

FeatureThis compound (MNPITC)Phenylisothiocyanate (PITC)Fluorescein Isothiocyanate (FITC)
Specificity for N-terminal α-amine High, but quantitative data on α- vs. ε-amine reactivity is not readily available in comparative studies. The electron-withdrawing nitro group and electron-donating methoxy group are expected to modulate reactivity.High, with well-established protocols to favor N-terminal labeling.[1]Generally high under controlled pH, but can also react with lysine residues.[2]
Reaction Conditions (Coupling) Typically mildly alkaline conditions (pH 8-9) to deprotonate the N-terminal α-amino group.Mildly alkaline conditions (pH 8-9) are standard for the coupling reaction.[1]Alkaline pH (typically around 9.0-9.5) is required for efficient labeling of amines.[2]
Cleavage Efficiency Expected to be high under anhydrous acidic conditions, similar to other isothiocyanates, but specific yield data is not widely published.High, with repetitive yields often exceeding 98% in automated sequencers.[1]Not typically used for sequential degradation in the same manner as PITC due to the bulky nature of the fluorescent tag.
Detection Method UV-Vis spectrophotometry (due to the nitrophenyl group).UV-Vis spectrophotometry.Fluorescence detection, offering high sensitivity.[2]
Potential Side Reactions Potential for side reactions with lysine ε-amino groups and other nucleophiles (e.g., cysteine, tyrosine) under non-optimal conditions.Can react with the ε-amino group of lysine, though this is minimized by controlling the pH.[3]Similar potential for side reactions with other nucleophilic amino acid side chains.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high specificity and efficiency in N-terminal labeling. Below are representative protocols for the coupling reaction in Edman degradation using a generic isothiocyanate.

Protocol 1: N-Terminal Labeling of Proteins/Peptides with Isothiocyanates (General)

1. Sample Preparation:

  • The protein or peptide sample must be purified and free of any primary amine-containing contaminants.

  • The sample should be dissolved in a suitable buffer, typically a coupling buffer such as 100 mM N-ethylmorpholine acetate, pH 8.5.

2. Coupling Reaction:

  • The isothiocyanate reagent (e.g., MNPITC or PITC) is dissolved in an organic solvent like acetonitrile or acetone.

  • The reagent is added to the protein/peptide solution in a molar excess (typically 10- to 50-fold).

  • The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 30-60 minutes). The mildly alkaline pH facilitates the nucleophilic attack of the unprotonated N-terminal α-amino group on the isothiocyanate.[1]

3. Extraction of Excess Reagent and Byproducts:

  • After the coupling reaction, the excess reagent and byproducts are removed by extraction with an organic solvent (e.g., ethyl acetate or n-heptane/ethyl acetate mixture). This step is critical to prevent interference in the subsequent cleavage and analysis steps.

4. Cleavage of the N-Terminal Residue:

  • The derivatized protein/peptide is dried and then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).

  • This acidic condition cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative.

5. Conversion to a Stable PTH-Amino Acid:

  • The thiazolinone derivative is extracted and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by heating in an aqueous acid solution (e.g., 25% TFA).

6. Analysis:

  • The PTH-amino acid is identified by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known standards.

Visualizing the Chemistry and Workflow

To better understand the processes involved in N-terminal sequencing, the following diagrams illustrate the key chemical reaction, the experimental workflow, and a logical decision-making process for reagent selection.

ReactionMechanism Peptide Peptide with N-terminal Amine (R-NH2) Coupling Coupling Reaction (Alkaline pH) Peptide->Coupling MNPITC 2-Methoxy-4-nitrophenyl Isothiocyanate (MNP-N=C=S) MNPITC->Coupling PTC_Peptide MNP-thiocarbamoyl-Peptide Coupling->PTC_Peptide Cleavage Cleavage (Anhydrous Acid) PTC_Peptide->Cleavage Thiazolinone Thiazolinone-Amino Acid Cleavage->Thiazolinone Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide Conversion Conversion (Aqueous Acid) Thiazolinone->Conversion PTH_AA PTH-Amino Acid (Identified by HPLC) Conversion->PTH_AA

Fig. 1: Reaction mechanism of MNPITC with an N-terminal amine.

ExperimentalWorkflow cluster_cycle Edman Degradation Cycle Coupling 1. Coupling with MNPITC Extraction1 2. Extraction of Excess Reagent Coupling->Extraction1 Cleavage 3. Cleavage with Anhydrous Acid Extraction1->Cleavage Extraction2 4. Extraction of Thiazolinone-AA Cleavage->Extraction2 Conversion 5. Conversion to PTH-AA Extraction2->Conversion HPLC 6. HPLC Analysis Conversion->HPLC ShortenedPeptide Shortened Peptide for Next Cycle HPLC->ShortenedPeptide Identify Amino Acid Start Purified Protein/Peptide Start->Coupling ShortenedPeptide->Coupling End Sequence Determined ShortenedPeptide->End After multiple cycles ReagentSelection Start Start: Need for N-terminal Sequencing Sensitivity High Sensitivity Required? Start->Sensitivity Standard Standard UV Detection Sufficient? Sensitivity->Standard No FITC Use FITC (Fluorescence Detection) Sensitivity->FITC Yes PITC Use PITC (Well-established) Standard->PITC Yes MNPITC Consider MNPITC (Potentially higher UV signal) Standard->MNPITC No, need enhanced UV detection End Proceed with Selected Reagent PITC->End MNPITC->End FITC->End

References

A Researcher's Guide to Quantitative Protein N-Terminal Analysis: A Comparative Look at 2-Methoxy-4-nitrophenyl isothiocyanate and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of a protein's N-terminus is paramount for understanding its function, stability, and mechanism of action. This guide provides a comprehensive comparison of quantitative N-terminal analysis methods, with a special focus on the emerging reagent 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC). We will delve into the established methodologies of Edman degradation and mass spectrometry-based approaches, offering a side-by-side look at their principles, performance, and experimental protocols, supported by experimental data where available.

Introduction to N-Terminal Analysis

The N-terminus of a protein is a critical determinant of its biological activity, subcellular localization, and turnover rate. Post-translational modifications at the N-terminus, such as acetylation, formylation, or proteolytic processing, can profoundly alter a protein's function. Consequently, accurate and quantitative analysis of the N-terminal amino acid sequence is a cornerstone of proteomics and drug development.

Historically, Edman degradation has been the gold standard for sequential N-terminal sequencing.[1] However, the advent of high-resolution mass spectrometry has ushered in an era of high-throughput "N-terminomics," enabling the global and quantitative analysis of N-termini in complex biological samples.[2] Within this landscape, novel chemical labeling reagents like MNPITC are being explored to enhance the sensitivity and scope of N-terminal analysis.

Comparison of N-Terminal Analysis Methodologies

The choice of method for N-terminal analysis depends on several factors, including the sample complexity, the amount of protein available, the desired throughput, and whether de novo sequencing or identification of known N-termini is the primary goal. Below is a comparative overview of the leading techniques.

FeatureEdman Degradation (e.g., with PITC)Mass Spectrometry-Based MethodsThis compound (MNPITC)
Principle Stepwise chemical degradation and identification of N-terminal amino acids.[1]Identification of N-terminal peptides by mass-to-charge ratio after enzymatic digestion.[3]Chemical derivatization of the N-terminus for subsequent analysis, likely by Edman degradation or mass spectrometry.
Throughput Low; one protein at a time.[4]High; thousands of proteins in a single experiment.Potentially high, depending on the downstream analytical method.
Sensitivity Picomole range (10-100 pmol).[1]Femtomole to attomole range.Expected to be high due to the chromophoric and electron-withdrawing groups enhancing detection.
Sample Purity Requires highly purified protein.[4]Can analyze complex mixtures.Dependent on the analytical method; likely more flexible than traditional Edman degradation.
Blocked N-termini Not applicable if the N-terminus is chemically modified.[1]Can identify many types of N-terminal modifications.Not applicable for blocked N-termini.
De Novo Sequencing Yes, provides direct sequence information.[2]Possible with specialized fragmentation techniques and software.Potentially, if coupled with Edman degradation.
Quantitative Analysis Limited.Robust quantitative methods available (e.g., SILAC, iTRAQ, TMT, label-free).Potentially quantitative, especially when coupled with mass spectrometry using isotopic labeling strategies.

In-Depth Look at this compound (MNPITC)

While extensive quantitative data directly comparing MNPITC to other reagents is still emerging in peer-reviewed literature, its chemical structure suggests several advantages for N-terminal protein analysis. The isothiocyanate group (-N=C=S) is a well-established functional group for selectively reacting with the primary amine of a protein's N-terminus under mildly alkaline conditions.[5]

The key features of the MNPITC reagent are the methoxy (-OCH3) and nitro (-NO2) groups on the phenyl ring. These substituents are expected to enhance the performance of the reagent in two primary ways:

  • Enhanced Detectability: The nitrophenyl group is a strong chromophore, which would facilitate the detection of labeled amino acids by UV-Vis spectroscopy, a common detection method in HPLC systems used for Edman degradation. This could lead to higher sensitivity compared to the standard phenyl isothiocyanate (PITC).

  • Improved Ionization in Mass Spectrometry: The electron-withdrawing nature of the nitro group can influence the fragmentation of the derivatized N-terminal amino acid in a mass spectrometer, potentially leading to more predictable fragmentation patterns and more confident identification.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate N-terminal analysis. Below are representative protocols for the major techniques discussed.

Protocol 1: Edman Degradation using Phenyl isothiocyanate (PITC)

This protocol outlines the manual procedure for the first cycle of Edman degradation. Automated sequencers perform these steps iteratively.

Materials:

  • Purified protein sample (10-100 pmol)

  • Phenyl isothiocyanate (PITC)

  • Coupling buffer: N-methylmorpholine buffer, pH 8.5

  • Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)

  • Conversion buffer: 1 N HCl

  • HPLC system for PTH-amino acid analysis

Procedure:

  • Coupling: a. Dissolve the protein sample in the coupling buffer. b. Add a solution of PITC in an organic solvent (e.g., heptane). c. Incubate at 50°C for 30 minutes to form the phenylthiocarbamoyl (PTC)-protein. d. Lyophilize the sample to remove the buffer and excess reagent.

  • Cleavage: a. Add anhydrous TFA to the dried PTC-protein. b. Incubate at 50°C for 15 minutes to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid. c. Evaporate the TFA under a stream of nitrogen.

  • Conversion: a. Add 1 N HCl to the dried sample. b. Incubate at 80°C for 10 minutes to convert the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: a. Inject the PTH-amino acid solution into an HPLC system. b. Identify the amino acid by comparing its retention time to that of known PTH-amino acid standards.

Protocol 2: Quantitative N-Terminal Analysis using Mass Spectrometry (Generic Workflow)

This protocol provides a general workflow for a bottom-up N-terminomics experiment.

Materials:

  • Protein sample (from cell lysate, tissue homogenate, etc.)

  • Lysis buffer with protease inhibitors

  • Denaturing agent (e.g., urea, SDS)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • N-terminal labeling reagent (optional, for enrichment or quantification)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Preparation: a. Lyse cells or tissues in a suitable buffer to extract proteins. b. Denature, reduce, and alkylate the proteins to unfold them and modify cysteine residues.

  • N-terminal Labeling (Optional): a. If employing a specific N-terminal enrichment strategy, label the N-termini at this stage according to the manufacturer's protocol.

  • Enzymatic Digestion: a. Digest the proteins into peptides using a specific protease like trypsin.

  • Peptide Fractionation and Desalting: a. Fractionate the complex peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity. b. Desalt the peptides using a C18 column to remove salts and detergents that can interfere with mass spectrometry analysis.[3]

  • LC-MS/MS Analysis: a. Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. b. The mass spectrometer acquires tandem mass spectra (MS/MS) of the eluting peptides.

  • Data Analysis: a. Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra. b. Specialized software tools are used to identify and quantify the N-terminal peptides.

Protocol 3: Representative Protocol for N-Terminal Labeling with MNPITC for Mass Spectrometry

This hypothetical protocol is based on the general principles of isothiocyanate chemistry and standard proteomics workflows. Optimization will be required for specific applications.

Materials:

  • Protein digest sample

  • This compound (MNPITC)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching reagent: e.g., 50 mM Tris-HCl, pH 8.0

  • C18 desalting column

  • LC-MS/MS system

Procedure:

  • Labeling Reaction: a. Dissolve the peptide mixture in the labeling buffer. b. Prepare a fresh solution of MNPITC in an organic solvent like DMSO. c. Add the MNPITC solution to the peptide mixture at a specific molar ratio (e.g., 10:1 reagent to total peptide N-termini). d. Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching: a. Add the quenching reagent to stop the labeling reaction by consuming any excess MNPITC.

  • Sample Cleanup: a. Acidify the sample with trifluoroacetic acid (TFA) to a pH of ~2-3. b. Desalt the labeled peptides using a C18 desalting column to remove excess reagent and byproducts.

  • LC-MS/MS Analysis and Data Interpretation: a. Analyze the labeled peptides by LC-MS/MS. b. During database searching, specify a variable modification on the peptide N-termini corresponding to the mass of the MNPITC label.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Edman_Degradation_Workflow Protein Purified Protein Coupling Coupling with PITC (pH 8.5, 50°C) Protein->Coupling PTC_Protein PTC-Protein Coupling->PTC_Protein Cleavage Cleavage with TFA (50°C) PTC_Protein->Cleavage ATZ_AminoAcid ATZ-Amino Acid + Shortened Protein Cleavage->ATZ_AminoAcid Conversion Conversion with HCl (80°C) ATZ_AminoAcid->Conversion PTH_AminoAcid PTH-Amino Acid Conversion->PTH_AminoAcid HPLC HPLC Analysis PTH_AminoAcid->HPLC Identification Amino Acid Identification HPLC->Identification

Caption: Workflow of a single cycle of Edman degradation for N-terminal sequencing.

Mass_Spectrometry_N_Terminomics_Workflow Sample Complex Protein Sample (e.g., Cell Lysate) Preparation Protein Extraction, Denaturation, Reduction, Alkylation Sample->Preparation Digestion Enzymatic Digestion (e.g., Trypsin) Preparation->Digestion Labeling N-terminal Labeling (Optional, e.g., with MNPITC) Digestion->Labeling Fractionation Peptide Fractionation & Desalting Labeling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS DataAnalysis Database Searching & N-terminal Identification LCMS->DataAnalysis

Caption: General workflow for mass spectrometry-based N-terminomics.

Isothiocyanate_Labeling_Chemistry cluster_reactants Reactants cluster_product Product Protein Protein N-terminus (R-NH2) Labeled_Protein Labeled Protein (R-NH-C(=S)-NH-Ar) Protein->Labeled_Protein + MNPITC MNPITC (Ar-N=C=S) MNPITC->Labeled_Protein

Caption: Chemical reaction of an isothiocyanate with a protein's N-terminal amine.

Conclusion

The quantitative analysis of protein N-termini is a dynamic field with a range of powerful techniques at the disposal of researchers. While Edman degradation remains a valuable tool for the precise sequencing of purified proteins, mass spectrometry-based methods offer unparalleled throughput and the ability to analyze complex samples and post-translational modifications. The development of novel reagents like this compound holds the promise of further enhancing the sensitivity and capabilities of both of these platforms. As research demands continue to evolve, the strategic selection and application of these methodologies will be crucial for advancing our understanding of protein biology and for the development of new therapeutics.

References

Navigating the Nuances of N-Terminal Sequencing: A Comparative Guide to PITC and 2-Methoxy-4-nitrophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, N-terminal sequencing remains a cornerstone for protein identification, characterization of post-translational modifications, and quality control of biopharmaceuticals. The Edman degradation, a stepwise chemical method, has long been the gold standard for this purpose. The choice of reagent for this intricate process is critical to its success. This guide provides a comprehensive comparison of the traditional Edman reagent, Phenyl isothiocyanate (PITC), with a lesser-known alternative, 2-Methoxy-4-nitrophenyl isothiocyanate (MNPITC), highlighting the significant limitations of the latter.

The Edman degradation method systematically removes one amino acid at a time from the N-terminus of a protein or peptide.[1][2][3] This is achieved through a cyclical series of chemical reactions involving a labeling agent, typically an isothiocyanate, which reacts with the free N-terminal amino group.[1][2] The derivatized N-terminal amino acid is then cleaved and identified, leaving the rest of the peptide chain intact for the next cycle.[1][2]

The Established Standard: Phenyl isothiocyanate (PITC)

Phenyl isothiocyanate (PITC) is the most widely used and well-characterized reagent for Edman degradation.[1][2] Its phenyl group provides a stable chromophore that facilitates the detection of the resulting phenylthiohydantoin (PTH)-amino acid derivatives by UV-Vis spectroscopy during High-Performance Liquid Chromatography (HPLC) analysis.

General Workflow of PITC-based Edman Degradation

The process can be summarized in three key steps:

  • Coupling: The peptide is reacted with PITC under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).

  • Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.

PITC_Workflow Peptide Peptide (n residues) Coupling Coupling (+ PITC, alkaline pH) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (+ Anhydrous Acid) PTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide Conversion Conversion (+ Aqueous Acid) ATZ_AA->Conversion Next_Cycle Next Cycle Short_Peptide->Next_Cycle PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC HPLC Analysis PTH_AA->HPLC Identification Amino Acid Identification HPLC->Identification

General workflow of Edman degradation using PITC.

An Alternative with Significant Hurdles: this compound (MNPITC)

This compound (MNPITC) is an aromatic isothiocyanate that, in theory, could be used as a reagent in Edman degradation. Its structure includes a methoxy (-OCH3) and a nitro (-NO2) group on the phenyl ring. These electron-withdrawing and electron-donating groups can influence the reactivity of the isothiocyanate group and the properties of the resulting thiohydantoin derivatives.

Inferred Limitations of MNPITC in Protein Sequencing

While experimental data directly comparing MNPITC and PITC in protein sequencing is scarce in publicly available literature, we can infer its limitations based on chemical principles and the known effects of its functional groups.

1. Altered Reactivity and Potential for Incomplete Reactions:

The electronic effects of the methoxy and nitro groups on the phenyl ring of MNPITC can alter the electrophilicity of the isothiocyanate carbon. The nitro group is strongly electron-withdrawing, which should increase the reactivity of the isothiocyanate towards the N-terminal amine. However, the methoxy group is electron-donating. This complex electronic environment could lead to unpredictable reactivity with different amino acid residues, potentially resulting in incomplete coupling reactions. Incomplete coupling is a major limitation in Edman degradation, as it leads to a progressive decrease in sequencing efficiency with each cycle.

2. Instability of the Thiohydantoin Derivative:

The stability of the resulting 2-methoxy-4-nitrophenylthiohydantoin (MNP-TH) amino acid derivative is crucial for its accurate identification by HPLC. The presence of the strong electron-withdrawing nitro group could potentially decrease the stability of the thiohydantoin ring, making it more susceptible to degradation during the acidic conversion step or during HPLC analysis. This would lead to ambiguous or incorrect amino acid identification.

3. Chromatographic Challenges:

The MNP-TH derivatives would have different chromatographic properties compared to the well-characterized PTH-amino acids. The polarity and UV absorbance of the MNP-TH derivatives would be significantly altered by the methoxy and nitro groups. This would necessitate the development and validation of new HPLC separation protocols and standards for all 20 proteinogenic amino acids, a non-trivial undertaking. Without established retention times and spectral data, identifying the cleaved amino acids would be impossible.

4. Lack of Established Protocols and Commercial Availability:

A significant practical limitation is the lack of established and optimized protocols for using MNPITC in automated protein sequencers. Furthermore, the commercial availability of MNPITC and the corresponding MNP-TH amino acid standards is limited compared to PITC and its derivatives, posing a significant barrier to its adoption and use in routine protein sequencing.

Performance Comparison: PITC vs. MNPITC (Inferred)

Due to the lack of direct experimental data for MNPITC, the following table provides a qualitative comparison based on the well-established performance of PITC and the inferred limitations of MNPITC.

FeaturePhenyl isothiocyanate (PITC)This compound (MNPITC) (Inferred)
Coupling Efficiency High and well-characterized with all amino acids.Potentially variable and less predictable due to complex electronic effects of substituents.
Cleavage Efficiency Efficient under standard acidic conditions.Expected to be efficient, but potential for side reactions due to the reactive nitro group.
Thiohydantoin Stability PTH-amino acids are relatively stable.MNP-TH amino acids may have reduced stability due to the electron-withdrawing nitro group.
Detection Well-established UV detection of PTH-amino acids.Altered UV absorbance may require different detection wavelengths and could be more complex.
Protocol Availability Numerous well-established manual and automated protocols.No established protocols for protein sequencing are readily available.
Commercial Availability Readily available reagent and standards.Limited availability of the reagent and no commercially available standards for MNP-TH amino acids.

Experimental Protocols

Detailed Protocol for PITC-based Edman Degradation (Automated)

The following is a generalized protocol for automated Edman degradation using an automated protein sequencer.

1. Sample Preparation:

  • The protein or peptide sample must be highly purified (>90%).

  • The sample is typically immobilized on a solid support, such as a PVDF membrane or a glass fiber filter coated with Polybrene.

  • The amount of sample required is typically in the low picomole range (10-100 pmol).

2. Reagents and Solvents:

  • R1: Phenyl isothiocyanate (PITC) solution (e.g., 5% in heptane).

  • R2: Base (e.g., N-methylpiperidine/water/2-propanol).

  • R3: Acid (e.g., Trifluoroacetic acid, TFA).

  • S1: Heptane.

  • S2: Ethyl acetate.

  • S3: Acetonitrile.

  • S4: Conversion solution (e.g., 25% TFA in water).

3. Automated Sequencing Cycle:

a. Coupling: The immobilized sample is treated with R1 (PITC) and R2 (base) at an elevated temperature (e.g., 50°C) to form the PTC-peptide. The excess reagents are then washed away with S1 and S2.

b. Cleavage: The PTC-peptide is treated with R3 (TFA) to cleave the N-terminal amino acid as an ATZ derivative.

c. Extraction: The ATZ-amino acid is extracted with a solvent (e.g., chlorobutane) and transferred to a conversion flask.

d. Conversion: The ATZ-amino acid in the conversion flask is treated with S4 (aqueous TFA) at an elevated temperature (e.g., 65°C) to convert it to the more stable PTH-amino acid.

e. HPLC Analysis: The resulting PTH-amino acid is dissolved in an appropriate solvent and injected into an HPLC system for identification by comparing its retention time with that of known PTH-amino acid standards.

f. Repeat: The remaining peptide on the solid support is subjected to the next cycle of degradation.

Generalized Protocol for MNPITC-based Edman Degradation (Hypothetical)

Due to the lack of established protocols, a hypothetical protocol for MNPITC would follow the same principles as the PITC protocol, but would require significant optimization at several steps:

  • Coupling: The reaction conditions (temperature, time, pH) would need to be optimized to account for the different reactivity of MNPITC.

  • Cleavage and Conversion: The stability of the MNP-TH derivatives would need to be assessed under different acidic conditions and temperatures to prevent degradation.

  • HPLC Analysis: A new HPLC method (column, mobile phases, gradient, and detection wavelength) would need to be developed and validated using synthesized MNP-TH amino acid standards.

Signaling Pathways and Logical Relationships

The chemical transformations in Edman degradation can be visualized as a linear pathway.

Edman_Chemistry Peptide_N_Terminus Peptide N-Terminus (-NH2) Isothiocyanate Isothiocyanate (R-N=C=S) Peptide_N_Terminus->Isothiocyanate Coupling Thiocarbamoyl_Peptide Thiocarbamoyl-Peptide Isothiocyanate->Thiocarbamoyl_Peptide Acid_Cleavage Acid Cleavage Thiocarbamoyl_Peptide->Acid_Cleavage Thiazolinone_Derivative Thiazolinone Derivative Acid_Cleavage->Thiazolinone_Derivative Aqueous_Acid Aqueous Acid Conversion Thiazolinone_Derivative->Aqueous_Acid Thiohydantoin_Derivative Thiohydantoin Derivative (Identified by HPLC) Aqueous_Acid->Thiohydantoin_Derivative

Chemical transformations in one cycle of Edman degradation.

Conclusion

While the exploration of novel reagents is crucial for advancing proteomic techniques, the available information strongly suggests that this compound (MNPITC) presents significant limitations for practical protein sequencing. The unpredictable reactivity, potential instability of its derivatives, and the lack of established protocols and standards make it an unfavorable alternative to the well-established and reliable Phenyl isothiocyanate (PITC). For researchers requiring accurate and reproducible N-terminal sequence data, PITC remains the reagent of choice. Further research and extensive validation would be necessary to overcome the inherent challenges of MNPITC before it could be considered a viable tool in the protein chemist's arsenal. In contrast, other alternatives to traditional Edman degradation, such as mass spectrometry-based methods, offer high-throughput capabilities and are better suited for the analysis of complex protein samples.

References

A Comparative Guide to N-Terminal Amino Acid Analysis: Dansyl Chloride vs. Isothiocyanate-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise N-terminal sequencing of proteins and peptides is fundamental to understanding their function, structure, and purity. This guide provides a detailed comparison of two prominent chemical methods for N-terminal amino acid analysis: the use of dansyl chloride and isothiocyanate-based reagents.

Due to a scarcity of direct comparative studies involving 2-Methoxy-4-nitrophenyl isothiocyanate (MNP-ITC), this guide will leverage data for a structurally related and well-documented fluorescent Edman-type reagent, 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate (DNSAP-ITC), as a representative for advanced isothiocyanate-based sequencing. This allows for a more substantive comparison with the widely used dansyl chloride method.

Principle of the Methods

Dansyl Chloride Method: This method involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with the primary amino group of the N-terminal amino acid of a peptide or protein.[1] Following this labeling step, the entire polypeptide is hydrolyzed. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis. The fluorescently labeled N-terminal amino acid is then identified, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). When coupled with Edman degradation (the Dansyl-Edman method), a small portion of the peptide is analyzed after each cycle to identify the newly exposed N-terminus.[2][3]

Isothiocyanate-Based Method (Edman Degradation): In this sequential method, an isothiocyanate reagent, such as DNSAP-ITC or the traditional phenyl isothiocyanate (PITC), reacts with the N-terminal amino group under alkaline conditions.[4][5] Subsequently, under acidic conditions, the labeled N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative. This derivative is then converted to a more stable thiohydantoin (e.g., DNSAPTH-amino acid), which is identified chromatographically. The key advantage of this method is that the rest of the peptide remains intact, allowing for subsequent rounds of degradation to sequence further along the chain.[5]

Quantitative Performance Comparison

The selection of a reagent for N-terminal analysis often depends on the required sensitivity, the amount of sample available, and the desired throughput. The following table summarizes the key performance metrics for dansyl chloride and DNSAP-ITC.

FeatureDansyl Chloride (in Dansyl-Edman Method)4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate (DNSAP-ITC)
Principle N-terminal labeling followed by total peptide hydrolysis for identification of the N-terminal amino acid. Can be coupled with Edman degradation for sequential analysis.Sequential degradation of the N-terminus with direct identification of the cleaved fluorescent thiohydantoin derivative.
Sensitivity High (picomole range).[1] Approximately 100 times more sensitive than identifying the PTH-amino acid derivatives from traditional Edman degradation.[3]High (1-5 picomole range).[4]
Sample Amount 1-10 nanomoles for manual sequencing.[2]Low picomole to nanomole range. Sequence determination has been demonstrated with 100 pmol for 9 cycles and 1 nmol for 19 cycles.[6]
Cycle Time Variable and lengthy due to the manual nature of the hydrolysis and identification steps (can be several hours per cycle).[2]Comparable to standard Edman degradation, with automated sequencers performing a cycle in approximately 45-60 minutes.[2]
Efficiency per Cycle User-dependent and generally lower than automated methods due to sample handling at each cycle.[2]Similar coupling efficiency and repetitive degradation yield to PITC.[4] Modern automated Edman sequencers can achieve over 99% efficiency per cycle.[5]
Max. Sequence Length Practically limited to shorter peptides (typically less than 30 residues) in the Dansyl-Edman method due to the manual process and sample loss.[2]Dependent on the efficiency of the automated sequencer, theoretically up to 50-60 residues.[5]
Detection Method Fluorescence of the dansyl-amino acid adduct.[7]Fluorescence of the DNSAPTH-amino acid derivative.[4]

Experimental Protocols

Dansyl Chloride Method for N-Terminal Identification (Dansyl-Edman)

This protocol outlines the manual Dansyl-Edman method for sequential N-terminal analysis.

Materials:

  • Peptide sample (1-10 nmol)

  • Phenyl isothiocyanate (PITC)

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Heptane and Ethyl acetate

  • Dansyl chloride solution in acetone

  • Sodium bicarbonate solution

  • 6M Hydrochloric acid (HCl)

  • Polyamide TLC plates

  • Fluorescent standards of dansyl-amino acids

Procedure:

  • Coupling: Dissolve the peptide in 50% aqueous pyridine, add PITC, and incubate at 45°C for 1.5 hours to form the phenylthiocarbamoyl (PTC)-peptide. The sample is then dried under vacuum.[2]

  • Cleavage: Add anhydrous TFA to the dried PTC-peptide and incubate at 45°C for 30 minutes. This cleaves the N-terminal amino acid as a thiazolinone derivative.[2]

  • Extraction: The thiazolinone derivative is extracted with an organic solvent and typically discarded.[3]

  • Aliquoting for Dansylation: A small fraction (e.g., 5-10%) of the remaining shortened peptide is taken for N-terminal identification.[2]

  • Dansylation: The pH of the aliquot is adjusted to ~8.5 with sodium bicarbonate solution. Dansyl chloride in acetone is added, and the mixture is incubated in the dark at 37°C for 1 hour.[2]

  • Hydrolysis: The dansylated sample is dried, and 6M HCl is added. The sample is hydrolyzed at 105°C for 12-16 hours.[2]

  • Identification: The hydrolyzed sample is dried, redissolved, and spotted on a polyamide TLC plate. The fluorescent dansyl-amino acid is identified by comparing its position with known standards under UV light.[7]

  • Next Cycle: The remaining peptide from step 3 is dried and subjected to the next cycle of Edman degradation (steps 1-3).

Isothiocyanate-Based Method (DNSAP-ITC)

The protocol for DNSAP-ITC follows the general principles of Edman degradation, with the key difference being the use of a fluorescent isothiocyanate. The procedure is amenable to automation.

Procedure Outline:

  • Coupling: The protein or peptide sample is reacted with DNSAP-ITC under alkaline conditions to form a fluorescent N-terminal derivative.

  • Cleavage: The sample is treated with a strong anhydrous acid (e.g., TFA) to cleave the bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative.

  • Conversion: The unstable thiazolinone derivative is converted to the more stable and fluorescent DNSAPTH-amino acid derivative using aqueous acid.

  • Identification: The DNSAPTH-amino acid is identified by HPLC with a fluorescence detector.

  • Next Cycle: The shortened peptide is subjected to the next cycle of coupling, cleavage, and conversion.

Visualization of Workflows and Reactions

Dansyl_Chloride_Reaction Peptide Peptide (N-terminal NH2) Dansylated_Peptide Dansylated Peptide Peptide->Dansylated_Peptide pH 8.5 Dansyl_Cl Dansyl Chloride Dansyl_Cl->Dansylated_Peptide Dansyl_AA Dansyl-N-terminal AA (Fluorescent) Dansylated_Peptide->Dansyl_AA Acid Hydrolysis Free_AAs Free Amino Acids Dansylated_Peptide->Free_AAs Acid Hydrolysis Hydrolysis 6M HCl 105°C

Caption: Reaction of Dansyl Chloride with a peptide's N-terminus.

Edman_Degradation_Workflow cluster_cycle One Cycle of Edman Degradation Start_Peptide Peptide (n residues) Coupling Coupling (+ DNSAP-ITC, alkaline pH) Start_Peptide->Coupling Cleavage Cleavage (+ Anhydrous Acid) Coupling->Cleavage Conversion Conversion (+ Aqueous Acid) Cleavage->Conversion Shortened_Peptide Shortened Peptide (n-1 residues) Cleavage->Shortened_Peptide Identification Identification (HPLC with Fluorescence Detector) Conversion->Identification Shortened_Peptide->Coupling Next Cycle

Caption: Workflow of Edman degradation using a fluorescent isothiocyanate.

Conclusion

Both dansyl chloride and fluorescent isothiocyanates like DNSAP-ITC offer high sensitivity for N-terminal amino acid analysis. The Dansyl-Edman method, while powerful and not requiring sophisticated equipment beyond a UV lamp and TLC setup, is manual, labor-intensive, and less efficient for sequencing longer peptides. In contrast, isothiocyanate-based reagents, especially fluorescent versions like DNSAP-ITC, are well-suited for automated Edman degradation, providing a more efficient, high-throughput, and standardized workflow for sequencing.

The choice between these methods will depend on the specific application. For simple N-terminal identification of a purified protein where automation is not available, the dansyl chloride method is a viable and sensitive option. For de novo sequencing of peptides and proteins, particularly when analyzing multiple samples, the automated Edman degradation with a sensitive isothiocyanate reagent is the superior approach.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxy-4-nitrophenyl isothiocyanate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling 2-Methoxy-4-nitrophenyl isothiocyanate must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound within a laboratory setting.

Proper disposal of this compound is not merely a matter of procedural compliance but a critical component of laboratory safety and environmental responsibility. Isothiocyanates, as a class of compounds, are known for their reactivity and potential toxicity. Therefore, understanding and implementing the correct disposal procedures is paramount.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be fully aware of its associated hazards. The compound is classified as an irritant and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][3]

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and a closely related compound.

PropertyThis compound4-Methoxyphenyl isothiocyanate (for comparison)
CAS Number 190774-55-12284-20-0
Molecular Formula C₈H₆N₂O₃SC₈H₇NOS
Molecular Weight 210.21 g/mol 165.21 g/mol
Appearance Yellow to green to red to brown powder or lumpsColorless liquid
Melting Point 105.0-115.0 °C18 °C
Boiling Point Not readily available280 - 281 °C
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)H314 (Causes severe skin burns and eye damage)

Data sourced from various chemical suppliers and safety data sheets.[1][3][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous waste. Never dispose of this chemical down the drain or in regular trash.

1. Preparation and Segregation:

  • Original Container: Whenever possible, keep the waste in its original, clearly labeled container.[5]

  • No Mixing: Do not mix this compound waste with other chemical waste streams. Mixing can lead to dangerous reactions.[5]

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for the waste.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., irritant).

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. This area should be away from incompatible materials.[2]

  • Secondary Containment: It is best practice to use secondary containment for the waste container to prevent the spread of material in case of a leak.[5]

3. Final Disposal:

  • Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures for managing chemical waste in compliance with local, state, and national regulations.[5]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.

Experimental Protocol: Potential Neutralization (for informational purposes only)

Disclaimer: The following protocol is adapted from procedures for other isocyanates and has not been validated for this compound. Isothiocyanates are reactive compounds, and neutralization can generate heat or byproducts. It is imperative to consult your institution's EHS department before attempting any neutralization procedure. This information is provided for educational context and to illustrate a potential chemical approach that would require rigorous safety assessment and validation by qualified personnel.

Objective: To chemically convert the reactive isothiocyanate group into a more stable and less hazardous derivative (e.g., a thiourea) before final disposal. This is a hypothetical procedure and should not be attempted without expert consultation.

Materials:

  • This compound waste

  • Decontamination Solution: A solution of 3-8% concentrated ammonia, 0.2% liquid detergent, and 92-97% water.

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., a beaker of sufficient size to accommodate potential foaming)

  • Chemical fume hood

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Prepare the decontamination solution.

  • Reaction: Slowly and cautiously add the this compound waste to an excess of the decontamination solution while stirring gently. Be aware of any signs of reaction, such as heat generation.

  • Neutralization: Allow the mixture to stir for a minimum of 24 hours to ensure the reaction goes to completion. The isothiocyanate will react with the ammonia to form a substituted thiourea.

  • Final Disposal: After the neutralization period, the resulting slurry should be treated as hazardous waste and collected by a licensed hazardous waste disposal contractor. Ensure the waste container is clearly labeled with its contents, including the reaction products.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep 1. Preparation & Segregation cluster_storage 2. Waste Collection & Storage cluster_disposal 3. Final Disposal prep_ppe Wear Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_container Keep in Original or Labeled Container prep_hood->prep_container prep_mix Do Not Mix with Other Waste prep_container->prep_mix storage_seal Seal Container Tightly prep_mix->storage_seal storage_area Store in Designated Hazardous Waste Area storage_seal->storage_area storage_containment Use Secondary Containment storage_area->storage_containment disposal_ehs Arrange Pickup by EHS or Licensed Contractor storage_containment->disposal_ehs disposal_docs Complete Waste Manifest Documentation disposal_ehs->disposal_docs

References

Personal protective equipment for handling 2-Methoxy-4-nitrophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-Methoxy-4-nitrophenyl isothiocyanate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure to this hazardous chemical. The following recommendations are based on the general safety protocols for isothiocyanate compounds, due to the limited availability of a specific Safety Data Sheet (SDS) for this particular reagent.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specifications Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be worn when there is a splash hazard.[1][2]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene) are required. A lab coat and closed-toe shoes must be worn.[1][4]Prevents skin contact, which can cause irritation and potential allergic reactions.[1][3]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary when vapors, aerosols, or dust are generated.[1][4]Protects against the inhalation of toxic vapors which can lead to respiratory irritation.[1][3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.

  • Preparation:

    • Thoroughly review the available safety information and any internal institutional guidelines before beginning work.

    • Ensure a chemical fume hood is operational and perform all manipulations of the compound within the hood.[5]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Avoid direct contact with the substance. Do not breathe dust, vapor, mist, or gas.[5]

    • Keep the container tightly closed when not in use.[4][5]

    • Ground and bond containers when transferring material to prevent static discharge.[5]

    • Use only non-sparking tools.[5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[2][4]

    • Remove and properly dispose of contaminated PPE.

    • Clean the work area thoroughly.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Information prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Verify Eyewash/Safety Shower Access prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work Inside Chemical Fume Hood handle1->handle2 handle3 Avoid Contact and Inhalation handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Thoroughly Wash Hands handle4->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Clean Work Area post2->post3 disp1 Collect in Labeled, Approved Container post3->disp1 disp2 Follow Institutional and Local Regulations disp1->disp2

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Spill Response and Disposal Plan

Immediate and appropriate action is critical in the event of a spill.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: If safe to do so, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[2]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill site thoroughly after the material has been collected.

  • Collection: All waste containing this compound must be collected in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal service.[3] Do not dispose of it down the drain or in regular trash.[6] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]

By following these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for all personnel.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.